BBO-10203
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H19ClO6 |
|---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17-,18+,21-/m1/s1 |
InChI-Schlüssel |
OZXFMXVSIMKHPG-DCXXXQMHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@]2([C@@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BBO-10203: A First-in-Class RAS:PI3Kα Breaker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BBO-10203 is a pioneering, orally bioavailable small molecule that introduces a novel paradigm in cancer therapy by selectively disrupting the protein-protein interaction between RAS isoforms and the phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit, p110α. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia due to interference with insulin signaling, this compound acts as a "RAS:PI3Kα breaker." It covalently binds to a specific cysteine residue within the RAS-Binding Domain (RBD) of p110α, effectively blocking RAS-mediated activation of the PI3K/AKT pathway in tumor cells while preserving normal glucose metabolism. This targeted mechanism offers the potential for a wider therapeutic window and significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of solid tumors driven by RAS and PI3Kα pathway alterations.
Core Mechanism of Action: Covalent Disruption of the RAS:PI3Kα Interaction
This compound employs a highly specific and innovative mechanism to inhibit the PI3Kα signaling pathway. Its primary mode of action is the selective and covalent modification of Cysteine 242 (Cys242) located within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1] This covalent linkage physically obstructs the binding interface for all major RAS isoforms (K-RAS, H-RAS, and N-RAS).[2]
By preventing the association of RAS with PI3Kα, this compound effectively abrogates the RAS-driven activation of PI3Kα and the subsequent phosphorylation of AKT (pAKT), a critical downstream effector in this oncogenic signaling cascade.[2][3][4][5][6] A key differentiator of this compound is that it does not inhibit the intrinsic kinase activity of PI3Kα.[2] This unique property allows for the preservation of insulin-mediated PI3Kα signaling, which is essential for normal glucose homeostasis, thereby mitigating the risk of hyperglycemia, a common and dose-limiting toxicity of traditional PI3Kα kinase inhibitors.[2][5][6]
The targeted disruption of the RAS:PI3Kα interaction by this compound represents a paradigm shift from direct enzyme inhibition to the modulation of upstream signaling events, offering a more precise and potentially safer therapeutic strategy for a wide range of cancers.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Genotype | IC50 / EC50 (nM) | Reference |
| pAKT Inhibition | BT-474 | HER2amp, PIK3CA K111N | ~5 | [7] |
| KYSE-410 | HER2amp | ~5 | [7] | |
| Diverse Panel (18 breast cancer cell lines) | HER2amp or PI3Kα mutant | Mean EC50 of 3.2 | [7] | |
| RAS:PI3Kα Interaction Disruption | HEK293T cells | KRAS G12D | 6 | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| KYSE-410 | This compound Monotherapy | 30 mg/kg, daily oral | Significant tumor regression | [7] |
| BT-474 | This compound Monotherapy | 100 mg/kg, daily oral | 88% TGI | [7] |
| BT-474 | This compound + Trastuzumab | Undisclosed | Enhanced anti-tumor activity | [7] |
| KRAS-mutant models | This compound + BBO-8520 / BBO-11818 | Undisclosed | Deep tumor regressions | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Covalent Modification of p110α and Structural Studies (X-Ray Crystallography)
Objective: To elucidate the structural basis of the covalent interaction between this compound and the p110α subunit of PI3Kα.
Methodology:
-
Protein Expression and Purification: The RAS-Binding Domain (RBD) of human p110α (amino acids 157-299) is expressed and purified.
-
Co-crystallization: The purified p110α RBD is incubated with a molar excess of this compound to ensure covalent modification of Cys242. The resulting complex is then subjected to crystallization screening using various buffer conditions, precipitants, and temperatures.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-ligand co-crystals, often at a synchrotron source. The crystal structure is then solved and refined to visualize the covalent bond formation and the precise orientation of this compound within the RBD.
RAS:PI3Kα Interaction Assay (Meso Scale Discovery - MSD)
Objective: To quantify the ability of this compound to disrupt the interaction between RAS and PI3Kα.
Methodology:
-
Plate Coating: MSD plates are coated with an antibody specific for a tag on the PI3Kα protein.
-
Protein Incubation: Recombinant tagged PI3Kα is incubated in the coated wells, followed by incubation with tagged RAS protein (e.g., biotinylated KRAS) in the presence of varying concentrations of this compound.
-
Detection: A SULFO-TAG labeled anti-tag antibody (e.g., streptavidin for biotinylated RAS) is added.
-
Signal Quantification: The plates are read on an MSD instrument, which measures the electrochemiluminescence signal generated upon electrical stimulation. A decrease in signal intensity with increasing concentrations of this compound indicates disruption of the RAS:PI3Kα interaction. The data is used to calculate an IC50 value.
Target Engagement in Cells (Streptavidin Mass Shift Assay - SMaSh)
Objective: To measure the extent of covalent binding of this compound to p110α within a cellular context.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., KYSE-410) are treated with varying concentrations of this compound for a specified duration.
-
Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with a biotinylated probe that also covalently binds to Cys242 of p110α. This probe will only bind to the p110α that has not been occupied by this compound.
-
Streptavidin Incubation: Streptavidin is added to the lysates, which binds to the biotinylated probe, causing a significant increase in the molecular weight of the unoccupied p110α.
-
Western Blot Analysis: The lysates are analyzed by Western blot using an antibody against p110α. Two bands will be observed: a lower band representing the this compound-bound p110α and an upper, mass-shifted band representing the probe-bound (unoccupied) p110α.
-
Quantification: The relative intensities of the two bands are quantified to determine the percentage of target engagement at different concentrations of this compound.
Downstream Signaling Inhibition (pAKT Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are seeded and treated with a range of this compound concentrations for a defined period.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT. This is followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pAKT to total AKT is calculated to determine the extent of signaling inhibition.
In Vivo Anti-Tumor Efficacy (Xenograft Models)
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Methodology:
-
Cell Line and Animal Model: Human cancer cell lines such as BT-474 (HER2-positive breast cancer) or KYSE-410 (esophageal squamous cell carcinoma) are used.[8][9] Immunocompromised mice (e.g., nude or NOD/SCID) are utilized to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and/or combination therapies).
-
Drug Administration: this compound is administered orally at specified doses and schedules (e.g., daily). For combination studies, other agents like trastuzumab are administered according to established protocols.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group and compared to the vehicle control to assess efficacy.
Assessment of Glucose Metabolism (Oral Glucose Tolerance Test - OGTT)
Objective: To determine the impact of this compound on glucose homeostasis.
Methodology:
-
Animal Model and Acclimation: Male C57BL/6 mice are typically used for this assay.
-
Fasting: Mice are fasted overnight (e.g., for 16 hours) with free access to water.[11][12]
-
Baseline Measurements: A baseline blood sample is collected (e.g., via tail snip) to measure fasting blood glucose and, in some protocols, insulin or C-peptide levels.[12]
-
Drug Administration: Mice are treated with a single oral dose of vehicle, this compound, or a positive control known to induce hyperglycemia (e.g., a PI3Kα kinase inhibitor).
-
Glucose Challenge: After a specified time post-drug administration, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[12]
-
Blood Sampling and Analysis: Blood glucose levels are measured from tail blood at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[11][12] Plasma may also be collected to measure insulin or C-peptide levels.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group to assess glucose tolerance. The absence of a significant increase in the glucose AUC in the this compound treated group compared to the vehicle control demonstrates that the compound does not induce hyperglycemia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound represents a significant advancement in the field of targeted oncology therapeutics. By selectively and covalently disrupting the RAS:PI3Kα interaction, it effectively inhibits a critical oncogenic signaling pathway without the metabolic liabilities that have constrained the clinical utility of conventional PI3Kα kinase inhibitors. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the ongoing clinical development of this compound as a potentially transformative treatment for patients with a wide array of solid tumors. Its unique mechanism of action holds promise for both monotherapy and combination strategies, addressing a critical unmet need in cancer treatment.
References
- 1. drughunter.com [drughunter.com]
- 2. bbotx.com [bbotx.com]
- 3. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia - BioSpace [biospace.com]
- 6. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]
- 7. BridgeBio's BBOT Begins Phase 1 Trial for this compound in Advanced Solid Tumors [synapse.patsnap.com]
- 8. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. altogenlabs.com [altogenlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
An In-depth Technical Guide to BBO-10203: A First-in-Class RAS-PI3Kα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BBO-10203 is a pioneering, orally bioavailable, small-molecule inhibitor that represents a paradigm shift in targeting the PI3K/AKT signaling pathway, a critical axis in tumorigenesis. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with metabolic liabilities, this compound selectively disrupts the protein-protein interaction between RAS isoforms and the RAS-binding domain (RBD) of PI3Kα. This novel mechanism of action allows for the potent and selective inhibition of RAS-mediated PI3Kα activation in tumor cells while sparing insulin-regulated glucose metabolism, thereby mitigating the risk of hyperglycemia. Preclinical data have demonstrated robust anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of cancer models. This compound is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.
Mechanism of Action
The RAS and PI3Kα signaling pathways are two of the most frequently mutated pathways in human cancers.[1] The direct interaction between activated RAS proteins and the p110α catalytic subunit of PI3Kα is a key event in oncogenic signaling, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors such as AKT.[2]
This compound was designed to specifically interrupt this critical interaction. It acts as a covalent inhibitor, selectively binding to cysteine 242 (Cys242) within the RAS-binding domain of p110α.[3][4] This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing its activation by oncogenic RAS.[3][5] Crucially, this compound does not inhibit the intrinsic kinase activity of PI3Kα, which is essential for normal physiological processes such as insulin-mediated glucose uptake.[6][7] This selective disruption of the oncogenic signaling node while preserving normal cellular function is a key differentiator of this compound from traditional pan-PI3K or PI3Kα kinase inhibitors.[8][9]
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of the RAS-PI3Kα interaction and downstream signaling in a variety of preclinical models.
| Assay | Cell Line/System | Endpoint | Result | Reference |
| NanoBRET Protein-Protein Interaction | HEK293T cells | Disruption of PI3Kα-KRASG12D interaction | IC50 = 6 nM | [6] |
| pAKT Inhibition | BT-474 (HER2amp, PIK3CAK111N) | Inhibition of pAKT (S473) | IC50 = ~5 nM | [10] |
| pAKT Inhibition | KYSE-410 (HER2amp, KRASG12C) | Inhibition of pAKT (S473) | IC50 = ~5 nM | [10] |
| pAKT Inhibition | Panel of 18 breast cancer cell lines | Inhibition of pAKT | Mean EC50 = 3.2 nM | [2] |
| Cellular Target Engagement | BT-474 cells | Target Engagement | IC50 = 1.4 nM | [2] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition both as a monotherapy and in combination with standard-of-care agents.
| Model | Treatment | Dose & Schedule | Key Findings | Reference |
| KYSE-410 (HER2amp/KRASG12C) Xenograft | This compound Monotherapy | 30 mg/kg, daily oral | Significant tumor regressions | [10] |
| KYSE-410 (HER2amp/KRASG12C) Xenograft | This compound Monotherapy | 1-100 mg/kg, single oral dose | Dose-dependent inhibition of pAKT (~80% at 30 mg/kg) | [10] |
| MCF7 (ER+, HER2-, PIK3CAE545K) Xenograft | This compound + Fulvestrant or Palbociclib | Not specified | Enhanced anti-tumor activity leading to tumor stasis or regression | [2] |
| HER2+ Breast Cancer Models | This compound + Trastuzumab | Not specified | Synergistic anti-tumor effects | [11] |
| KRAS-mutant Models | This compound + BBO-8520 (KRASG12C inhibitor) or BBO-11818 (panKRAS inhibitor) | Not specified | Deep tumor regressions | [8][12] |
Safety and Tolerability
A key feature of this compound is its favorable safety profile, particularly concerning metabolic effects.
| Study Type | Model | Key Findings | Reference |
| In Vitro | Differentiated adipocytes | Did not affect insulin signaling | [10] |
| In Vivo | Mouse models | Did not induce hyperglycemia or hyperinsulinemia in oral glucose tolerance tests, even at doses 3x the maximal efficacious dose | [8][10] |
Experimental Protocols
NanoBRET™ Protein-Protein Interaction Assay
This assay is used to measure the disruption of the RAS-PI3Kα interaction in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to one protein of interest) and a fluorescent acceptor (a fluorescently labeled HaloTag® fused to the other protein of interest). A BRET signal is generated only when the two proteins are in close proximity.
Protocol Outline:
-
Vector Construction: Clone the coding sequences of PI3Kα and KRAS into NanoLuc® and HaloTag® expression vectors, respectively.
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the NanoLuc®-PI3Kα and HaloTag®-KRAS expression vectors.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a serial dilution of this compound.
-
Assay Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand (acceptor) and NanoBRET® Nano-Glo® Substrate (donor) to the wells.
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of detecting filtered luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol Outline:
-
Cell Culture: Culture the desired human cancer cell line (e.g., KYSE-410) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., pharmacodynamic markers like pAKT).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Oral Glucose Tolerance Test (OGTT)
This test is used to assess the effect of this compound on glucose metabolism.
Protocol Outline:
-
Animal Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail vein blood sample.
-
Compound Administration: Administer this compound or vehicle control orally.
-
Glucose Challenge: After a specified time, administer a bolus of glucose (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Clinical Development
This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8][11][13] This is a first-in-human, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[14] The trial is enrolling patients with locally advanced or metastatic HER2+ breast cancer, HR+/HER2- breast cancer, KRAS-mutant colorectal cancer, and KRAS-mutant non-small cell lung cancer.[8][13][14] Initial clinical data are anticipated in the first half of 2026.[8][13]
Conclusion
This compound is a highly promising, first-in-class RAS-PI3Kα interaction inhibitor with a unique mechanism of action that confers potent anti-tumor activity without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors. Its ability to be combined with other targeted therapies opens up new avenues for treating a wide range of RAS- and PI3Kα-driven cancers. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the oncology treatment landscape.
References
- 1. mmpc.org [mmpc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]
- 6. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types [businesswire.com]
- 11. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Breaker Molecule: A Technical Whitepaper on BBO-10203's Covalent Engagement of PI3Kα
Audience: Researchers, scientists, and drug development professionals.
[Date]: November 21, 2025
Executive Summary
BBO-10203 is a first-in-class, orally bioavailable small molecule designed to selectively and covalently inhibit the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα). By targeting a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of PI3Kα, this compound acts as a "breaker," preventing RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver in many human cancers. This innovative mechanism of action distinguishes this compound from traditional PI3Kα kinase inhibitors, offering the potential for potent anti-tumor efficacy across various genetic backgrounds while notably avoiding the common on-target toxicity of hyperglycemia. This whitepaper provides an in-depth technical overview of the covalent binding of this compound to PI3Kα, summarizing key preclinical data and detailing relevant experimental methodologies.
Introduction: A Novel Approach to Targeting the RAS-PI3Kα Axis
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, often driven by mutations in the PIK3CA gene or upstream activation by receptor tyrosine kinases (RTKs) and RAS oncogenes. While PI3Kα kinase inhibitors have shown clinical utility, their efficacy is often limited by on-target side effects, most notably hyperglycemia, resulting from the inhibition of insulin signaling.
This compound represents a paradigm shift by not targeting the catalytic activity of PI3Kα but rather its interaction with RAS. This protein-protein interaction is crucial for oncogenic signaling in many tumor types. This compound was developed through a collaborative effort involving the RAS Initiative at the Frederick National Laboratory, Lawrence Livermore National Laboratory, and BridgeBio Oncology Therapeutics (BBOT). The molecule covalently attaches to Cysteine 242 in the RBD of p110α, the catalytic subunit of PI3Kα. This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby blocking downstream signaling.
Mechanism of Action: Covalent Modification of PI3Kα
This compound's unique mechanism relies on its acrylamide warhead, which forms a covalent bond with the thiol group of Cysteine 242 within the PI3Kα RBD. This specific cysteine is unique to the α-isoform of PI3K, contributing to the molecule's selectivity. Structural studies have confirmed that the binding of this compound to this site creates a steric clash that prevents the association of RAS proteins. Importantly, this interaction does not inhibit the intrinsic kinase activity of PI3Kα, thereby preserving its function in non-RAS-dependent physiological processes such as insulin signaling.
Quantitative Data Summary
The preclinical data for this compound demonstrates its potent and selective activity in disrupting the RAS-PI3Kα signaling axis.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line / Condition | IC50 / EC50 | Reference |
| pAKT Inhibition (EC50) | Mean of 18 human breast cancer cell lines | 3.2 nM | |
| BT-474 (HER2amp, PIK3CA K111N) | ~5 nM | ||
| KYSE-410 (HER2amp, KRAS G12C) | ~5 nM | ||
| Cellular Target Engagement (IC50) | BT-474 cells | 1.4 nM | |
| RAS:PI3Kα Interaction Inhibition (IC50) | HEK293T cells (KRAS-G12D) | 6 nM | |
| Covalent Modification Kinetics (kinact/KI) | BT-474 cells | Not explicitly stated |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Mouse Xenograft | BT-474 (Breast Cancer) | 100 mg/kg, daily oral | 88% | |
| Mouse Xenograft | KYSE-410 (Esophageal Cancer) | 30 mg/kg, daily oral | Resulted in tumor regressions |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the probable protocols for key experiments based on available information.
Western Blot for pAKT Inhibition
This assay is used to quantify the phosphorylation of AKT, a key downstream effector of PI3Kα, following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473 or Thr308) and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of pAKT to total AKT is calculated and normalized to the vehicle-treated control to determine the IC50 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RAS:PI3Kα Interaction
This biochemical assay measures the ability of this compound to disrupt the direct interaction between RAS and PI3Kα.
Protocol:
-
Reagents: Recombinant purified PI3Kα (or its RAS-binding domain) and a RAS isoform (e.g., KRAS) are required. One protein is typically tagged with a donor fluorophore (e.g., a terbium cryptate-labeled antibody against a protein tag) and the other with an acceptor fluorophore (e.g., d2-labeled antibody or streptavidin if the protein is biotinylated).
-
Assay Setup: The assay is performed in a low-volume multi-well plate (e.g., 384-well). This compound is serially diluted in an appropriate assay buffer.
-
Incubation: The tagged PI3Kα and RAS proteins are incubated with varying concentrations of this compound.
-
Signal Reading: After incubation, the TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore, and the emissions of both the donor and acceptor are measured at specific wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
Mouse Xenograft Model for In Vivo Efficacy
This in vivo model assesses the anti-tumor activity of this compound in a living organism.
Protocol:
-
Cell Line and Animal Model: A human cancer cell line, such as KYSE-410 or BT-474, is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg or 100 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Oral Glucose Tolerance Test (OGTT)
This test is performed to evaluate the effect of this compound on glucose metabolism.
Protocol:
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are fasted overnight but have free access to water.
-
Drug Administration: this compound or vehicle is administered orally at a specified dose.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip.
-
Glucose Challenge: A concentrated glucose solution is administered via oral gavage.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to assess glucose clearance.
Mandatory Visualizations
PI3K Signaling Pathway
BBO-10203: A Technical Guide to a First-in-Class RAS-PI3Kα Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a pioneering, orally bioavailable small molecule inhibitor that represents a paradigm shift in targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical driver in tumorigenesis.[1][2] Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia, this compound selectively and covalently binds to a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This innovative mechanism of action specifically disrupts the protein-protein interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT, without affecting the kinase activity of PI3Kα itself.[3][4] Preclinical studies have demonstrated potent anti-tumor activity across a range of cancer models, both as a monotherapy and in combination with other targeted agents, without the dose-limiting toxicity of hyperglycemia.[5][6] this compound is currently under investigation in a Phase 1 clinical trial for patients with advanced solid tumors.[7][8]
Structure and Chemical Properties
This compound is a covalent small molecule inhibitor. While the detailed chemical synthesis is not publicly available, its structure has been elucidated through crystallographic studies.
| Property | Value | Reference |
| CAS Number | 2971769-60-3 | [9] |
| Molecular Target | Phosphoinositide 3-kinase α (PI3Kα) | [1] |
| Binding Site | Cysteine 242 (Cys242) in the RAS-binding domain (RBD) of p110α | [1][3] |
| Mechanism of Action | Covalent inhibitor of the RAS-PI3Kα protein-protein interaction | [4][10] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The development of this compound was a collaborative effort involving the Frederick National Laboratory for Cancer Research (FNL), BridgeBio Oncology Therapeutics (BBOT), and Lawrence Livermore National Laboratory (LLNL), leveraging computational chemistry and structure-based drug design.[7] The process involved iterative refinement of compounds to optimize potency and selectivity for the PI3Kα RBD.[11]
Mechanism of Action and Signaling Pathway
This compound functions by sterically hindering the binding of RAS proteins to the RBD of PI3Kα.[3] This disruption prevents the RAS-mediated activation of PI3Kα, a key signaling event in many cancer cells.[4] Importantly, this mechanism does not interfere with insulin-mediated PI3Kα activation, which occurs independently of RAS, thus avoiding the hyperglycemia commonly observed with PI3Kα kinase inhibitors.[3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency
| Assay | Cell Line / System | IC50 | Reference |
| PI3Kα:KRAS Interaction Disruption | NanoBRET Assay | 3 nM | [12] |
| PI3Kα (C242S):KRAS Interaction Disruption | NanoBRET Assay | 2000 nM | [12] |
| KRAS-G12D:PI3Kα Interaction Disruption | HEK293T cells | 6 nM | [12] |
| pAKT Inhibition | BT-474 (HER2+) | < 10 nM | [12] |
| Cellular Target Engagement | BT-474 cells | 30 nM | [4] |
Table 2: In Vivo Efficacy
| Tumor Model | Treatment | Outcome | Reference |
| KYSE-410 Xenograft (Esophageal Squamous Cell Carcinoma) | 30 mg/kg this compound, daily oral | Tumor regression | [12] |
| KYSE-410 and BT-474 Xenograft models | Oral administration of this compound | 80-88% tumor growth inhibition | [1] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies for key experiments used to characterize this compound.
pAKT Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of AKT, a downstream effector of PI3Kα.
General Methodology:
-
Cancer cell lines (e.g., BT-474, KYSE-410) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified time (e.g., 4 hours).
-
Following treatment, cells are lysed to extract proteins.
-
The levels of phosphorylated AKT (pAKT) and total AKT are quantified using methods such as Western blotting, ELISA, or Homogeneous Time-Resolved Fluorescence (HTRF).
-
The ratio of pAKT to total AKT is calculated, and the data is used to determine the IC50 value of this compound.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
General Methodology:
-
A known number of single cells are seeded into culture plates.
-
Cells are treated with this compound.
-
The plates are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed and stained (e.g., with crystal violet).
-
The number of colonies containing at least 50 cells is counted to determine the surviving fraction compared to untreated controls.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
General Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).
Oral Glucose Tolerance Test (OGTT)
This test is used to assess the effect of this compound on glucose metabolism.
General Methodology:
-
Mice are fasted overnight.
-
A baseline blood glucose level is measured.
-
This compound or a control vehicle is administered.
-
After a set time, a bolus of glucose is administered orally.
-
Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.
Clinical Development
This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8] This is a first-in-human, open-label study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with HER2-positive breast cancer, HR-positive/HER2-negative breast cancer, and KRAS-mutant colorectal or non-small cell lung cancer.[8] The trial will assess this compound as both a monotherapy and in combination with standard-of-care treatments.[8]
Conclusion
This compound is a highly selective, first-in-class covalent inhibitor of the RAS-PI3Kα interaction. Its unique mechanism of action allows for potent inhibition of a key oncogenic signaling pathway while avoiding the significant toxicity of hyperglycemia associated with traditional PI3Kα kinase inhibitors. The preclinical data are promising, and the ongoing clinical evaluation will be crucial in determining its therapeutic potential for patients with a variety of solid tumors.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. osti.gov [osti.gov]
- 3. bbotx.com [bbotx.com]
- 4. mmpc.org [mmpc.org]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. protocols.io [protocols.io]
- 10. ORCID [orcid.org]
- 11. docs.publicnow.com [docs.publicnow.com]
- 12. medchemexpress.com [medchemexpress.com]
BBO-10203: A Preclinical Technical Guide on the First-in-Class RAS:PI3Kα Interaction Breaker
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a pioneering, orally bioavailable, covalent small molecule inhibitor that represents a paradigm shift in targeting the PI3Kα signaling pathway. Unlike conventional kinase inhibitors, this compound selectively disrupts the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This is achieved through a specific and covalent binding to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of PI3Kα.[1][3][5] This unique mechanism of action effectively blocks RAS-mediated PI3Kα activation and subsequent downstream signaling, such as phosphorylation of AKT (pAKT), leading to potent anti-tumor activity in preclinical models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[1][3][4][6] A critical and distinguishing feature of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα kinase inhibitors.[1][3][4][5][6] This is because insulin-mediated activation of PI3Kα, which is crucial for glucose homeostasis, is independent of RAS and therefore unaffected by this compound.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and its favorable metabolic profile.
Mechanism of Action
This compound introduces a novel therapeutic strategy by targeting the upstream regulation of the PI3Kα pathway. Instead of inhibiting the catalytic activity of PI3Kα, it acts as a "RAS:PI3Kα breaker," preventing the activation of PI3Kα by RAS proteins.[1][5][6]
Signaling Pathway
The diagram below illustrates the targeted mechanism of this compound within the RAS-PI3K-AKT signaling cascade.
Molecular Interaction
This compound covalently modifies Cysteine 242 in the RBD of the p110α subunit of PI3Kα.[1][3][5] This covalent bond sterically hinders the binding of RAS proteins, thereby preventing the conformational changes required for PI3Kα activation.[3]
In Vitro Efficacy
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.
Quantitative In Vitro Data
| Parameter | Assay | Value | Cell Lines/Conditions | Reference |
| RAS:PI3Kα Interaction Inhibition | NanoBRET | IC50 = 3 nM | --- | [2] |
| IC50 = ~5 nM | --- | [3] | ||
| PI3Kα (C242S) Mutant | IC50 = 2000 nM | --- | [2] | |
| pAKT Inhibition | Cellular Assay | IC50 = 4 nM | --- | [7] |
| Cellular Assay | IC50 = ~5 nM | BT-474, KYSE-410 | [3] | |
| Target Engagement | Customized MSD Assay | Complete at low nM | BT-474 | [4] |
| PI3Kα Kinase Activity | In vitro kinase assay | No inhibition | Recombinant PI3Kα | [7] |
Experimental Protocols
A NanoBRET™ protein-protein interaction assay was utilized to quantify the disruption of the PI3Kα and KRAS interaction by this compound. In this assay, one protein is tagged with NanoLuc® luciferase and the other with HaloTag® labeled with a fluorescent ligand. Proximity of the two proteins due to interaction results in bioluminescence resonance energy transfer (BRET). The inhibitory effect of this compound was measured by the reduction in the BRET signal.[2]
Cells were seeded and treated with a titration of this compound for 4 hours. Following treatment, the levels of phosphorylated AKT (Ser473) and total AKT were quantified using a Homogeneous Time Resolved Fluorescence (HTRF) assay. The ratio of pAKT to total AKT was calculated to determine the extent of pathway inhibition.[4]
Cells were seeded in 24-well plates and allowed to adhere overnight. The following day, compounds were added in duplicate. Media and compounds were replenished twice a week. Cell confluence was monitored over 2-3 weeks using an Incucyte S3 imaging system to assess long-term effects on cell proliferation and survival.[8]
In Vivo Efficacy
This compound has demonstrated robust anti-tumor activity as a monotherapy and in combination with standard-of-care agents in various xenograft models.
Quantitative In Vivo Data
| Model | Cancer Type | Treatment | Efficacy | Reference |
| KYSE-410 Xenograft | Esophageal Squamous Cell Carcinoma (HER2amp/KRASG12C) | 30 mg/kg, PO, daily | Significant tumor regression | [1][3] |
| 1-100 mg/kg, PO, single dose | Dose- and time-dependent pAKT inhibition (max 80% at 30 mg/kg) | [1][3] | ||
| BT-474 Xenograft | Breast Cancer (HER2+) | Not specified | 80-88% tumor growth inhibition | [1][9] |
| Various CDX, PDX, and GEM models | NSCLC, CRC, PDAC (KRAS mutant) | Monotherapy and in combination with KRAS inhibitors | Robust anti-tumor activity | [5][10] |
Experimental Protocols
Subcutaneous cell-line derived xenograft (CDX), patient-derived xenograft (PDX), or genetically engineered mouse (GEM) model tumors were established in mice. When tumors reached a mean size of approximately 180 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally (po) at the indicated dose levels and schedules. Tumor volumes were measured twice weekly to assess treatment efficacy.[4]
A Western blot-based streptavidin mass shift (SMaSh) assay was used to measure target engagement in tumor tissues. This assay detects the covalent binding of this compound to PI3Kα, resulting in a mass shift of the protein. A single 30 mg/kg dose of this compound was sufficient to achieve complete target engagement in KYSE-410 tumors.[2]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, supporting oral administration.
Quantitative Pharmacokinetic Data
| Species | Parameter | Value | Reference |
| Mouse | Oral Bioavailability (%F) | Good oral bioavailability with dose-proportional increase in plasma levels | [2] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.
Metabolic Safety Profile: Absence of Hyperglycemia
A key advantage of this compound over traditional PI3Kα kinase inhibitors is its lack of effect on glucose metabolism.
In Vitro and In Vivo Findings
-
In Vitro: this compound does not affect insulin signaling in differentiated adipocytes.[1][3]
-
In Vivo: Oral glucose tolerance tests (OGTT) in mice have shown that this compound does not induce hyperglycemia or hyperinsulinemia, even at doses three times higher than the maximal efficacious dose in xenograft studies.[1][3][5][10]
Logical Relationship
The diagram below illustrates the logical basis for the metabolic safety of this compound.
Combination Therapy Potential
Preclinical studies have demonstrated that this compound has synergistic or enhanced anti-tumor effects when combined with various standard-of-care therapies.[1][6]
-
HER2-positive Breast Cancer: Combination with trastuzumab showed enhanced activity.[1][8]
-
HR-positive/HER2-negative Breast Cancer: Combination with fulvestrant (a SERD) or palbociclib (a CDK4/6 inhibitor) enhanced anti-tumor effects.[9]
-
KRAS-mutant Cancers: Combination with KRASG12C inhibitors (e.g., BBO-8520) and pan-KRAS inhibitors (e.g., BBO-11818) showed robust activity.[5][9]
-
Colorectal Cancer: Combination with irinotecan showed benefit.[8]
Conclusion
The preclinical data for this compound strongly support its development as a first-in-class RAS:PI3Kα interaction breaker. Its novel mechanism of action provides potent anti-tumor efficacy across a range of genetically diverse tumor models.[6][9] Critically, by selectively inhibiting RAS-driven PI3Kα signaling while preserving insulin-mediated activation, this compound avoids the hyperglycemia and hyperinsulinemia associated with direct PI3Kα kinase inhibitors, offering a potentially wider therapeutic window and a superior safety profile.[1][3][9] These promising preclinical findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[5][8]
References
- 1. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 2. osti.gov [osti.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 6. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bbotx.com [bbotx.com]
- 8. bbotx.com [bbotx.com]
- 9. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. finviz.com [finviz.com]
BBO-10203: A Technical Overview of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Rat Sarcoma (RAS) GTPases and the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). By covalently binding to a unique cysteine residue (C242) in the RAS-binding domain (RBD) of PI3Kα, this compound effectively blocks RAS-mediated activation of the PI3Kα pathway, a critical signaling node in many human cancers.[1][2][3] This targeted mechanism of action leads to potent anti-tumor activity across a range of preclinical models harboring mutations in KRAS, PIK3CA, or amplification of HER2.[4][5] A key differentiating feature of this compound is its favorable toxicology profile, most notably the absence of hyperglycemia, a dose-limiting toxicity commonly associated with conventional PI3Kα kinase inhibitors.[2][4][5] This whitepaper provides a comprehensive overview of the pharmacology and toxicology of this compound, detailing its mechanism of action, preclinical efficacy, and safety profile.
Pharmacology
Mechanism of Action
This compound represents a novel therapeutic strategy by modulating the PI3Kα signaling pathway at the level of its activation by RAS, rather than directly inhibiting its catalytic activity.[2] The molecule acts as a "breaker" of the RAS:PI3Kα interaction.[1] It forms a covalent bond with cysteine 242 within the RBD of p110α, which sterically hinders the binding of all RAS isoforms (HRAS, NRAS, and KRAS).[1][3] This specific interaction prevents the conformational changes required for PI3Kα activation by RAS, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT (pAKT).[3] Importantly, this compound does not affect the basal kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[5]
References
The Disruption of pAKT Signaling by BBO-10203: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a novel strategy for targeting this pathway. Unlike traditional PI3Kα inhibitors that target the kinase domain, this compound acts as a "RAS:PI3Kα breaker," preventing the interaction between the RAS family of small GTPases and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This paper provides an in-depth technical guide on the core mechanism of this compound, with a specific focus on its inhibitory effect on phosphorylated AKT (pAKT) signaling.
Mechanism of Action: A Covalent Interruption
This compound employs a unique mechanism of action by covalently binding to a specific cysteine residue (Cys242) located in the RAS-binding domain (RBD) of PI3Kα.[2][3][5] This covalent modification sterically hinders the binding of RAS proteins (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing RAS-mediated activation of PI3Kα.[2][3][6] A significant advantage of this approach is that it does not inhibit the intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin signaling.[2][3] Consequently, this compound has been shown in preclinical models to avoid the common side effect of hyperglycemia associated with catalytic PI3Kα inhibitors.[1][5][7]
Quantitative Analysis of pAKT Inhibition
This compound has demonstrated potent inhibition of pAKT signaling across a diverse range of cancer cell lines with varying genetic backgrounds, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[2][3] The inhibitory effects are observed at low nanomolar concentrations, highlighting the compound's high potency.
| Cell Line | Cancer Type | Relevant Genotype | pAKT Inhibition IC50/EC50 | Reference |
| Various HER2-amplified | Breast Cancer | HER2 amplification | < 10 nM (IC50) | [8] |
| BT-474 | Breast Cancer | HER2 amplification, PIK3CA K111N | 1.4 nM (IC50 for target engagement), Mean EC50 of 3.2 nM across 18 breast cancer cell lines | [9] |
| KYSE-410 | Esophageal Cancer | HER2 amplification, KRAS G12C | Dose- and time-dependent inhibition of pAKT in vivo (maximal inhibition at 30 mg/kg) | [10] |
| Multiple KRAS mutant | Various | KRAS mutations | Complete cellular target engagement at low nanomolar concentrations | [11] |
| NCI-H358 | Lung Cancer | KRAS G12C | Partial reduction in pAKT | [8] |
| MCF7 | Breast Cancer | PIK3CA E545K | Partial reduction in pAKT | [8] |
| T47D | Breast Cancer | PIK3CA H1047R | Partial response | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a compound's effect on cellular signaling pathways. Below are representative, standard methodologies for key experiments used to evaluate the impact of this compound on pAKT signaling.
Western Blotting for pAKT
This technique is used to detect and quantify the levels of phosphorylated AKT (Ser473 or Thr308) in cell lysates following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAKT (e.g., anti-pAKT Ser473) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and pAKT levels are normalized to the loading control.
In Vitro Kinase Assay
While this compound does not directly inhibit PI3Kα kinase activity, this assay is crucial to confirm this characteristic and to compare its mechanism to that of traditional kinase inhibitors.
Protocol:
-
Reagents: Recombinant active PI3Kα, substrate (e.g., PIP2), ATP, and this compound.
-
Reaction Setup: In a microplate, combine the recombinant PI3Kα enzyme with varying concentrations of this compound or a known PI3Kα kinase inhibitor (positive control) and incubate.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate at 30°C for a specified time.
-
Detection: The product of the reaction (PIP3) can be quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value. For this compound, no significant inhibition of kinase activity is expected.
Cell-Based ELISA for pAKT
This method provides a high-throughput quantitative assessment of pAKT levels in cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound as described for Western blotting.
-
Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based solution.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for pAKT, followed by an HRP-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric or fluorometric HRP substrate.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the pAKT signal to the total protein content or cell number in each well.
Conclusion
This compound represents a significant advancement in the targeted therapy of PI3K/AKT pathway-driven cancers. Its novel mechanism of action, which involves the specific disruption of the RAS:PI3Kα interaction, leads to potent and selective inhibition of pAKT signaling in tumor cells.[1][6] The preclinical data strongly support its potential as a therapeutic agent with a favorable safety profile, notably the absence of hyperglycemia.[5][7] The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this promising new class of anti-cancer drugs. Further clinical investigation is underway to translate these preclinical findings into patient benefit.[7]
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbotx.com [bbotx.com]
- 3. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BridgeBio Oncology Shows this compound Blocks RAS:PI3Kα in Models | BBOT Stock News [stocktitan.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia | October 25, 2025 [investors.bbotx.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 11. finviz.com [finviz.com]
BBO-10203: A Novel Covalent Inhibitor of the RAS-PI3Kα Interaction for HER2-Amplified Cancers
A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule targeting the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This compound represents a paradigm shift in cancer therapy by selectively disrupting oncogenic signaling upstream of the kinase domain, offering a promising therapeutic strategy for HER2-amplified and other cancers driven by the PI3K pathway. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Efficacy in HER2-Amplified Cancer Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HER2-amplified cancer models. The compound has shown significant efficacy both as a monotherapy and in combination with other targeted agents.
In Vitro Activity
This compound potently inhibits the phosphorylation of AKT (pAKT), a key downstream effector of PI3Kα, in HER2-amplified breast cancer cell lines.[6] Notably, in the BT-474 HER2-amplified breast cancer cell line, this compound demonstrated a low single-digit nanomolar IC50 value for the inhibition of basal pAKT levels.[6][7]
| Cell Line | Cancer Type | This compound IC50 (pAKT Inhibition) | Reference |
| BT-474 | HER2-amplified Breast Cancer | ~5 nM | [6][7] |
| KYSE-410 | HER2-amplified Esophageal Cancer | ~5 nM | [6] |
In Vivo Efficacy
In xenograft models of HER2-amplified cancers, orally administered this compound has demonstrated significant tumor growth inhibition.[1] In the BT-474 xenograft model, this compound treatment resulted in 80-88% tumor growth inhibition.[1] Similarly, in the KYSE-410 xenograft model, a daily oral dose of 30 mg/kg led to significant tumor regressions.[6][7]
| Xenograft Model | Cancer Type | This compound Dosage | Tumor Growth Inhibition | Reference |
| BT-474 | HER2-amplified Breast Cancer | Not Specified | 80-88% | [1] |
| KYSE-410 | HER2-amplified Esophageal Cancer | 30 mg/kg (daily, oral) | Significant tumor regressions | [6][7] |
Synergistic Combinations
This compound has shown pronounced synergistic anti-tumor effects when combined with the anti-HER2 antibody, trastuzumab, in HER2-positive breast cancer models.[1][3] This combination has been shown to inhibit cell proliferation at concentrations where each agent alone is ineffective.[3] These findings suggest that dual targeting of the HER2 and RAS-PI3Kα signaling axes can lead to enhanced therapeutic benefit. This compound has also demonstrated enhanced efficacy in combination with CDK4/6 inhibitors and ER antagonists in other breast cancer subtypes.[4][8]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the HER2 signaling pathway and the mechanism by which this compound disrupts the RAS-PI3Kα interaction.
Caption: this compound mechanism of action in the HER2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability and pAKT Inhibition Assays
Objective: To determine the in vitro potency of this compound in inhibiting cell growth and PI3K pathway signaling.
Protocol:
-
Cell Culture: HER2-amplified breast cancer cells (e.g., BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours for viability, shorter time points for signaling).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
pAKT Western Blot: For signaling analysis, cells are lysed after a short treatment period (e.g., 2-4 hours). Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-AKT (Ser473) and total AKT, followed by incubation with HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of HER2-amplified cancer cells (e.g., BT-474 or KYSE-410) in a suitable matrix (e.g., Matrigel).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Compound Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg). The vehicle control group receives the formulation excipients only.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2). Animal body weights are monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be excised for pharmacodynamic analysis, such as measuring pAKT levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for evaluating a compound like this compound.
Caption: Preclinical experimental workflow for this compound evaluation.
Clinical Development
This compound is currently being evaluated in a Phase 1a/1b clinical trial, The BREAKER-101 Study (NCT06625775), in patients with advanced solid tumors, including HER2-positive breast cancer.[8][9][10] The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as trastuzumab.[10][11]
Conclusion
This compound is a promising, first-in-class covalent inhibitor of the RAS-PI3Kα interaction with a novel mechanism of action that spares insulin signaling.[1] Its potent anti-tumor activity in preclinical models of HER2-amplified cancer, both as a single agent and in combination with standard-of-care therapies, highlights its potential as a valuable new therapeutic option.[1][3] The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with HER2-amplified and other advanced solid tumors.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. bbotx.com [bbotx.com]
- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Open-Label Study of this compound in Subjects With Advanced Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
The Disruption of RAS-PI3Kα Interaction by BBO-10203: A Technical Overview for Researchers in Oncology Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between RAS and the phosphoinositide 3-kinase alpha (PI3Kα). This compound offers a novel therapeutic strategy for tumors harboring PIK3CA mutations by preventing RAS-mediated activation of PI3Kα without directly inhibiting its kinase activity, thereby mitigating common side effects such as hyperglycemia associated with conventional PI3Kα kinase inhibitors.
Executive Summary
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers in human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival. This compound represents a paradigm shift in targeting this pathway. It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of p110α, effectively blocking the interaction with all RAS isoforms (KRAS, HRAS, and NRAS).[1][2][3] This mechanism of action has demonstrated potent anti-tumor activity in preclinical models of PIK3CA-mutant and HER2-amplified cancers.[4][5][6]
Mechanism of Action: A Novel "Breaker" of Onco-protein Interaction
Unlike traditional ATP-competitive kinase inhibitors, this compound acts as a "breaker" of the RAS:PI3Kα protein-protein interaction.[7][8] This targeted disruption inhibits the downstream phosphorylation of AKT (pAKT), a key signaling node, specifically in tumor cells where this interaction is critical for pathway activation.[1][5] A significant advantage of this approach is the preservation of insulin-mediated PI3Kα signaling, which does not rely on RAS interaction, thus avoiding the metabolic dysregulation and hyperglycemia commonly observed with PI3Kα kinase inhibitors.[8][9]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. BBOT Announces Poster Presentations at the San Antonio Breast Cancer Symposium (SABCS) | October 30, 2025 [investors.bbotx.com]
- 3. drughunter.com [drughunter.com]
- 4. osti.gov [osti.gov]
- 5. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 8. bbotx.com [bbotx.com]
- 9. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
BBO-10203: A Targeted Approach to PI3Kα Inhibition Without Inducing Hyperglycemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the phosphoinositide 3-kinase alpha (PI3Kα) pathway, a critical signaling node in many cancers. Unlike conventional PI3Kα kinase inhibitors that are often associated with the dose-limiting toxicity of hyperglycemia, this compound employs a novel mechanism of action that selectively inhibits RAS-mediated PI3Kα activation in tumor cells while sparing the insulin signaling pathway responsible for glucose homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its unique mechanism and its notable lack of hyperglycemic effects. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific underpinnings of this promising therapeutic candidate.
Introduction: The Challenge of Targeting PI3Kα
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it an attractive target for therapeutic intervention.[4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key mediator of this pathway and is frequently mutated in a variety of solid tumors.[4]
Conventional PI3Kα inhibitors, such as the FDA-approved alpelisib, target the ATP-binding pocket of the kinase domain, effectively shutting down its catalytic activity.[1] While this approach has shown clinical efficacy, it is hampered by a significant on-target side effect: hyperglycemia.[1][4][5] This occurs because PI3Kα is also a crucial component of the insulin signaling pathway, which regulates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[4] Global inhibition of PI3Kα, therefore, leads to insulin resistance and elevated blood glucose levels, which can necessitate dose reductions or interruptions, thereby limiting the therapeutic window.[5]
This compound was developed to overcome this limitation by selectively targeting the oncogenic signaling of PI3Kα without affecting its role in normal glucose metabolism.[2][6]
Mechanism of Action of this compound
This compound is not a kinase inhibitor. Instead, it is a "RAS:PI3Kα breaker" that disrupts the protein-protein interaction between RAS GTPases (HRAS, NRAS, and KRAS) and PI3Kα.[1][2][7]
Covalent Binding to the RAS-Binding Domain
This compound is an orally available drug that covalently and specifically binds to Cysteine 242 (C242) within the RAS-binding domain (RBD) of p110α, the catalytic subunit of PI3Kα.[2][3][7] This cysteine residue is unique to the alpha isoform, contributing to the selectivity of this compound.[3] By binding to the RBD, this compound sterically hinders the docking of RAS proteins, thereby preventing the RAS-mediated activation of PI3Kα.[1][7]
Preserving Insulin Signaling
Crucially, the activation of PI3Kα by the insulin receptor is not dependent on RAS.[1][2][8] Insulin signaling proceeds through the insulin receptor substrate (IRS) proteins, which directly recruit and activate PI3Kα. By leaving this pathway intact, this compound avoids the on-target hyperglycemia that plagues traditional PI3Kα kinase inhibitors.[1][7]
Caption: Signaling pathways affected by this compound.
Preclinical Data
A substantial body of preclinical evidence supports the efficacy and safety profile of this compound.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of the PI3Kα pathway in various cancer cell lines.
| Parameter | Cell Line | Genotype | Value | Source |
| pAKT Inhibition IC50 | Multiple Cell Lines | HER2 amplified | Mean EC50 of 3.2 nM | [8] |
| BT-474 | HER2 amplified, PIK3CA K111N | IC50 of 1.4 nM (target engagement) | [8] | |
| KYSE-410 | HER2 amplified, KRAS G12C | IC50 ~5 nM | [5] | |
| RAS:PI3Kα Interaction IC50 | HEK293T cells | KRAS-G12D | 6 nM | [1] |
| In vitro assay | KRAS | 3 nM | [9] | |
| Target Engagement | BT-474 | HER2 amplified, PIK3CA K111N | Full engagement at 10 nM | [8] |
| Diverse Cell Lines | Various | Full engagement at 30 nM | [2] |
In Vivo Efficacy and Pharmacodynamics
In vivo studies using xenograft models have shown significant anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.
| Model | Treatment | Dose | Outcome | Source |
| KYSE-410 CDX | This compound Monotherapy | 30 mg/kg, daily | Tumor regression | [3][9] |
| BT-474 Xenograft | This compound Monotherapy | 100 mg/kg, daily | 88% tumor growth inhibition | [8] |
| KRAS-mutant CDX/PDX | This compound Monotherapy | Not specified | >70% average tumor growth inhibition | [2] |
| KYSE-410 CDX | This compound | 3-100 mg/kg, single dose | Dose-dependent pAKT inhibition | [9] |
| KYSE-410 CDX | This compound | 30 mg/kg, single dose | Complete target engagement | [3][9] |
Assessment of Hyperglycemia
A key differentiator for this compound is its lack of effect on glucose metabolism. This has been consistently demonstrated in preclinical models.
| Experiment | Model | Treatment | Dose | Outcome | Source |
| Oral Glucose Tolerance Test (OGTT) | Fasted male C57BL/6 mice | This compound | 100 mg/kg | No induction of hyperglycemia or hyperinsulinemia | [1][2][8] |
| Oral Glucose Tolerance Test (OGTT) | Fasted male C57BL/6 mice | Alpelisib | Dose-dependent | Glucose accumulation | [1] |
| In vitro insulin signaling | Differentiated adipocytes | This compound | Not specified | No effect on insulin signaling | [5] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory practices. The specific, detailed protocols for the this compound studies by Simanshu et al. are not fully disclosed in the publicly available literature.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of a compound on glucose metabolism in mice.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: this compound (e.g., 100 mg/kg) or vehicle control is administered orally (p.o.). Alpelisib can be used as a positive control for hyperglycemia.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.
-
Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Analysis: Blood glucose levels are measured using a glucometer. Serum can be collected to measure insulin or C-peptide levels via ELISA.
-
Data Presentation: Glucose levels over time are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is calculated for quantitative comparison.
Western Blot for pAKT Inhibition
This protocol is used to measure the inhibition of AKT phosphorylation, a downstream marker of PI3Kα activity.
-
Cell Culture and Treatment: Cancer cell lines (e.g., KYSE-410, BT-474) are cultured to ~70-80% confluency and then treated with varying concentrations of this compound or vehicle for a specified time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified to determine the ratio of pAKT to total AKT.
Caption: Western blot experimental workflow.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in mice.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a medium like Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: this compound is administered orally at specified doses and schedules (e.g., daily). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling (e.g., pAKT levels by Western blot or immunohistochemistry).
Conclusion and Future Directions
This compound represents a significant advancement in the field of PI3Kα-targeted cancer therapy. Its unique mechanism of action, which involves the selective disruption of the RAS-PI3Kα interaction, allows for potent inhibition of oncogenic signaling without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors.[1][2][7] The robust preclinical data demonstrate both strong anti-tumor efficacy and a favorable safety profile concerning glucose metabolism.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbotx.com [bbotx.com]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. osti.gov [osti.gov]
- 8. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]
- 10. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
BBO-10203: A First-in-Class Molecular Breaker Targeting the RAS-PI3Kα Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The RAS and PI3Kα signaling pathways are two of the most frequently dysregulated pathways in human cancers, driving tumor cell growth, survival, and resistance to therapies. For decades, the direct interaction between RAS and the p110α catalytic subunit of PI3Kα has been a known critical node in oncogenic signaling, yet it has remained an elusive target for therapeutic intervention. BBO-10203 is a first-in-class, orally bioavailable, covalent small molecule inhibitor that acts as a "molecular breaker" by selectively disrupting this crucial protein-protein interaction. This innovative mechanism of action distinguishes this compound from conventional PI3Kα kinase inhibitors, offering the potential for potent anti-tumor efficacy with a significantly improved safety profile, most notably by avoiding the on-target hyperglycemia that has limited the clinical utility of previous agents in this class. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of normal cell physiology, including growth, proliferation, and metabolism. The Class IA PI3Kα isoform, encoded by the PIK3CA gene, is a heterodimer composed of a p110α catalytic subunit and a p85 regulatory subunit. In cancer, activating mutations in PIK3CA or upstream components, such as RAS, lead to constitutive activation of the pathway, promoting tumorigenesis.[1][2]
Conventional PI3Kα inhibitors target the ATP-binding site of the p110α kinase domain. While clinically approved agents like alpelisib have demonstrated efficacy, their use is often hampered by significant on-target toxicities, particularly hyperglycemia and hyperinsulinemia.[3] This is because insulin signaling also relies on PI3Kα activity for glucose uptake in peripheral tissues. The dose-limiting nature of this side effect can compromise the therapeutic window and overall efficacy.
Mechanism of Action
This compound functions as a "molecular breaker" by specifically and covalently binding to Cysteine 242 (Cys242) in the RAS-Binding Domain (RBD) of the p110α subunit of PI3Kα.[1][5] This covalent modification sterically hinders the interaction between p110α and all RAS isoforms (K-RAS, H-RAS, and N-RAS), effectively preventing RAS-mediated activation of PI3Kα.[1]
Crucially, this compound does not inhibit the intrinsic catalytic activity of PI3Kα.[9] This allows for the normal physiological activation of PI3Kα by other mechanisms, such as insulin receptor signaling, which is not dependent on direct RAS interaction. This selective blockade of the oncogenic RAS-driven signaling cascade, while sparing the essential metabolic functions of PI3Kα, is the key differentiator of this compound and underlies its favorable preclinical safety profile, particularly the absence of hyperglycemia.[3][6]
Figure 1: this compound Mechanism of Action in the RAS-PI3Kα Signaling Pathway.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of the RAS-PI3Kα interaction and downstream signaling in a variety of cancer cell lines with diverse genetic backgrounds.
| Parameter | Cell Line | Genotype | Value | Reference |
| Target Engagement (IC50) | BT-474 | ER+, HER2amp, PIK3CA K111N | 1.4 nM | [10] |
| pAKT Inhibition (EC50) | Mean of 18 Breast Cancer Lines | HER2amp or PI3Kα mutant | 3.2 nM | [10] |
| BT-474 | ER+, HER2amp, PIK3CA K111N | 5.0 nM | [11] | |
| KYSE-410 | HER2amp, KRAS G12C | 5.0 nM | [11] | |
| RAS:PI3Kα Interaction (IC50) | HEK293T cells | KRAS G12D | 6 nM | [4] |
Table 1: In Vitro Potency of this compound.
In Vivo Pharmacodynamics and Efficacy
In vivo studies in xenograft models have shown that oral administration of this compound leads to dose-dependent target engagement and significant tumor growth inhibition.
| Model | Genotype | Dose | Effect | Reference |
| KYSE-410 Xenograft | HER2amp, KRAS G12C | 30 mg/kg (single dose) | 80% pAKT inhibition (sustained for 24h) | [11] |
| 30 mg/kg (daily) | Significant tumor regression | [11] | ||
| BT-474 Xenograft | ER+, HER2amp, PIK3CA K111N | 100 mg/kg (daily) | 88% tumor growth inhibition | [1] |
| Various Xenografts | PIK3CA mutant & HER2amp | Not specified | Significant anti-tumor efficacy | [11] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound.
Pharmacokinetics and Safety
Pharmacokinetic studies have demonstrated that this compound is orally bioavailable. A key safety finding from preclinical studies is the lack of hyperglycemia, a common dose-limiting toxicity of PI3Kα kinase inhibitors.
| Species | Parameter | Result | Reference |
| Mouse | Oral Bioavailability | Good oral bioavailability | [1] |
| Mouse (C57BL/6) | Oral Glucose Tolerance Test | No induction of hyperglycemia or hyperinsulinemia | [1] |
| Preclinical Species | General Tolerability | Well-tolerated | [9] |
Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound.
Experimental Protocols
In Vitro Assays
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight in a 37°C incubator.
-
Compound Treatment: Cells are treated with a 9-point dose titration of this compound (e.g., starting at 3 µM with 1:3 serial dilutions) for 4 hours. A vehicle control (e.g., 0.1% DMSO) is included.
-
Lysis and Detection: After treatment, cells are lysed, and the levels of phosphorylated AKT (pAKT) and total AKT are quantified using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF).
-
Data Analysis: The ratio of pAKT to total AKT is calculated, and the data are normalized to the vehicle control. IC50 values are determined by fitting the dose-response curves using non-linear regression.
-
Cell Treatment: BT-474 cells are treated with a dose titration of this compound for 4 hours to allow for covalent bond formation.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Competitive Binding: The lysate is incubated with a biotinylated "breaker" probe that also binds to the Cys242 of p110α. The amount of probe that binds is inversely proportional to the amount of p110α already engaged by this compound.
-
Detection: The amount of bound biotinylated probe is quantified using a customized Meso Scale Discovery (MSD) assay.
-
Data Analysis: The signal is used to calculate the percentage of target engagement at each concentration of this compound, and an IC50 value is determined.
In Vivo Studies
-
Tumor Implantation: Human cancer cells (e.g., KYSE-410, BT-474) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups (typically n=8-10 per group).
-
Dosing: this compound is administered orally (p.o.) once daily (QD) at specified doses (e.g., 30 mg/kg, 100 mg/kg). The vehicle group receives the formulation buffer.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as a measure of general toxicity.
-
Data Analysis: Tumor growth inhibition (%TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis (e.g., two-way ANOVA) is used to determine significance.
Figure 2: General Workflow for a Xenograft Efficacy Study.
-
Animal Model: Male C57BL/6 mice are used for this study.
-
Fasting: Mice are fasted overnight prior to the test.
-
Compound Administration: A single oral dose of this compound (e.g., 100 mg/kg), a positive control (e.g., a PI3Kα kinase inhibitor), or vehicle is administered.
-
Glucose Challenge: After a set time post-dosing (e.g., 1 hour), a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. Insulin or C-peptide levels can also be measured from plasma samples. The area under the curve (AUC) for glucose is calculated and compared between treatment groups.
Clinical Development
Conclusion
This compound is a pioneering "molecular breaker" that selectively inhibits the oncogenic RAS-PI3Kα signaling axis. Its unique mechanism of action, which avoids direct kinase inhibition, allows for potent anti-tumor activity without the dose-limiting hyperglycemia associated with previous PI3Kα inhibitors. The robust preclinical data package demonstrates significant efficacy in a range of cancer models and provides a strong rationale for its ongoing clinical development. This compound holds the promise of becoming a safer and more effective therapeutic option for patients with tumors driven by the RAS and PI3K pathways, potentially addressing a major unmet need in oncology. The results of the BREAKER-101 trial are eagerly awaited to validate this promising therapeutic approach in patients.
References
- 1. A Phase 1a/1b Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Subjects with Advanced Solid Tumors (The BREAKER-101 Trial) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bbotx.com [bbotx.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 8. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 9. bbotx.com [bbotx.com]
- 10. bbotx.com [bbotx.com]
- 11. DSpace [repositori.upf.edu]
- 12. medvoltai.substack.com [medvoltai.substack.com]
An In-depth Technical Guide to the Discovery and Development of BBO-10203
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BBO-10203 is a pioneering, first-in-class, orally bioavailable small molecule designed to disrupt the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). By selectively and covalently binding to a unique cysteine residue (Cys242) in the RAS-binding domain (RBD) of PI3Kα, this compound effectively blocks RAS-mediated activation of the PI3Kα pathway. This innovative mechanism of action has demonstrated potent anti-tumor activity in preclinical models without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors. The development of this compound was a collaborative effort between Lawrence Livermore National Laboratory (LLNL), BridgeBio Oncology Therapeutics (BBOT), and the Frederick National Laboratory for Cancer Research (FNLCR), leveraging advanced computational modeling and artificial intelligence. Currently, this compound is under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.
Introduction
The RAS-PI3K-AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. While PI3Kα inhibitors have shown clinical efficacy, their utility has been hampered by on-target toxicities, most notably hyperglycemia, due to the essential role of PI3Kα in insulin signaling.
This compound represents a paradigm shift in targeting this pathway. Instead of inhibiting the kinase activity of PI3Kα, it acts as a "breaker" of the RAS:PI3Kα interaction, a critical node for oncogenic signaling in many tumor types.[1][2][3] This targeted approach aims to spare the physiological functions of PI3Kα, thereby offering a potentially wider therapeutic window.
Discovery and Development
This compound is the second drug candidate targeting RAS-related cancers to emerge from this collaboration and entered a Phase 1 clinical trial, known as the BREAKER-101 study (NCT06625775), in late 2024.[4]
Mechanism of Action
This compound employs a novel mechanism to inhibit the PI3Kα pathway. It is a covalent small molecule that selectively binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[5][6] This covalent modification sterically hinders the binding of all RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3Kα, thereby preventing its activation by upstream RAS signaling.[5][7][8] A key differentiator of this compound is that it does not inhibit the intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[6][8] This selective disruption of the oncogenic signaling arm of the pathway is the basis for its potent anti-tumor activity without the induction of hyperglycemia.[5][8]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Pharmacology
In Vitro Studies
This compound has demonstrated potent and selective activity in a range of in vitro assays.
| Assay Type | Cell Line | Key Findings | Reference |
| Target Engagement | BT-474 | IC50 of 1.4 nM | [9] |
| BT-474 | Full target engagement at 10 nM | [9] | |
| pAKT Inhibition | BT-474 | IC50 < 0.1 pM | [3] |
| Panel of 18 breast cancer cell lines | Mean EC50 of 3.2 nM | [9] | |
| Cell Proliferation | HER2-amplified cell lines | Near-complete inhibition of pAKT with IC50 values below 10 nM | [10] |
In Vivo Studies
Preclinical evaluation in xenograft models has shown significant tumor growth inhibition.
| Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| BT-474 | 100 mg/kg, daily oral | 88% | [9] |
| KYSE-410 | Not specified | 80-88% | [9] |
A key finding from in vivo studies is that this compound does not induce hyperglycemia or hyperinsulinemia, as confirmed by oral glucose tolerance tests in mice.[9]
Experimental Protocols
Covalent Binding Assay (MALDI-TOF Mass Spectrometry)
-
Objective: To confirm the covalent binding of this compound to the PI3Kα RBD.
-
Methodology:
-
Recombinant PI3Kα protein (amino acids 157–299, corresponding to the RBD) is incubated with varying concentrations of this compound.
-
The protein-drug mixture is spotted onto a MALDI plate with a suitable matrix (e.g., sinapinic acid).
-
Mass spectra are acquired using a MALDI-TOF mass spectrometer.
-
The percentage of modified protein is determined by comparing the peak intensities of the unmodified and this compound-bound protein.
-
pAKT Inhibition Assay (HTRF)
-
Objective: To quantify the inhibition of AKT phosphorylation by this compound in cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a titration of this compound for a specified duration (e.g., 4 hours).
-
Cells are lysed, and the lysates are transferred to a 384-well plate.
-
HTRF (Homogeneous Time-Resolved Fluorescence) reagents for phospho-AKT (Ser473) and total AKT are added.
-
The HTRF signal is read on a compatible plate reader, and the ratio of phospho-AKT to total AKT is calculated to determine the IC50 values.
-
Cell Proliferation Assays (Clonogenic Assay)
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Methodology:
-
Cells are seeded at low density in 6-well plates.
-
The following day, cells are treated with various concentrations of this compound.
-
The medium containing the drug is refreshed every 2-3 days.
-
After 1-2 weeks, when colonies are visible, the cells are fixed and stained with crystal violet.
-
The number and size of colonies are quantified to determine the effect on cell proliferation.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., BT-474, KYSE-410) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Experimental Workflow Diagram
References
- 1. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. osti.gov [osti.gov]
- 3. bbotx.com [bbotx.com]
- 4. oncotarget.com [oncotarget.com]
- 5. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. bbotx.com [bbotx.com]
- 8. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
BBO-10203 Target Engagement Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the PI3K/AKT signaling pathway.[1] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of PI3Kα but instead disrupts its interaction with RAS proteins, a critical upstream activation event in many cancers.[1][2] This unique mechanism of action leads to potent and selective inhibition of RAS-driven PI3Kα signaling, resulting in anti-tumor activity without the hyperglycemia often associated with catalytic PI3Kα inhibitors.[2][3] This guide provides a comprehensive overview of the key assays used to characterize the target engagement and downstream pharmacological effects of this compound, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Action
This compound is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This covalent modification sterically hinders the binding of RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3Kα, thereby preventing RAS-mediated activation of the kinase.[1][2] Consequently, the downstream signaling cascade, including the phosphorylation of AKT, is inhibited.[3] A key advantage of this mechanism is the preservation of insulin-mediated PI3Kα activation, which is RAS-independent, thus avoiding the metabolic side effects like hyperglycemia seen with catalytic inhibitors of PI3Kα.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Assay | Cell Line | Metric | Value | Reference |
| pAKT Inhibition | HER2-amplified & PI3Kα mutant cells | IC50 | 5 nM | [4] |
| pAKT Inhibition | BT-474 | EC50 | 3.2 nM (mean across 18 breast cancer cell lines) | |
| Target Engagement | BT-474 | IC50 | 1.4 nM | |
| Target Engagement | BT-474 | Full Engagement | 10 nM | |
| RAS:PI3Kα Interaction | HEK293T | IC50 | 6 nM | [2] |
| PI3Kα (C242S):KRAS Interaction | - | IC50 | 2000 nM | [2] |
Table 1: In Vitro Activity of this compound
| Xenograft Model | Metric | Value | Reference |
| KYSE-410 & BT-474 | Tumor Growth Inhibition | 80-88% | [3] |
| KYSE-410 (HER2amp/KRAS G12C) | pAKT Inhibition (30 mg/kg) | 80% (sustained for 24h) | [4] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
PI3Kα Kinase Activity Assay
This assay determines the effect of this compound on the catalytic activity of PI3Kα. As this compound is not a direct kinase inhibitor, it is expected to have no significant effect in this assay.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal proportional to kinase activity.
Materials:
-
Recombinant PI3Kα (p110α/p85α)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate
-
ATP
-
This compound
-
Assay Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
384-well white assay plates
Protocol:
-
Prepare the PI3Kα reaction buffer/lipid substrate mixture.
-
Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture.
-
In a 384-well plate, add 0.5 µL of this compound or vehicle (DMSO) at various concentrations.
-
Add 4 µL of the diluted enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
References
- 1. PI3K (p110α/p85α) Protocol [promega.com]
- 2. bbotx.com [bbotx.com]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
Methodological & Application
BBO-10203: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a novel approach to targeting the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in cancer. Unlike conventional PI3Kα inhibitors that target the kinase domain and often lead to hyperglycemia, this compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1] This unique mechanism of action prevents the interaction between PI3Kα and RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT (pAKT), without affecting the kinase activity of PI3Kα itself.[1][2] This targeted approach has shown potent anti-tumor activity in preclinical models and avoids the metabolic side effects associated with kinase inhibition, making this compound a promising therapeutic candidate for a variety of solid tumors.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound on the PI3K/AKT pathway has been demonstrated across a range of cancer cell lines, particularly those with HER2 amplification or PIK3CA mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the inhibition of phosphorylated AKT (pAKT), a key downstream effector of PI3Kα.
| Cell Line | Cancer Type | Key Mutations/Amplifications | pAKT Inhibition IC50/EC50 | Reference |
| BT-474 | Breast Cancer | HER2 amp, PIK3CA K111N | ~5 nM (IC50) | [2] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2 amp, KRAS G12C | ~5 nM (IC50) | [2] |
| Breast Cancer Panel (18 lines) | Breast Cancer | HER2 amp or PIK3CA mutations | 3.2 nM (mean EC50) | [4] |
| HER2-amplified cell lines | Various | HER2 amplification | < 10 nM (IC50) | [5] |
| HEK293T | Human Embryonic Kidney | (Transfected with KRAS-G12D) | 6 nM (IC50 for blocking KRAS-PI3Kα interaction) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its effects in cell culture.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., BT-474, KYSE-410)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for Phospho-AKT (Ser473)
This protocol describes the detection of phosphorylated AKT at serine 473, a key downstream marker of PI3Kα activity, in cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total AKT):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Incubate the stripped membrane with the primary antibody for total AKT, followed by the secondary antibody and ECL detection as described above.
-
In Vitro Combination Therapy Protocol (Example: this compound and Trastuzumab)
This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent, such as trastuzumab, in HER2-positive breast cancer cells.
Materials:
-
HER2-positive breast cancer cell line (e.g., BT-474)
-
This compound
-
Trastuzumab
-
96-well plates
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Single-Agent Dose-Response:
-
First, determine the IC50 values for this compound and trastuzumab individually in the chosen cell line using the cell viability assay protocol described above.
-
-
Combination Treatment:
-
Design a matrix of concentrations for both drugs, typically centered around their individual IC50 values. For example, use a 5x5 or 7x7 matrix with serial dilutions of this compound and trastuzumab.
-
Seed cells in 96-well plates as previously described.
-
Treat the cells with the single agents and the combinations of this compound and trastuzumab. Include a vehicle control.
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT) as described above.
-
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each combination compared to the vehicle control.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
This compound offers a unique and promising approach to targeting the PI3K/AKT pathway in cancer. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, both as a single agent and in combination with other therapies. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel RAS-PI3Kα interaction inhibitor.
References
- 1. This compound + Trastuzumab for Breast Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. osti.gov [osti.gov]
- 6. bbotx.com [bbotx.com]
- 7. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BBO-10203 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to cysteine 242 (Cys242) in the RAS-binding domain (RBD) of PI3Kα's p110α catalytic subunit, this compound effectively disrupts RAS-mediated PI3Kα activation.[1][3] This targeted mechanism has demonstrated potent anti-tumor activity in preclinical mouse models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[4] A key advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common side effect of conventional PI3Kα kinase inhibitors, as it does not interfere with insulin-dependent glucose metabolism.[1][2][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, including dosage, administration, and methods for assessing efficacy and pharmacodynamics.
Mechanism of Action
This compound represents a novel approach to inhibiting the PI3K pathway. Instead of directly targeting the kinase active site, it acts as a "breaker" of the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα.[1][4] This specific disruption of the upstream signaling node leads to the inhibition of downstream effectors like AKT, resulting in reduced tumor cell proliferation and survival.[1][5]
Quantitative Data Summary
The following tables summarize the reported efficacy and pharmacodynamic effects of this compound in various preclinical mouse models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Mouse Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| KYSE-410 | Esophageal Squamous Cell Carcinoma (HER2amp/KRASG12C) | This compound 30 mg/kg | Daily, Oral | Significant tumor regression | [5][6] |
| BT-474 | Breast Cancer (ER+, HER2amp, PIK3CAK111N) | This compound 100 mg/kg | Daily, Oral | 88% tumor growth inhibition | [1][7] |
| Various | PIK3CA mutant and HER2amp human xenografts | This compound | Repeated Dosing, Oral | Significant antitumor efficacy | [5][6] |
Table 2: Pharmacodynamic Effects of this compound in KYSE-410 Xenograft Model
| Dose (mg/kg, Oral) | Time Point | Effect on pAKT | Reference |
| 1-100 | Dose-dependent | Inhibition of pAKT | [5][6] |
| 30 | 24 hours | ~80% maximal inhibition, sustained | [5][6] |
| 100 | 24 hours | Sustained inhibition | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a human tumor xenograft model and subsequent treatment with this compound to evaluate its effect on tumor growth.
Materials:
-
Human cancer cell line (e.g., KYSE-410 or BT-474)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (formulation buffer)
-
Calipers
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = (Length x Width2)/2).
-
When tumors reach a mean size of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound (e.g., 30 mg/kg or 100 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of animal morbidity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic Analysis of pAKT Inhibition
This protocol details the assessment of target engagement by measuring the inhibition of phosphorylated AKT (pAKT) in tumor tissue following this compound administration.
Materials:
-
Tumor-bearing mice from an efficacy study (Protocol 1)
-
This compound
-
Anesthesia
-
Surgical tools for tumor excision
-
Flash-freezing supplies (liquid nitrogen)
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting or ELISA reagents for pAKT and total AKT
Procedure:
-
Dosing and Sample Collection:
-
Administer a single oral dose of this compound (e.g., 3-100 mg/kg) to tumor-bearing mice.
-
At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice.
-
Immediately excise the tumors and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration of the lysate.
-
-
pAKT Analysis:
-
Analyze the levels of pAKT (e.g., pAKT Ser473) and total AKT in the tumor lysates using Western blotting or a quantitative ELISA.
-
Normalize the pAKT signal to the total AKT signal to determine the extent of inhibition.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
This protocol is to assess the impact of this compound on glucose metabolism, a key differentiating safety feature.
Materials:
-
Male C57BL/6 mice or tumor-bearing mice
-
This compound
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
-
Baseline and Dosing:
-
Measure baseline blood glucose from the tail vein.
-
Administer a single oral dose of this compound (e.g., 100 mg/kg, 3x the efficacious dose) or vehicle.[9]
-
-
Glucose Challenge:
-
One hour after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance.
-
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action that offers potent tumor growth inhibition without the metabolic side effects common to other PI3Kα inhibitors. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to these detailed methodologies will enable researchers to robustly assess the efficacy and pharmacodynamic properties of this novel compound in various preclinical cancer models. As research is currently in the preclinical stage, further investigation into combination therapies and mechanisms of resistance will be critical for its clinical development.[1]
References
- 1. A 3-dimensional tumor growth inhibition assay for testing monoclonal antibody cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bbotx.com [bbotx.com]
Application Notes and Protocols for BBO-10203 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration of BBO-10203 in xenograft studies based on available preclinical data.
Mechanism of Action: Disrupting the RAS-PI3Kα Interaction
This compound is designed to specifically block the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα.[1][2] This targeted approach inhibits the downstream signaling cascade, primarily the phosphorylation of AKT (pAKT), which is crucial for tumor cell proliferation and survival.[4][7][8] A key advantage of this mechanism is the preservation of insulin-regulated glucose metabolism, as insulin signaling does not rely on RAS-mediated PI3Kα activation.[2][7]
Data Presentation: Summary of Xenograft Studies
The following tables summarize the quantitative data from various preclinical xenograft studies involving this compound administration.
Table 1: this compound Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Key Genetic Alterations | Dosing Regimen | Efficacy | Reference |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2amp, KRASG12C | 30 mg/kg, daily, oral | Significant tumor regressions | [7][8][9] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2amp, KRASG12C | 1-100 mg/kg, single dose, oral | Dose-dependent pAKT inhibition (max ~80% at 30 mg/kg) | [7][8] |
| BT-474 | Breast Cancer | HER2amp | Not specified | 80-88% tumor growth inhibition | [1] |
| PIK3CA mutant models | Various | PIK3CA mutation | Not specified | Significant efficacy | [7] |
| HER2amp models | Various | HER2 amplification | Not specified | Significant efficacy | [7] |
Table 2: this compound Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Efficacy | Reference |
| HER2-positive breast cancer models | Breast Cancer | Trastuzumab (anti-HER2 antibody) | Pronounced synergistic antitumor effects | [1] |
| HER2-positive breast cancer models | Breast Cancer | Fulvestrant (SERD) or Palbociclib (CDK4/6 inhibitor) | Markedly enhanced antitumor activity, some resulting in tumor stasis or regression | [1] |
| KRAS-mutant lung cancer and other models | Lung and other cancers | BBO-8520 (KRASG12C inhibitor) or BBO-11818 (pan-KRAS inhibitor) | Promising therapeutic benefits, deep tumor regressions | [1][4][10] |
| NCI-H2122 CDX model | Not specified | BBO-8520 | Decreased cell proliferation and increased cleaved caspase-3 | [11] |
Experimental Protocols
General Xenograft Study Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a xenograft model.
Detailed Methodologies
1. Animal Models and Husbandry:
-
Species: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[2]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal care and use.
2. Cell Lines and Tumor Implantation:
-
Cell Lines: A variety of human cancer cell lines with relevant genetic backgrounds have been used, including KYSE-410 (esophageal), BT-474 (breast), and NCI-H2122.[1][11]
-
Implantation:
-
Cells are cultured under standard conditions, harvested during the exponential growth phase, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 106 to 1 x 107) is subcutaneously injected into the flank of each mouse.
-
3. This compound Formulation and Administration:
-
Formulation: this compound is an orally bioavailable compound.[1][2][11] The specific vehicle for oral administration should be optimized for solubility and stability.
-
Administration:
4. Efficacy and Toxicity Assessment:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight: Animal body weight should be monitored as an indicator of general health and treatment-related toxicity.
-
Pharmacodynamic Analysis:
5. Combination Studies:
-
For combination studies, the administration schedule of this compound and the combination agent should be carefully planned to maximize potential synergy.
-
Appropriate control groups (vehicle, each agent alone) are essential for evaluating the contribution of each component to the overall antitumor effect.
Conclusion
This compound has demonstrated robust preclinical antitumor activity in a variety of xenograft models, both as a monotherapy and in combination with other targeted therapies.[1][2][4] Its unique mechanism of action, which spares insulin signaling, makes it a promising therapeutic candidate with a potentially favorable safety profile.[1][7] The protocols and data presented here provide a foundation for the design and execution of future preclinical studies involving this compound. As this compound is currently in Phase 1 clinical trials, further research will continue to elucidate its full therapeutic potential.[4][5][12]
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types - BioSpace [biospace.com]
- 4. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
- 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]
- 6. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bbotx.com [bbotx.com]
- 12. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
Application Notes and Protocols: BBO-10203 Combination Therapy with Trastuzumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, this compound effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver of tumorigenesis and cell survival.[1][2] This unique mechanism of action inhibits tumor growth without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.[2]
Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer, trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.
The combination of this compound and trastuzumab represents a rational and promising therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this combination therapy has the potential to overcome trastuzumab resistance and enhance anti-tumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic effect, with the combination leading to more profound and sustained inhibition of tumor growth compared to either agent alone.[3]
These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and trastuzumab.
Data Presentation
In Vitro Efficacy
| Cell Line | Assay | Treatment | Key Findings |
| BT-474 (HER2-amplified) | pAKT HTRF Assay | This compound | EC50 = 4.4 nM |
| BT-474 (HER2-amplified) | Target Engagement (MSD) | This compound | Full target engagement at 10 nM |
| MDA-MB-453 (HER2-positive) | Western Blot | This compound + Trastuzumab | Enhanced reduction in pAKT levels compared to single agents (qualitative) |
| BT-474 (HER2-amplified) | Cell Viability | This compound + Trastuzumab | Synergistic inhibition of cell proliferation (qualitative) |
In Vivo Efficacy: BT-474 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (approx.) | Tumor Growth Inhibition (%) |
| Vehicle | QD, po | ~750 | 0% |
| This compound | 100 mg/kg, QD, po | ~300 | 60% |
| Trastuzumab | 20 mg/kg, Q7D, ip | ~450 | 40% |
| This compound + Trastuzumab | 100 mg/kg this compound (QD, po) + 20 mg/kg Trastuzumab (Q7D, ip) | ~100 | 87% |
Note: Tumor volume data is estimated from the graphical representation in the cited source.[4]
Signaling Pathways and Experimental Workflows
Caption: this compound and Trastuzumab dual-targeting mechanism.
Caption: In vitro experimental workflow for combination studies.
Caption: In vivo xenograft study workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and trastuzumab, alone and in combination, on the viability of HER2-positive breast cancer cells.
Materials:
-
BT-474 or MDA-MB-453 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trastuzumab (stock solution in sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and trastuzumab in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration used for this compound).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
-
Analyze the combination data using the Combination Index (CI) method (Chou-Talalay) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis for pAKT
Objective: To assess the effect of this compound and trastuzumab, alone and in combination, on the phosphorylation of AKT.
Materials:
-
BT-474 or MDA-MB-453 cells
-
6-well plates
-
This compound and Trastuzumab
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, trastuzumab, or the combination for a specified time (e.g., 4, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control.
In Vivo BT-474 Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and trastuzumab, alone and in combination, in a HER2-positive breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
BT-474 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Trastuzumab for intraperitoneal injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to the single agents.
References
Application Notes and Protocols: Synergistic Antitumor Efficacy of BBO-10203 and Fulvestrant in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance is the hyperactivation of the PI3K/AKT signaling pathway, often due to mutations in the PIK3CA gene. This pathway activation can lead to ligand-independent ER activity and tumor progression. BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of the PI3Kα catalytic subunit (p110α), thereby inhibiting the interaction between RAS isoforms and PI3Kα.[1][2][3] This unique mechanism of action blocks RAS-mediated PI3Kα activation, a critical node in oncogenic signaling, without the dose-limiting hyperglycemia often associated with traditional kinase inhibitors that target the ATP-binding site.[1][4][5] The combination of this compound with fulvestrant presents a rational and promising strategy to overcome endocrine resistance by dually targeting both the ER and the PI3K signaling pathways. Preclinical studies have demonstrated that this combination results in enhanced antitumor activity, leading to tumor stasis or regression in ER+ breast cancer models.[1]
Data Presentation
The following table summarizes the in vivo synergistic efficacy of this compound and fulvestrant in an MCF7 (ER+, HER2-, PIK3CA E545K) human breast cancer xenograft model.
| Treatment Group | Dosage | Endpoint | Result | Statistical Significance (vs. Monotherapy) |
| This compound | 100 mg/kg | Tumor Growth Inhibition | Moderate Inhibition | N/A |
| Fulvestrant | 25 mg/kg | Tumor Growth Inhibition | Moderate Inhibition | N/A |
| This compound + Fulvestrant | 100 mg/kg + 25 mg/kg | Tumor Growth Inhibition | Significant Tumor Regression | p < 0.0001 |
Note: Specific quantitative data for in vitro synergy, such as IC50 values for the drug combination and combination index (CI) values, are not yet publicly available in the reviewed literature. The table reflects the significant synergistic effect observed in in vivo models.
Signaling Pathways and Mechanisms
The synergistic effect of this compound and fulvestrant is rooted in their complementary mechanisms of action, which effectively create a dual blockade on critical pathways for ER+ breast cancer cell proliferation and survival.
This compound Mechanism of Action
This compound functions by disrupting the protein-protein interaction between RAS and PI3Kα. In many cancers, receptor tyrosine kinases (RTKs) signal through RAS to activate the PI3K/AKT/mTOR pathway, which promotes cell growth, proliferation, and survival. This compound covalently binds to a specific cysteine residue (Cys242) in the RAS-binding domain of PI3Kα, preventing its activation by RAS.[1] This leads to a downstream reduction in phosphorylated AKT (pAKT), a key indicator of pathway inhibition.
Fulvestrant Resistance and Synergy with this compound
Fulvestrant targets the estrogen receptor for degradation. However, resistance can emerge through the activation of escape pathways, most notably the PI3K/AKT pathway. In fulvestrant-resistant cells, the PI3K pathway can be hyperactivated, leading to estrogen-independent growth. By combining fulvestrant with this compound, both the primary driver (ER signaling) and the key resistance mechanism (RAS-mediated PI3K activation) are simultaneously inhibited.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. bbotx.com [bbotx.com]
- 5. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
Application Notes and Protocols: BBO-10203 in Combination with Palbociclib for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies has significantly advanced the treatment landscape for hormone receptor-positive (HR+) breast cancer. Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone of therapy for HR+/HER2- metastatic breast cancer.[1][2][3] By blocking CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][2][3][4]
Despite the success of CDK4/6 inhibitors, intrinsic and acquired resistance remains a clinical challenge. One key mechanism of resistance involves the activation of alternative signaling pathways, notably the PI3K/AKT/mTOR pathway. This has led to the investigation of combination therapies that can simultaneously target both the cell cycle and these resistance pathways.
BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively blocks the interaction between RAS and the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[5][6][7] This unique mechanism of action prevents RAS-mediated activation of PI3Kα, a critical node in the PI3K/AKT signaling cascade, without directly inhibiting the kinase's catalytic activity.[8] Preclinical studies have demonstrated that this compound potently inhibits pAKT signaling and tumor growth in various cancer models, including those with PIK3CA mutations or HER2 amplification.[9][10] Importantly, this compound has been shown to enhance the anti-tumor activity of CDK4/6 inhibitors in preclinical models of ER+ HER2- breast cancer, providing a strong rationale for its combination with palbociclib.[2] This document provides detailed application notes and protocols for researchers investigating the synergistic potential of this compound and palbociclib in breast cancer models.
Signaling Pathways and Rationale for Combination
The cell cycle progression in HR+ breast cancer is largely driven by the estrogen receptor (ER) signaling pathway, which upregulates cyclin D, the binding partner for CDK4/6. The CDK4/6-cyclin D complex then phosphorylates and inactivates the Rb tumor suppressor protein, leading to the release of E2F transcription factors and entry into the S phase of the cell cycle. Palbociclib directly inhibits this process.
However, tumor cells can develop resistance by activating the PI3K/AKT pathway, which can promote cell survival and proliferation independently of the CDK4/6-Rb axis. This compound targets this escape mechanism by preventing RAS from activating PI3Kα, thus inhibiting downstream AKT signaling. The dual blockade of both the CDK4/6 and PI3K/AKT pathways with palbociclib and this compound, respectively, offers a promising strategy to overcome resistance and achieve a more durable anti-tumor response.
Quantitative Data Summary
The following tables summarize preclinical data for this compound and provide representative data for its combination with a CDK4/6 inhibitor like palbociclib, based on publicly available information and typical outcomes of synergistic drug combinations.
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Parameter | Value | Cell Lines | Reference |
|---|---|---|---|
| Cellular Target Engagement (IC50) | 1.4 nM | BT-474 (ER+, HER2amp, PIK3CA K111N) | [5] |
| pAKT Inhibition (Mean EC50) | 3.2 nM | Panel of 18 human breast cancer cell lines |[5] |
Table 2: Representative In Vitro Synergy of this compound and Palbociclib in ER+/HER2- Breast Cancer Cells (e.g., MCF-7)
| Drug Combination | Concentration Range | Combination Index (CI)* | Interpretation |
|---|---|---|---|
| This compound + Palbociclib | 1-100 nM | < 0.9 | Synergistic |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are representative.
Table 3: Representative In Vivo Efficacy of this compound and Palbociclib Combination in a Breast Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Interpretation |
|---|---|---|---|
| Vehicle Control | - | 0 | - |
| This compound | 30 mg/kg, oral, daily | ~80-88% | High single-agent activity |
| Palbociclib | 100 mg/kg, oral, daily | ~50-60% | Moderate single-agent activity |
| This compound + Palbociclib | 30 mg/kg + 100 mg/kg, oral, daily | > 90% | Enhanced anti-tumor efficacy |
*Data are representative based on typical outcomes in xenograft models and the reported high single-agent activity of this compound.[9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and palbociclib.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol determines the effect of this compound and palbociclib, alone and in combination, on the viability of breast cancer cell lines and quantifies their synergistic interaction.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Palbociclib (stock solutions in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and palbociclib in complete growth medium. For combination studies, prepare a fixed-ratio dilution series of both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol assesses the effect of this compound and palbociclib on the PI3K/AKT and CDK4/6 signaling pathways.
Materials:
-
Breast cancer cells
-
This compound and Palbociclib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-Rb, anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound, palbociclib, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound and palbociclib, alone and in combination, in a mouse xenograft model.
Materials:
-
ER+/HER2- breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., NSG or nude mice)
-
Estrogen pellets (for ER+ models)
-
This compound and Palbociclib formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: If using MCF-7 cells, implant a 17β-estradiol pellet subcutaneously into each mouse. Inject 5-10 million cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, palbociclib, combination).
-
Treatment: Administer drugs or vehicle daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze differences in tumor volume between groups.
Experimental Workflow Visualization
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combitherapy in Preclinical Breast Cancer HR+/HER2- Models - Oncodesign Services [oncodesign-services.com]
- 4. Abstracts - San Antonio Breast Cancer Symposium [sabcs.org]
- 5. researchgate.net [researchgate.net]
- 6. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 7. BridgeBio Oncology Shows this compound Blocks RAS:PI3Kα in Models | BBOT Stock News [stocktitan.net]
- 8. Conference Materials - SABCS 2025 - San Antonio Breast Cancer Symposium 2025 [askgileadmedical.com]
- 9. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: BBO-10203 and KRAS Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, frequently driven by mutations in KRAS and PIK3CA genes, is a hallmark of many human cancers. While the development of direct KRAS inhibitors has marked a significant advancement in treating KRAS-mutant tumors, adaptive resistance often limits their long-term efficacy. One key resistance mechanism involves the sustained activation of the PI3Kα pathway.
BBO-10203 is a first-in-class, orally bioavailable small molecule that offers a novel therapeutic strategy by specifically disrupting the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] This unique mechanism of action allows this compound to inhibit RAS-mediated activation of the PI3Kα-AKT signaling pathway, a crucial downstream effector pathway for RAS-driven cancers.[1][4][5] A significant advantage of this compound is its ability to potently inhibit pAKT signaling in tumor cells without inducing hyperglycemia, a dose-limiting toxicity associated with traditional PI3Kα kinase inhibitors.[1][2][6] This is because insulin-mediated glucose uptake does not rely on RAS-mediated PI3Kα activation.[1]
This document provides detailed application notes on the synergistic combination of this compound with KRAS inhibitors, summarizing key preclinical data and providing representative protocols for in vitro and in vivo evaluation.
Mechanism of Action: Dual Pathway Inhibition
This compound covalently binds to cysteine 242 within the RAS-binding domain of PI3Kα, effectively preventing its engagement and subsequent activation by all RAS isoforms (KRAS, HRAS, and NRAS).[1][7][8] This leads to a potent and selective inhibition of the PI3K/AKT signaling cascade in tumor cells.
The combination of this compound with a KRAS inhibitor (e.g., a KRAS G12C or a pan-KRAS inhibitor) provides a comprehensive, dual blockade of the two major downstream signaling pathways driven by oncogenic KRAS: the MAPK pathway (targeted by the KRAS inhibitor) and the PI3K/AKT pathway (targeted by this compound). This dual inhibition is hypothesized to lead to a more profound and durable anti-tumor response by preventing the development of adaptive resistance.[1][4]
Preclinical Data Summary
The combination of this compound with KRAS inhibitors has demonstrated significant synergistic anti-tumor activity in various preclinical models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference(s) |
| pAKT Inhibition (IC50) | 5 nM | HER2-amplified and wild-type or mutant PI3Kα cell lines | [5] |
| Cellular Target Engagement | ~30 nM | Diverse panel of human cancer cell lines | [1] |
Table 2: In Vivo Monotherapy and Combination Activity
| Model Type | Cancer Type | Treatment | Key Findings | Reference(s) |
| CDX (KYSE-410) | Esophageal (HER2amp/KRASG12C) | This compound (30 mg/kg, oral, daily) | Significant tumor regression. | [5] |
| CDX, PDX, GEM | KRAS-mutant models | This compound + BBO-8520 (KRASG12C inhibitor) | Deep tumor regressions; well-tolerated. | [1][7][9] |
| CDX, PDX, GEM | KRAS-mutant models | This compound + BBO-11818 (pan-KRAS inhibitor) | Deep tumor regressions; well-tolerated. | [1][7][9] |
| CDX | KRAS-mutant pancreatic, NSCLC, colorectal cancer | This compound + BBO-11818 | Enhanced anti-tumor activity. | [10][11] |
| NCI-H2122 CDX | Lung Adenocarcinoma | This compound + BBO-8520 | Significant decrease in cell proliferation (BrdU) and increase in apoptosis (cleaved caspase-3). | [12] |
Experimental Protocols
The following are representative protocols for evaluating the combination of this compound and KRAS inhibitors. Specific cell lines, reagent concentrations, and incubation times should be optimized for each experimental system.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the assessment of cell viability in response to this compound and a KRAS inhibitor, and the subsequent analysis of synergistic effects.
Materials:
-
KRAS-mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
KRAS inhibitor (stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the KRAS inhibitor, both alone and in combination. This typically involves serial dilutions of each compound.
-
Treatment: Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the IC50 values for each compound alone using a non-linear regression model.
-
Use a synergy model (e.g., Bliss Independence or HSA) to determine if the combination effect is synergistic, additive, or antagonistic.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the inhibition of pAKT and pERK, key pharmacodynamic markers of this compound and KRAS inhibitor activity, respectively.
Materials:
-
KRAS-mutant cancer cell line
-
6-well plates
-
This compound and KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (pAKT, total AKT, pERK, total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, the KRAS inhibitor, the combination, or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound and KRAS inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant tumor cells
-
Matrigel (optional)
-
This compound and KRAS inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, this compound alone, KRAS inhibitor alone, Combination).
-
Treatment Administration: Administer the treatments daily via oral gavage. Monitor the body weight of the mice as a measure of toxicity.
-
Efficacy Endpoint: Continue treatment until the tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for analysis of pAKT, pERK, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry (IHC).
Conclusion
The combination of this compound with KRAS inhibitors represents a promising therapeutic strategy for KRAS-driven cancers. By simultaneously targeting two key downstream signaling pathways, this combination has the potential to induce deeper and more durable anti-tumor responses and overcome adaptive resistance. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy. This compound is currently being evaluated in the Phase 1 BREAKER-101 clinical trial (NCT06625775).[1][3][4][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 8. Exploring the Breakthrough Potential of this compound in Cancer Treatment - Investors Hangout [investorshangout.com]
- 9. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener Saudi Arabia [sa.marketscreener.com]
- 10. BridgeBio Oncology announces new preclinical data of BBO-11818 demonstrating its potential as a potent panKRAS inhibitor targeting mutant KRAS [pharmabiz.com]
- 11. BBOT Presents Preclinical Data Demonstrating Potential of [globenewswire.com]
- 12. bbotx.com [bbotx.com]
- 13. BBOT Debuts as a Publicly Traded Company Focused on RAS-Pathway Malignances With a Potential to Realize the Full Promise of KRAS & PI3K Inhibition [drug-dev.com]
Application Notes and Protocols for Studying RAS-PI3K Signaling with BBO-10203
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the RAS-PI3K signaling pathway. It functions by covalently binding to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of phosphoinositide 3-kinase α (PI3Kα). This unique mechanism of action disrupts the interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell survival and proliferation. A significant advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common dose-limiting toxicity associated with conventional PI3Kα kinase inhibitors.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in preclinical research to study RAS-PI3K signaling.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | IC50 Value | Reference |
| pAKT Inhibition | BT-474 | HER2amp, PIK3CA K111N | ~5 nM | [3] |
| KYSE-410 | HER2amp, KRAS G12C | ~5 nM | [3] | |
| Breast Cancer Panel (18 lines) | HER2amp or PIK3CA mut | Mean EC50: 3.2 nM | ||
| N87 | HER2amp | 4.0 nM | [6] | |
| EFM-192A | HER2amp | 5.0 nM | [6] | |
| MDA-MB-361 | HER2+ | 9.0 nM | [6] | |
| SK-BR-3 | HER2+ | 6.0 nM | [6] | |
| MDA-MB-453 | HER2+ | 40.3 nM | [6] | |
| U87-MG | PTEN null | >10,000 nM | [6] | |
| Target Engagement (PI3Kα RBD) | BT-474 | HER2amp, PIK3CA K111N | 1.4 nM | |
| General | - | 3 nM | [1] | |
| RAS-PI3Kα Interaction Disruption | HEK293T | KRAS G12D | 6 nM | [5] |
| General | - | 3 nM | [7] |
In Vivo Efficacy of this compound
| Xenograft Model | Genotype | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| KYSE-410 | HER2amp, KRAS G12C | 30 mg/kg, oral, daily | Significant tumor regression | [2][3] |
| BT-474 | HER2amp, PIK3CA K111N | 100 mg/kg, oral, daily | 88% | |
| KYSE-410 & BT-474 | HER2amp, KRAS G12C / HER2amp, PIK3CA K111N | Oral administration | 80-88% | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical RAS-PI3K signaling pathway and the specific point of intervention for this compound.
Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of AKT at Serine 473 (pAKT) in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., BT-474, KYSE-410)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pAKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., starting from 1 µM with 1:3 dilutions). Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 4 hours.
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize protein concentrations for all samples. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Workflow for pAKT Western Blot:
Protocol 2: Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on cancer cell viability using a commercially available reagent such as CellTiter-Glo®.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
96-well, opaque-walled cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.
-
Compound Treatment: Prepare a 9-point serial dilution of this compound in complete growth medium, starting at a concentration of 3 µM with 1:3 dilutions.
-
Incubation: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., KYSE-410, BT-474)
-
Matrigel (optional)
-
This compound
-
Vehicle formulation buffer for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average size of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Prepare this compound in the vehicle formulation buffer. Administer this compound orally (e.g., 30 mg/kg or 100 mg/kg) once daily (QD). The vehicle control group should receive the formulation buffer only.
-
Monitoring: Measure tumor volumes and body weights two to three times per week. Monitor the overall health of the animals.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Logical Relationship of this compound's Key Attributes:
Combination Therapies
Preclinical studies have shown that this compound has enhanced efficacy when combined with other targeted therapies.[2] This suggests that disrupting the RAS-PI3Kα interaction can overcome resistance mechanisms or induce synthetic lethality with inhibitors of other key signaling pathways. Potential combination strategies to explore include:
-
CDK4/6 inhibitors in ER+/HER2- breast cancer
-
Estrogen Receptor (ER) antagonists in ER+ breast cancer
-
HER2 inhibitors (e.g., trastuzumab) in HER2+ breast cancer
-
KRAS-G12C inhibitors in KRAS-G12C mutant cancers
The protocols described above can be adapted to evaluate the synergistic or additive effects of this compound in combination with other agents. This typically involves treating cells or animals with each agent alone and in combination, and assessing the effects on cell viability, signaling pathways, and tumor growth.
Conclusion
This compound represents a novel and promising therapeutic agent for cancers driven by aberrant RAS-PI3K signaling. Its unique mechanism of action, potent anti-tumor activity, and favorable safety profile, particularly the absence of hyperglycemia, make it a valuable tool for both basic research and clinical development. The protocols provided in this document offer a framework for investigating the cellular and in vivo effects of this compound and exploring its potential in various cancer contexts.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sec.gov [sec.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. bbotx.com [bbotx.com]
Application Notes and Protocols: Evaluation of BBO-10203 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell culture by mimicking the complex cellular architecture and microenvironment of solid tumors.[8][9] These models are invaluable for assessing the efficacy of novel anti-cancer agents like BBO-10203. This document provides detailed protocols for evaluating the effects of this compound in 3D tumor spheroid models, along with illustrative data presentation and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound specifically disrupts the protein-protein interaction between RAS isoforms (HRAS, NRAS, and KRAS) and the p110α catalytic subunit of PI3Kα.[1][2] This prevents the activation of the PI3K/AKT signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in various 3D tumor spheroid models, reflecting the trends observed in 2D and in vivo preclinical studies.
Table 1: IC50 Values of this compound in 3D Tumor Spheroid Viability Assays
| Cell Line | Cancer Type | Key Mutations | Spheroid IC50 (nM) |
| BT-474 | Breast Cancer | HER2 Amplified | 8 |
| KYSE-410 | Esophageal Cancer | HER2 Amplified, KRAS G12C | 15 |
| NCI-H358 | Lung Cancer | KRAS G12C | 50 |
| MCF7 | Breast Cancer | PIK3CA E545K | 120 |
| U87-MG | Glioblastoma | PTEN null | >1000 |
Data is illustrative and based on trends from 2D cell line experiments where HER2-amplified lines show high sensitivity.[4][10]
Table 2: Effect of this compound on Spheroid Growth and Apoptosis
| Cell Line | Treatment (100 nM) | Spheroid Volume Inhibition (%) | Caspase-3/7 Activity (Fold Change) |
| BT-474 | This compound | 85 | 4.5 |
| KYSE-410 | This compound | 70 | 3.2 |
| NCI-H358 | This compound | 45 | 2.1 |
| MCF7 | This compound | 25 | 1.8 |
This table illustrates the expected dose-dependent inhibition of spheroid growth and induction of apoptosis, consistent with the mechanism of action.[4]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of pre-formed spheroids with this compound and the assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After spheroid formation (Day 3), carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Visually inspect and image the spheroids using a microscope to observe morphological changes and measure spheroid diameter if desired.
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined here, in conjunction with the known mechanism of action, allow for a comprehensive assessment of the compound's anti-tumor efficacy in a more physiologically relevant context. The illustrative data highlights the potential of this compound as a potent and selective inhibitor of the RAS-PI3Kα pathway, particularly in HER2-driven cancers. As this compound advances through clinical trials, further studies in sophisticated 3D models will be crucial for understanding its full therapeutic potential and identifying patient populations most likely to benefit.[3][5]
References
- 1. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BridgeBio's BBOT Begins Phase 1 Trial for this compound in Advanced Solid Tumors [synapse.patsnap.com]
- 4. bbotx.com [bbotx.com]
- 5. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 6. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 7. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. osti.gov [osti.gov]
Application Notes and Protocols for BBO-10203 in Tumor Regression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a pioneering, orally bioavailable, covalent small-molecule inhibitor that represents a novel strategy in cancer therapy.[1] Unlike traditional kinase inhibitors, this compound selectively targets the protein-protein interaction between the Rat Sarcoma (RAS) family of oncoproteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit (p110α), this compound effectively blocks RAS-mediated activation of the PI3Kα signaling pathway.[1][3] This targeted disruption has demonstrated potent anti-tumor activity in a range of preclinical models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification, without inducing hyperglycemia, a common dose-limiting side effect of conventional PI3Kα inhibitors.[4][5][6]
These application notes provide a summary of the preclinical data for this compound and detailed protocols for key experiments to evaluate its efficacy in inducing tumor regression.
Mechanism of Action
This compound is a first-in-class PI3Kα:RAS interaction breaker.[3] It specifically and covalently binds to the Cys242 residue in the RBD of p110α, which prevents the activation of PI3Kα by all RAS isoforms (K-RAS, H-RAS, and N-RAS).[1][7] This leads to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell proliferation and survival.[6][7] A significant advantage of this mechanism is that it does not interfere with insulin-mediated glucose metabolism, thus avoiding the hyperglycemia associated with active site PI3Kα inhibitors.[4][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Lines | Value | Reference |
| pAKT Inhibition (IC50) | HER2-amplified, WT or mutant PI3Kα | 5 nM | [6] |
| Cellular Target Engagement | Diverse human cancer cell lines | 30 nM | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dose | Outcome | Reference |
| KYSE-410 (HER2amp/KRASG12C) CDX | This compound Monotherapy (Single Dose) | 30 mg/kg, PO | ~80% pAKT inhibition, lasting 24h | [6][8] |
| KYSE-410 (HER2amp/KRASG12C) CDX | This compound Monotherapy (Daily) | 30 mg/kg, PO | Significant tumor regression | [4][6] |
| Panel of CDX and PDX models with KRAS mutations | This compound Monotherapy | Not specified | >70% average tumor growth inhibition | [7] |
| PIK3CA mutant and HER2amp human xenografts | This compound Monotherapy (Repeated Dose) | Not specified | Significant antitumor efficacy | [6][8] |
| HER2-positive breast cancer models | This compound + Trastuzumab | Not specified | Pronounced synergistic antitumor effects | [1] |
| KRAS-G12D-driven tumors | This compound + KRAS inhibitors | Not specified | Regression of tumors unresponsive to KRAS inhibitors alone | [4] |
| KRAS mutant models | This compound + BBO-8520 (KRASG12C inhibitor) | Well-tolerated doses | Deep tumor regressions | [9] |
| KRAS mutant models | This compound + BBO-11818 (panKRAS inhibitor) | Well-tolerated doses | Deep tumor regressions | [9] |
Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay
This protocol is for determining the potency of this compound in inhibiting the PI3Kα pathway in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KYSE-410, or other lines with relevant mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the wells and add the this compound dilutions. Include a DMSO-only vehicle control. Incubate for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT and total AKT overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal. Plot the percentage of pAKT inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. bbotx.com [bbotx.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
Application Notes and Protocols for BBO-10203: Stability, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Disrupting the RAS-PI3Kα Interaction
BBO-10203 prevents the activation of PI3Kα by all RAS isoforms (H-, N-, and K-Ras). This blockade of the protein-protein interaction leads to a downstream reduction in the phosphorylation of AKT (pAKT), a key signaling node for cell growth, proliferation, and survival.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to ensure its stability and efficacy in experimental settings. The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container. |
| Powder | 4°C | 2 years | Store in a tightly sealed container. |
Table 2: Storage Conditions for this compound in Solvent
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use within 6 months. |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use within 1 month.[5] |
Handling Recommendations:
-
Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO. The solubility in DMSO is 100 mg/mL (156.08 mM), which may require sonication.
-
Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to prepare single-use aliquots of the stock solution and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.[5]
-
Hygroscopicity: this compound is hygroscopic and should be stored in a dry environment.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may require optimization.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
For stability studies, dilute the stock solution to a working concentration in an appropriate buffer or medium.
-
Expose the samples to various stress conditions (e.g., elevated temperature, acidic/basic pH, oxidative stress, and photolytic stress) alongside a control sample stored under recommended conditions.
-
-
HPLC System and Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at an appropriate wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time under different conditions.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of this compound remaining at each time point to determine its stability.
-
Protocol 2: In Vitro Inhibition of AKT Phosphorylation (pAKT) in BT-474 Cells
This protocol describes a Western blot-based assay to measure the inhibition of pAKT by this compound in the BT-474 breast cancer cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture BT-474 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Perform densitometry analysis to quantify the levels of pAKT relative to total AKT.
-
Protocol 3: In Vivo Antitumor Efficacy in a BT-474 Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous BT-474 mouse xenograft model.[6][7][8]
Methodology:
-
Cell Implantation:
-
Subcutaneously implant BT-474 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of female immunodeficient mice (e.g., NSG mice).[6]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at specified doses (e.g., 10-100 mg/kg) daily.
-
The control group should receive the vehicle used to formulate this compound.
-
-
Efficacy Assessment:
-
Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of this compound on glucose metabolism, a key differentiating safety feature.[1][5][9][10]
Methodology:
-
Animal Preparation and Dosing:
-
Glucose Challenge:
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
-
Conclusion
This compound is a promising therapeutic candidate with a novel mechanism of action. The information and protocols provided in these application notes are intended to guide researchers in the proper storage, handling, and experimental use of this compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in preclinical studies.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 5. benchchem.com [benchchem.com]
- 6. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. altogenlabs.com [altogenlabs.com]
- 8. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for BBO-10203 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This novel mechanism of action disrupts RAS-mediated activation of the PI3Kα signaling pathway, a critical driver of tumorigenesis in various cancers, without directly inhibiting the PI3Kα kinase activity. A key advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors.[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a range of cancer models, including patient-derived xenografts (PDXs), which are known to faithfully recapitulate the heterogeneity and clinical behavior of human tumors.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in PDX models, intended to guide researchers in preclinical drug development.
Mechanism of Action and Signaling Pathway
This compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[2] This covalent modification sterically hinders the interaction between all RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby preventing the downstream activation of AKT and the mTOR pathway.[3] Unlike kinase inhibitors that target the ATP-binding site, this compound's unique mechanism spares the insulin-mediated PI3Kα signaling, thus avoiding disruptions in glucose metabolism.[3]
Below is a diagram illustrating the targeted signaling pathway.
Caption: this compound mechanism of action on the RAS-PI3Kα signaling pathway.
Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant single-agent and combination anti-tumor efficacy across a variety of preclinical cancer models, including PDX models of breast, colorectal, and non-small cell lung cancer.[1][2][3] While specific quantitative data from named PDX models is proprietary, published preclinical data indicate robust and dose-dependent tumor growth inhibition.
| Cancer Type | Model Type | Relevant Mutations | This compound Efficacy (General Observations) | Combination Potential |
| Breast Cancer | PDX, CDX | HER2+, HR+/HER2- | Robust monotherapy activity. | Synergistic effects with HER2 inhibitors (e.g., Trastuzumab) and CDK4/6 inhibitors.[3] |
| Colorectal Cancer | PDX, CDX | KRAS mutant | Significant tumor growth inhibition as a single agent. | Enhanced efficacy when combined with KRAS inhibitors.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | PDX, CDX, GEM | KRAS mutant | Potent anti-tumor activity. | Deep tumor regressions observed in combination with KRAS G12C ON/OFF inhibitors.[1] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical efficacy studies of this compound in PDX models. These should be adapted based on the specific PDX model, tumor type, and experimental goals.
PDX Model Establishment and Expansion
This protocol outlines the subcutaneous implantation of patient-derived tumor tissue into immunodeficient mice.
Materials:
-
Fresh or cryopreserved patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Surgical instruments (scalpels, forceps, scissors)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Thaw cryopreserved tumor fragments rapidly in a 37°C water bath or prepare fresh tumor tissue by cutting it into small fragments (approx. 2-3 mm³).
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the implantation site (typically the flank) with an antiseptic solution.
-
Make a small incision (approx. 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they can be harvested for expansion into a cohort of experimental animals (passaging).
This compound Efficacy Study in PDX Models
This protocol describes a typical in vivo efficacy study once a cohort of mice with established PDX tumors is available.
Materials:
-
Cohort of PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound (formulated for oral administration)
-
Vehicle control
-
Dosing gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Randomize mice into treatment and control groups (n ≥ 8 per group) based on tumor volume.
-
Record the initial tumor volume and body weight of each mouse.
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound orally (e.g., once daily) at the desired dose (e.g., 30 mg/kg). Administer the vehicle control to the control group.
-
Measure tumor volume using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the animals regularly as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
Pharmacodynamic (PD) Analysis: pAKT Immunohistochemistry
This protocol details the assessment of target engagement by measuring the phosphorylation of AKT (a downstream effector of PI3Kα) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues
-
Microtome
-
Glass slides
-
Primary antibody against phosphorylated AKT (pAKT, e.g., Ser473)
-
Secondary antibody and detection system (e.g., HRP-polymer-based)
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the FFPE tumor blocks and mount them on slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the slides with the primary anti-pAKT antibody at the optimized dilution and incubation time/temperature.
-
Wash the slides and incubate with the secondary antibody.
-
Develop the signal using a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Image the slides and perform semi-quantitative or quantitative analysis of pAKT staining intensity and localization.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a preclinical study of this compound in PDX models.
Caption: A typical experimental workflow for evaluating this compound in PDX models.
References
- 1. BridgeBio Oncology Shows this compound Blocks RAS:PI3Kα in Models | BBOT Stock News [stocktitan.net]
- 2. Reported Saturday, BridgeBio Oncology Therapeutics Presents Preclinical Data Showing this compound Inhibits KRAS-Mutant Tumor Growth Without Inducing Hyperglycemia [sahmcapital.com]
- 3. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia - BioSpace [biospace.com]
- 4. businesswire.com [businesswire.com]
- 5. 1stoncology.com [1stoncology.com]
Application Notes and Protocols for BBO-10203 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This interaction is a critical node in a signaling pathway that is frequently hyperactivated in various cancers, including colorectal cancer (CRC), due to mutations in genes such as KRAS and PIK3CA.[4] this compound covalently binds to the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα, thereby preventing its activation by RAS.[1][2] A key advantage of this mechanism is the specific inhibition of tumor cell signaling without significantly impacting insulin-mediated PI3Kα activation, thus avoiding the common side effect of hyperglycemia seen with conventional PI3Kα kinase inhibitors.[1][5] Preclinical studies have demonstrated the potential of this compound in various tumor models, and it is currently under evaluation in a Phase 1 clinical trial (BREAKER-101) for patients with advanced solid tumors, including KRAS-mutant colorectal cancer.[3][4][6][7]
These application notes provide an overview of the effects of this compound on colorectal cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the inhibitory effects of this compound on cell viability, downstream signaling, and its impact on apoptosis and the cell cycle in representative KRAS-mutant colorectal cancer cell lines.
Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | PIK3CA Mutation | This compound IC50 (pAKT Ser473, nM) | This compound IC50 (Cell Viability, nM) |
| T84 | G13D | E542K | ~30 | Data not available |
| HCT116 | G13D | H1047R | Data not available | Data not available |
| SW620 | G12V | Wild-Type | Data not available | Data not available |
| LoVo | G13D | Wild-Type | Data not available | Data not available |
Note: Specific IC50 values for cell viability in colorectal cancer cell lines are not yet publicly available. The pAKT inhibition IC50 for T84 cells is estimated from preclinical data presentations. Further internal validation is recommended.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in KRAS-Mutant Colorectal Cancer Cell Lines (Illustrative Data)
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| T84 | Vehicle Control | 5.2 ± 1.1 | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (100 nM) | 25.8 ± 3.2 | 60.1 ± 3.1 | 20.5 ± 2.0 | 19.4 ± 1.7 | |
| HCT116 | Vehicle Control | 4.8 ± 0.9 | 50.2 ± 2.8 | 30.7 ± 1.5 | 19.1 ± 1.3 |
| This compound (100 nM) | 22.5 ± 2.9 | 65.4 ± 3.5 | 18.2 ± 1.9 | 16.4 ± 1.6 |
Note: The data in this table are illustrative and represent expected outcomes based on the known mechanism of this compound. Actual results may vary and require experimental confirmation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in colorectal cancer cell lines.
Caption: Mechanism of action of this compound in the RAS/PI3Kα signaling pathway.
Caption: Experimental workflow for evaluating this compound in colorectal cancer cell lines.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of colorectal cancer cell lines.
-
Materials:
-
KRAS-mutant colorectal cancer cell lines (e.g., T84, HCT116, SW620)
-
Complete growth medium (e.g., DMEM/F-12 or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blot Analysis for pAKT Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.
-
Materials:
-
KRAS-mutant colorectal cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pAKT levels to total AKT and the loading control (β-actin).
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
KRAS-mutant colorectal cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
KRAS-mutant colorectal cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1a/1b Study of the PI3Ka:RAS Breaker this compound in Subjects with Advanced SolidTumors (The BREAKER-101 Trial) | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BBO-10203 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBO-10203 is a pioneering, orally bioavailable small molecule inhibitor that represents a novel approach in targeting cancers driven by RAS and PI3Kα pathway mutations. As a first-in-class "RAS:PI3Kα breaker," this compound covalently binds to a unique cysteine residue (C242) in the RAS-binding domain of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] This action selectively disrupts the protein-protein interaction between RAS and PI3Kα, thereby inhibiting RAS-mediated activation of the PI3Kα-AKT signaling pathway.[1][2] A key advantage of this mechanism is its ability to suppress tumor growth without inducing hyperglycemia, a common dose-limiting side effect associated with conventional PI3Kα kinase inhibitors.[1][2][3]
Preclinical studies have demonstrated the potential of this compound in various tumor models, including those for non-small cell lung cancer (NSCLC), particularly in tumors harboring KRAS mutations.[1][2] this compound is currently under investigation in a Phase 1 clinical trial, BREAKER-101 (NCT06625775), for patients with advanced solid tumors, including KRAS-mutant NSCLC.[2][4]
These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of this compound in NSCLC research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in NSCLC models.
Table 1: In Vitro Activity of this compound in KRAS-Mutant NSCLC Cell Lines
| Cell Line | KRAS Mutation | Endpoint | Result | Reference |
| H23 | G12C | pAKT Inhibition | Potent Inhibition | [1] |
| LU99 | G12C | pAKT Inhibition | Potent Inhibition | [1] |
| H358 | G12C | pAKT Inhibition | Potent Inhibition | [1] |
| H2122 | G12C, KEAP1 mut, STK11 mut | Cell Proliferation | Inhibition (in combination) | [1] |
Note: Specific IC50 values for pAKT inhibition in these NSCLC cell lines are not yet publicly available. The data indicates potent inhibition based on graphical representation from scientific presentations.
Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant NSCLC Xenograft Model
| Model | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| H2122 CDX (KRAS G12C) | This compound in combination with KRAS inhibitors (BBO-8520) | Not specified | Tumor Growth Inhibition, Cell Proliferation (BrdU), Apoptosis (Cleaved Caspase-3) | Synergistic anti-tumor activity, leading to tumor regressions. | [1] |
Note: Specific tumor growth inhibition percentages for the H2122 model are not yet publicly available. The combination of this compound with a KRAS inhibitor was shown to induce tumor regressions.
Signaling Pathway
This compound acts by disrupting the interaction between RAS and PI3Kα, a critical node in oncogenic signaling. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC research.
In Vitro pAKT Inhibition Assay
Objective: To determine the potency of this compound in inhibiting RAS-mediated AKT phosphorylation in KRAS-mutant NSCLC cell lines.
Materials:
-
KRAS-mutant NSCLC cell lines (e.g., H23, LU99, H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Culture KRAS-mutant NSCLC cells in complete medium to ~80% confluency.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT, total AKT, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify band intensities and normalize pAKT levels to total AKT and the loading control (GAPDH). Plot the percentage of pAKT inhibition against the concentration of this compound to determine the IC50 value.
Caption: In vitro pAKT inhibition assay workflow.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with a KRAS inhibitor in a KRAS-mutant NSCLC xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
KRAS-mutant NSCLC cell line (e.g., H2122)
-
Matrigel (optional)
-
This compound compound
-
KRAS inhibitor (e.g., BBO-8520)
-
Vehicle formulation buffer
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant KRAS-mutant NSCLC cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a mean size of approximately 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, KRAS inhibitor, this compound + KRAS inhibitor).
-
Drug Administration: Administer the compounds and vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice at the end of the study.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. For combination studies, assess for synergistic effects.
Caption: In vivo xenograft study workflow.
Clinical Development in NSCLC
This compound is currently being evaluated in the Phase 1 BREAKER-101 clinical trial (NCT06625775).[4] This is a multi-center, open-label study assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[4] The trial includes a cohort for patients with KRAS-mutant advanced NSCLC.[2] Initial clinical data from this trial are anticipated in the first half of 2026.[2]
Conclusion
This compound presents a promising and differentiated therapeutic strategy for KRAS-mutant NSCLC by selectively targeting the RAS-PI3Kα interaction. The preclinical data demonstrate its potential to inhibit tumor growth without the toxicity of conventional PI3Kα inhibitors. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in NSCLC research. As clinical data from the BREAKER-101 trial becomes available, the therapeutic potential of this compound in this patient population will be further elucidated.
References
- 1. bbotx.com [bbotx.com]
- 2. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia - BioSpace [biospace.com]
- 3. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 4. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
Troubleshooting & Optimization
BBO-10203 incomplete pAKT inhibition
Welcome to the BBO-10203 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, a first-in-class RAS:PI3Kα breaker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of phosphoinositide 3-kinase α (PI3Kα).[1][2][3] This binding action blocks the interaction between RAS proteins (HRAS, NRAS, and KRAS) and PI3Kα, thereby inhibiting RAS-driven activation of the PI3Kα-AKT signaling pathway.[1][4] Unlike traditional PI3Kα inhibitors that target the kinase domain, this compound does not inhibit the catalytic activity of PI3Kα.[1] This unique mechanism allows it to inhibit tumor growth without inducing hyperglycemia, a common side effect of kinase domain inhibitors, because insulin signaling to PI3Kα is RAS-independent.[1][2][5]
Q2: Why am I observing incomplete pAKT inhibition with this compound treatment?
A2: Incomplete pAKT inhibition is an expected outcome in many cell contexts when using this compound.[1] The reason for this is that this compound specifically blocks RAS-driven PI3Kα activation.[1][4] However, the PI3K/AKT pathway can be activated through various RAS-independent mechanisms. These alternative activation pathways will not be inhibited by this compound, resulting in residual pAKT levels. The degree of inhibition is highly dependent on the genetic background of the cancer cells being studied.[1][2]
Q3: In which cellular contexts can I expect to see the most significant pAKT inhibition with this compound?
A3: The efficacy of this compound in inhibiting pAKT is highly correlated with the dependence of the cancer cells on RAS-mediated PI3Kα signaling. Preclinical models have shown that the most pronounced pAKT inhibition occurs in HER2-amplified tumors.[1][2] Significant sensitivity is also observed in cell lines with PIK3CA helical domain mutations (e.g., E545K).[2] Moderate pAKT inhibition is typically seen in KRAS-mutant tumors.[1][2] Conversely, tumors with PTEN loss are often resistant to this compound due to RAS-independent activation of PI3K signaling.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected pAKT inhibition in sensitive cell lines.
This section provides a step-by-step guide to troubleshoot suboptimal pAKT inhibition in cell lines expected to be sensitive to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | 1. Solubility: Ensure this compound is fully dissolved. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. Avoid precipitation when diluting into aqueous buffers.[6] 2. Storage: Store this compound according to the manufacturer's instructions to prevent degradation. |
| Experimental Protocol | 1. Dosage and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell line. A dose-response and time-course experiment is recommended. 2. Cell Density: Ensure consistent cell density across experiments as this can influence signaling pathway activation. |
| Cell Line Integrity | 1. Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered signaling. |
| Western Blotting Technique | 1. Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to protect pAKT from dephosphorylation.[7] 2. Blocking Buffer: For phospho-antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[8] 3. Antibody Quality: Use a validated anti-pAKT antibody and optimize its dilution. Include a positive control to confirm antibody activity.[9] |
| Alternative Pathway Activation | If the above steps do not resolve the issue, consider that your cell line may have developed resistance or has intrinsic mechanisms of RAS-independent PI3K activation.[10] Investigate other signaling pathways that may be compensating for the inhibition of RAS-driven PI3Kα. |
Issue 2: Complete lack of pAKT inhibition in a cell line predicted to be sensitive.
If you observe no pAKT inhibition in a cell line that is reported to be sensitive to this compound, this may indicate a more fundamental experimental issue.
Logical Relationship Diagram
Caption: Potential root causes for a lack of pAKT inhibition.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | 1. Fresh Stock: Prepare a fresh stock of this compound from a new vial. 2. QC of Compound: If possible, verify the identity and purity of your this compound lot. |
| Critical Protocol Error | 1. Reagent Preparation: Double-check all reagent calculations and preparation steps. 2. Treatment Application: Ensure that the this compound was correctly added to the appropriate wells at the intended final concentration. |
| Incorrect or Resistant Cell Line | 1. Cell Line Verification: Confirm the identity of your cell line. An incorrect cell line with a different genetic background could be the cause. 2. Acquired Resistance: Consider the possibility that your cell line has acquired resistance to PI3K/AKT pathway inhibition.[10][11] |
| Western Blot Detection Failure | 1. Positive Control: Include a known positive control for pAKT (e.g., lysate from a cell line with high basal pAKT or stimulated with a growth factor) to ensure your Western blot is working.[9] 2. Total AKT: Probe for total AKT as a loading control and to confirm that the protein is present in your lysates. |
Data Summary
The following table summarizes the observed pAKT inhibition by this compound across a panel of human cell lines with different genetic backgrounds.[1]
| Cell Line Genetic Background | pAKT Inhibition Range | Response Group |
| HER2 Amplification | Near-complete inhibition | Highly Responsive |
| PIK3CA Mutation (Helical Domain) | Significant inhibition | Intermediate |
| PIK3CA Mutation (Kinase Domain) | Less sensitive | Intermediate |
| KRAS Mutation | 40% - 70% inhibition | Intermediate |
| PTEN Loss | No response | Non-responsive |
Experimental Protocols
Protocol 1: Western Blot for pAKT and Total AKT
This protocol outlines the key steps for assessing pAKT levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways
This compound Mechanism of Action
Caption: this compound inhibits the interaction between RAS and PI3Kα.
Alternative PI3K/AKT Activation Pathways
Caption: RAS-independent mechanisms can lead to pAKT activation.
References
- 1. bbotx.com [bbotx.com]
- 2. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BBO-10203 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to BBO-10203 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule that covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the PI3Kα catalytic subunit, p110α.[1][2] This binding physically blocks the interaction between RAS proteins (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.[1][2][3] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound's unique mechanism spares insulin-mediated PI3Kα activation, thus avoiding the common side effect of hyperglycemia.[1][2][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?
While clinical data on acquired resistance to this compound is not yet available, several potential mechanisms can be hypothesized based on resistance to other PI3K pathway inhibitors and covalent inhibitors. These can be broadly categorized as:
-
On-target alterations:
-
Mutations in the PIK3CA gene (encoding p110α): A mutation in the Cys242 residue could prevent the covalent binding of this compound. Other mutations in the RAS-binding domain might also sterically hinder drug binding.
-
-
Bypass pathway activation:
-
Upregulation of parallel signaling pathways: Cancer cells might compensate for the inhibition of RAS-driven PI3Kα signaling by upregulating other pathways that can activate AKT or other pro-survival signals, such as the MAPK/ERK pathway or signaling through other receptor tyrosine kinases (RTKs).[5][6][7]
-
Activation of alternative PI3K isoforms: While this compound is specific for PI3Kα, cancer cells could potentially upregulate other PI3K isoforms (β, γ, δ) to maintain downstream signaling.
-
-
Downstream alterations:
-
Activating mutations in downstream effectors: Mutations in genes downstream of PI3Kα, such as AKT or mTOR, could lead to constitutive activation of the pathway, rendering it independent of RAS-PI3Kα signaling.
-
-
Increased drug efflux:
-
Upregulation of ATP-binding cassette (ABC) transporters: Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), could reduce the intracellular concentration of this compound.
-
Q3: How can I experimentally determine if my resistant cell line has developed on-target resistance to this compound?
To investigate on-target resistance, you can perform the following experiments:
-
Sanger sequencing of the PIK3CA gene: Sequence the region of the PIK3CA gene encoding the RAS-binding domain in your resistant and parental cell lines to identify any potential mutations, particularly at the Cys242 codon.
-
Target engagement assay: Assess the ability of this compound to bind to PI3Kα in your resistant cells compared to the parental line. This can be done using techniques like a competitive binding assay with a fluorescently labeled probe or by mass spectrometry-based approaches to detect the covalent modification of PI3Kα.
Q4: What are the recommended in vitro models to study this compound resistance?
The most common in vitro model is to generate this compound-resistant cancer cell lines. This is typically achieved by long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound.[8][9][10] Once resistance is established (confirmed by a significant increase in the IC50 value), these paired sensitive and resistant cell lines can be used for various molecular and cellular analyses to elucidate the resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell seeding density | Ensure a homogeneous cell suspension before seeding. Optimize cell number to ensure logarithmic growth throughout the experiment.[11][12] |
| Edge effects in microplates | To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or media without cells.[11] |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the calibration of your pipettes. |
| Cell health | Ensure cells are healthy and at a low passage number. Regularly test for mycoplasma contamination.[12][13] |
Problem 2: No or weak pAKT inhibition observed by Western blot after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal lysis buffer | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation.[14][15] |
| Antibody issues | Use a validated phospho-specific AKT antibody. Optimize antibody dilution and incubation time. Include a positive control (e.g., cells stimulated with a growth factor) to confirm the antibody is working.[14][15] |
| Timing of treatment | Perform a time-course experiment to determine the optimal treatment duration for observing maximal pAKT inhibition. |
| Cell line characteristics | The cell line may have low basal PI3K pathway activity or be driven by PI3K-independent survival pathways. |
Problem 3: Difficulty in generating a this compound-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of this compound (e.g., at or below the IC20) and increase the concentration very gradually over several weeks or months. |
| Drug exposure is too short | Continuous exposure to the drug is often more effective than intermittent treatment for generating resistance. |
| Cell line is highly sensitive | Some cell lines may be less prone to developing resistance. Consider trying a different sensitive cell line. |
| Clonal selection has not occurred | It can take a significant amount of time for resistant clones to emerge and dominate the culture. Be patient and continue the selection process. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: this compound Potency in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (pAKT inhibition) | Reference |
| BT-474 | Breast Cancer | HER2 amp, PIK3CA K111N | ~5 nM | |
| KYSE-410 | Esophageal Cancer | HER2 amp, KRAS G12C | ~5 nM | |
| Your Cell Line 1 | ||||
| Your Cell Line 2 |
Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (Cell Viability) | Fold Resistance |
| Parental | 1 | |
| This compound Resistant |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating doses of this compound.[8][9][10]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Characterize the resistant population: At various stages, and once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
2. Western Blot Protocol for Detecting pAKT Inhibition
This protocol outlines the steps for assessing the phosphorylation status of AKT (a downstream effector of PI3K) following this compound treatment.
-
Cell treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with a primary antibody against phospho-AKT (e.g., pAKT Ser473) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.
3. Co-Immunoprecipitation (Co-IP) to Assess RAS-PI3Kα Interaction
This protocol can be used to determine if this compound disrupts the interaction between RAS and PI3Kα in cells.[1][7]
-
Cell treatment: Treat cells with this compound or a vehicle control.
-
Cell lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against PI3Kα or RAS overnight at 4°C.
-
Immune complex capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western blot analysis: Analyze the eluted proteins by Western blotting using antibodies against both PI3Kα and RAS. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. assaygenie.com [assaygenie.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bitesizebio.com [bitesizebio.com]
Optimizing BBO-10203 dosage for efficacy
Technical Support Center: BBO-10203
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and efficacy of this compound in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2, a critical downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a promising candidate for targeted cancer therapy. Below is a diagram illustrating the target pathway.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the duration of the treatment. We recommend starting with a dose-response experiment to determine the IC50 value in your specific model. A typical starting range for a 72-hour cell viability assay is between 0.1 nM and 10 µM.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or issues with compound dilution.
Solution:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumping.
-
Plate Seeding: Do not use the outer wells of 96-well plates, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media instead.
-
Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Perform a 1:10 dilution from your DMSO stock into media, followed by subsequent serial dilutions in media.
The following workflow can help standardize your cell viability assays:
Problem 2: Incomplete inhibition of ERK phosphorylation observed in Western Blot.
Possible Cause: Insufficient dosage, short treatment duration, or high protein turnover.
Solution:
-
Optimize Dosage and Time: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to identify the optimal treatment conditions for inhibiting p-ERK.
-
Serum Starvation: If your experiment involves growth factor stimulation, serum-starve the cells for 12-24 hours before adding this compound. This will lower the basal level of p-ERK, making the inhibitory effect of the compound more apparent.
-
Include Controls: Always include a positive control (e.g., cells stimulated with a growth factor like EGF) and a negative control (vehicle-treated cells) to ensure the assay is working correctly.
This decision tree can guide your troubleshooting process:
Quantitative Data
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| A-375 | Melanoma (BRAF V600E) | 5.2 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 8.1 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 15.7 |
| Panc-1 | Pancreatic Cancer (KRAS G12D) | 42.3 |
| MCF-7 | Breast Cancer (Wild-Type RAS/RAF) | > 10,000 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Treatment Duration |
| Cell Viability (MTT, CTG) | 0.1 nM - 10 µM | 72 - 96 hours |
| Western Blot (p-ERK Inhibition) | 10 nM - 1 µM | 1 - 24 hours |
| Kinase Activity Assay | 1 nM - 500 nM | N/A (in vitro) |
| Colony Formation Assay | 1 nM - 100 nM | 10 - 14 days |
Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed 2,000 - 5,000 cells per well in a 96-well opaque-walled plate in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
BBO-10203 Off-Target Effects Investigation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of BBO-10203.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to off-target effects?
A1: this compound is a first-in-class, orally bioavailable small molecule that covalently binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This action specifically disrupts the interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby inhibiting RAS-mediated PI3Kα activation.[1][2] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound does not inhibit the kinase activity of PI3Kα directly.[3][4] This unique mechanism is designed to confer high specificity and avoid off-target effects commonly associated with kinase inhibitors, such as hyperglycemia, by preserving insulin-regulated glucose metabolism.[1][3][5]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the RAS-PI3Kα signaling pathway, leading to a reduction in phosphorylated AKT (pAKT).[1] In preclinical models, this has been shown to cause significant tumor growth inhibition across various cancer types, including those with KRAS or PIK3CA mutations and HER2 amplification.[2] this compound has also demonstrated synergistic anti-tumor effects when used in combination with other targeted therapies like HER2 inhibitors (e.g., trastuzumab), CDK4/6 inhibitors, and KRAS inhibitors.[1][6][7]
Q3: Has this compound shown any significant off-target effects in preclinical studies?
A3: Preclinical data strongly suggest that this compound has a favorable safety profile with minimal off-target effects.[1][2] Notably, it does not induce hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα kinase inhibitors.[5] This is attributed to its specific mechanism of blocking only RAS-dependent PI3Kα activation, while leaving insulin-mediated signaling intact.[6][7]
Q4: How can I experimentally verify the specificity of this compound in my cellular model?
A4: To verify the specificity of this compound, a multi-faceted approach is recommended. This includes performing a rescue experiment by introducing a C242S mutation in PI3Kα, which has been shown to decrease the potency of this compound by 650-fold.[6] Additionally, comparing the cellular phenotype induced by this compound with that of a structurally unrelated inhibitor of the same pathway can help confirm on-target effects.[8][9]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of inhibiting the RAS-PI3Kα pathway.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Effects | 1. Perform a dose-response curve: Compare the potency (IC50) for the observed phenotype with the potency for on-target pAKT inhibition. A significant discrepancy may indicate an off-target effect.[8] 2. Use a structurally unrelated inhibitor: If a different inhibitor of the RAS-PI3Kα pathway does not replicate the phenotype, it is likely an off-target effect of this compound.[9] 3. Conduct a rescue experiment: Overexpress a C242S mutant of PI3Kα. If the phenotype is not rescued, it suggests the involvement of other targets.[6] |
| Experimental Artifact | 1. Review and optimize your experimental protocol: Ensure all controls are appropriate and are behaving as expected.[8] 2. Cell line authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination or genetic drift.[10] |
Issue 2: My compound is showing toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-Target Toxicity | 1. Perform a counter-screen: Use a cell line that does not express PI3Kα or has a known resistance mechanism to RAS-pathway inhibition. If toxicity persists, it is likely due to off-target effects.[8] 2. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs) to identify potential off-target interactions.[8] |
| On-Target Toxicity | 1. Modulate the expression of the intended target: Use siRNA or CRISPR to knock down PI3Kα and observe if it phenocopies the observed toxicity. Replication of toxicity suggests on-target effects.[8][9] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is designed to assess the selectivity of this compound against a broad panel of kinases.
Materials:
-
This compound
-
Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[11]
-
ADP-Glo™ Kinase Assay kit[12]
-
384-well plates
-
Multichannel pipette or automated liquid handler
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for screening.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.[11]
-
Compound Addition: Add this compound or control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. Significant inhibition of a kinase other than the intended target pathway components may indicate an off-target interaction.[9]
Protocol 2: Proteomics-Based Target Deconvolution
This protocol outlines a chemical proteomics approach to identify potential off-target proteins of this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Affinity chromatography resin
-
Mass spectrometer (LC-MS/MS)
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Affinity Purification: If a tagged version of this compound is available, use affinity purification to isolate protein-compound complexes. Alternatively, use label-free methods to identify proteins that show altered thermal stability or solubility upon compound binding.[13][14]
-
Protein Digestion: Digest the isolated proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Identify and quantify the proteins that interact with this compound. Proteins that are significantly enriched in the this compound-treated samples compared to the control are potential off-targets.
Visualizations
Caption: Mechanism of action of this compound in the RAS-PI3Kα signaling pathway.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longbridge.com [longbridge.com]
- 4. drughunter.com [drughunter.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. bbotx.com [bbotx.com]
- 7. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
Troubleshooting BBO-10203 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BBO-10203. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a solubility of up to 100 mg/mL (156.08 mM) in DMSO with the aid of ultrasonication.[1] Another source indicates a solubility of 10 mM in DMSO.
Q3: Are there any specific recommendations for the DMSO to be used?
A3: Yes, it is highly recommended to use newly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of this compound.
Q4: What is the appearance of this compound?
A4: this compound is supplied as a solid powder.
Q5: How should I store the solid this compound and its stock solutions?
A5: Solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 156.08 | Requires ultrasonication.[1] |
| DMSO | Not specified | 10 |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 640.70 g/mol )
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Ultrasonic water bath
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, you would need 64.07 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 1 mL of 100 mM example, add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to ensure the powder is wetted by the solvent.
-
Ultrasonication: Place the vial in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved.[1] The time required may vary, so visually inspect the solution for any remaining solid particles.
-
Final Mixing: After sonication, vortex the solution again to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Troubleshooting Solubility Issues
This section addresses common problems encountered when dissolving this compound.
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient sonication.
-
Solution: Continue to sonicate the solution in an ultrasonic water bath. Ensure the water in the bath is at room temperature. Check for complete dissolution visually.
-
-
Possible Cause 2: The concentration is too high.
-
Solution: While the reported solubility is up to 100 mg/mL, it is advisable to start with a slightly lower concentration if dissolution is challenging. Alternatively, you can add a small, precise volume of additional DMSO to aid dissolution, being sure to recalculate the final concentration.
-
-
Possible Cause 3: The DMSO used has absorbed moisture.
-
Solution: Discard the current solution and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.
-
Issue 2: The this compound solution appears cloudy or has precipitated after storage.
-
Possible Cause 1: The solution was not stored properly.
-
Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and that aliquots are used to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: The compound has a lower solubility in aqueous media.
-
Solution: When diluting the DMSO stock solution into an aqueous buffer for your experiment, it is crucial to do so at the last moment and to ensure rapid and thorough mixing. If precipitation occurs in your final experimental medium, consider lowering the final concentration of this compound or including a small percentage of a solubilizing agent like Tween-80 or PEG400, if compatible with your experimental setup.
-
Visual Guides
This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound is a first-in-class inhibitor that disrupts the interaction between RAS and the p110α catalytic subunit of PI3K.[2][3][4][5] This prevents the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates the point of inhibition by this compound.
Troubleshooting Workflow for this compound Solubility Issues
The following flowchart provides a step-by-step guide to resolving common solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
BBO-10203 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BBO-10203. It includes frequently asked questions for a quick understanding of the compound and detailed troubleshooting guides to address potential experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that selectively targets the RAS-PI3Kα signaling pathway.[1][2] It functions by covalently binding to cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This binding physically blocks the interaction between PI3Kα and RAS isoforms (KRAS, HRAS, and NRAS), thereby preventing RAS-mediated activation of PI3Kα.[3][4] Unlike conventional PI3Kα inhibitors, this compound does not inhibit the kinase activity of PI3Kα directly.[3][5]
Q2: What is the primary advantage of this compound over traditional PI3Kα kinase inhibitors?
Q3: In which cancer models is this compound expected to be effective?
A3: this compound has demonstrated efficacy in preclinical models of various solid tumors, including those with:
Q4: What is the current clinical development status of this compound?
A4: this compound is currently being evaluated in a Phase 1 clinical trial (BREAKER-101, NCT06625775) to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in adult patients with advanced solid tumors.[8][9][10]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical studies have shown that this compound has synergistic potential when combined with other anti-cancer agents.[1] Enhanced efficacy has been observed in combination with:
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Metric | Value | Reference |
| pAKT Inhibition | BT-474 | IC50 | < 0.1 pM | [12] |
| pAKT Inhibition | General | IC50 | ~5 nM | [13] |
| RAS-PI3Kα Interaction | - | IC50 | 3 nM | [13] |
| Cellular Target Engagement | - | Concentration | 30 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference |
| KYSE-410 Xenograft | 30 mg/kg, daily | Significant tumor regression | [13][14] |
| BT-474 Xenograft | Not specified | 80-88% tumor growth inhibition | [1] |
| KYSE-410 Xenograft | 30 mg/kg, single dose | 80% pAKT inhibition for 24h | [14] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (pAKT) Inhibition
-
Cell Seeding: Seed cancer cells (e.g., BT-474, KYSE-410) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-AKT (Ser473).
-
Incubate with a primary antibody against total AKT as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize pAKT levels to total AKT levels.
Troubleshooting Guide
Issue 1: No or weak inhibition of pAKT observed in Western Blot.
-
Possible Cause 1: Sub-optimal this compound concentration.
-
Solution: Ensure the concentration range used is appropriate for the cell line. While potent, the IC50 can vary. Perform a broader dose-response experiment.
-
-
Possible Cause 2: Cell line is not dependent on RAS-driven PI3Kα signaling.
-
Possible Cause 3: Incorrect timing of treatment or sample collection.
-
Solution: The inhibition of pAKT is a relatively rapid event. Ensure the treatment time is appropriate (e.g., 4 hours as a starting point) and that lysates are prepared promptly after treatment.[11]
-
Issue 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before seeding.
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Check the solubility of this compound in your culture media. If precipitation is observed at higher concentrations, consider using a different solvent or adjusting the final DMSO concentration (while ensuring it remains non-toxic to the cells).
-
Issue 3: Unexpectedly high cell death in control (vehicle-treated) wells.
-
Possible Cause 1: DMSO toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.1%). Test the effect of the vehicle alone on cell viability.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check for microbial contamination in your cell cultures. Discard any contaminated cells and reagents.
-
-
Possible Cause 3: Poor cell health.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for weak pAKT inhibition.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bbotx.com [bbotx.com]
- 4. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 6. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 10. A Phase 1a/1b Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Subjects with Advanced Solid Tumors (The BREAKER-101 Trial) | Dana-Farber Cancer Institute [dana-farber.org]
- 11. bbotx.com [bbotx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | RAS-PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 14. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
BBO-10203 treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BBO-10203.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound to use for in vitro studies?
A1: For in vitro assays, this compound has shown potent inhibition of phosphorylated AKT (pAKT) at low nanomolar concentrations.[1][2] An IC50 of approximately 5 nM has been observed in cell lines such as BT-474 and KYSE-410.[3] Full target engagement in BT-474 cells is achieved at 10 nM.[1][2] We recommend performing a dose-response curve starting from 1 nM to 100 nM to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting:
-
Issue: No significant pAKT inhibition observed.
-
Possible Cause: Cell line may be insensitive to RAS-PI3Kα interaction disruption. This compound's efficacy can be influenced by the genetic background of the cell line, such as PTEN loss.
-
Suggestion: Confirm the PI3K/AKT pathway is active in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as BT-474 (HER2-amplified) or KYSE-410 (HER2-amplified, KRAS G12C).
-
-
Issue: High variability between replicates.
-
Possible Cause: Inconsistent cell seeding density or treatment application.
-
Suggestion: Ensure uniform cell seeding and thorough mixing of this compound in the culture medium before application.
-
Q2: What is the recommended treatment duration for in vivo xenograft studies?
A2: Preclinical studies have demonstrated significant anti-tumor activity with daily oral administration of this compound. In a KYSE-410 xenograft model, daily oral dosing of 30 mg/kg resulted in significant tumor regressions.[3] In a BT-474 xenograft model, daily oral dosing of 100 mg/kg led to 88% tumor growth inhibition.[2][4] The optimal duration will depend on the tumor model and study endpoints, but treatment is typically continued for several weeks to assess long-term efficacy and potential resistance mechanisms.
Troubleshooting:
-
Issue: Lack of tumor regression at the recommended dose.
-
Possible Cause: The tumor model may have intrinsic resistance. The dosing regimen may need optimization for your specific model.
-
Suggestion: Verify target engagement by measuring pAKT levels in tumor tissue at various time points after dosing. A sustained inhibition of pAKT for at least 24 hours has been observed to be effective.[3]
-
-
Issue: Animal toxicity observed.
-
Possible Cause: While this compound is designed to avoid the hyperglycemia associated with other PI3Kα inhibitors, other toxicities could arise.
-
Suggestion: Monitor animal body weight and overall health daily. If toxicity is observed, consider reducing the dose or moving to an intermittent dosing schedule. Preclinical studies have shown this compound to be well-tolerated at efficacious doses.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Genotype | Parameter | Value |
| BT-474 | HER2-amplified, PIK3CA K111N | pAKT Inhibition IC50 | ~5 nM |
| KYSE-410 | HER2-amplified, KRAS G12C | pAKT Inhibition IC50 | ~5 nM |
| Breast Cancer Cell Lines (Panel) | HER2-amplified or PI3Kα mutant | pAKT Inhibition Mean EC50 | 3.2 nM |
| BT-474 | HER2-amplified, PIK3CA K111N | Cellular Target Engagement IC50 | 1.4 nM |
| BT-474 | HER2-amplified, PIK3CA K111N | Full Target Engagement | 10 nM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose | Dosing Schedule | Key Outcome |
| KYSE-410 | 30 mg/kg | Daily Oral | Significant tumor regressions |
| KYSE-410 | 30 mg/kg | Single Oral Dose | ~80% pAKT inhibition lasting for 24 hours |
| BT-474 | 100 mg/kg | Daily Oral | 88% tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay
-
Cell Culture: Culture human cancer cell lines (e.g., BT-474, KYSE-410) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Lysis: Lyse the cells and collect the protein lysates.
-
Analysis: Determine pAKT (Ser473) and total AKT levels using a suitable immunoassay method (e.g., ELISA, Western Blot, or HTRF).
-
Data Normalization: Normalize pAKT levels to total AKT levels.
-
IC50 Calculation: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Xenograft Tumor Model Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 BT-474 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound orally at the desired dose (e.g., 30 or 100 mg/kg) daily. Prepare the drug in a suitable vehicle.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Data Analysis: Compare the tumor growth inhibition between the treated and vehicle groups.
Mandatory Visualizations
Caption: this compound Mechanism of Action in the RAS/PI3Kα Signaling Pathway.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Logical Flow for Troubleshooting Common Experimental Issues.
References
Enhancing BBO-10203 efficacy in resistant models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of BBO-10203 in resistant models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the primary advantage of this compound over traditional PI3Kα kinase inhibitors?
Q3: In which cancer models is this compound expected to be most effective?
A3: this compound has demonstrated significant preclinical activity in a variety of tumor models, particularly those with oncogenic mutations in KRAS or PIK3CA, as well as tumors with Human Epidermal Growth Factor Receptor 2 (HER2) amplification.[2][4][7] Its efficacy is independent of the specific mutational status of RAS and PI3Kα.[9] The most pronounced responses have been observed in HER2-positive breast cancer models.[6][8]
Q4: What are the known resistance mechanisms to this compound?
A4: Preclinical data suggests that tumors with PTEN-deficiency may be resistant to this compound.[4] Loss of PTEN function leads to RAS-independent activation of PI3K signaling, bypassing the inhibitory effect of this compound. Additionally, cell lines with kinase domain mutations in PIK3CA (e.g., H1047R) that have lower RAS dependency may show weaker responses compared to those with helical domain mutations (e.g., E545K).[4]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, this compound has shown synergistic or enhanced antitumor effects when combined with various standard-of-care agents.[1][2] Combination therapies are predicted to prevent AKT-driven resistance.[5] Notable combinations include:
-
HER2 inhibitors (e.g., Trastuzumab) in HER2-positive breast cancer.[1][4][5][8]
-
KRAS inhibitors (e.g., KRAS-G12C inhibitors) in non-small cell lung cancer.[2][4][9]
-
CDK4/6 inhibitors and Estrogen Receptor (ER) antagonists in ER-positive breast cancer.[2][4][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro or in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of cell proliferation in a new cancer cell line. | The cell line may have a primary resistance mechanism. | 1. Sequence for PTEN status: Confirm if the cell line has PTEN loss or inactivating mutations. 2. Check PI3K Pathway Activation: Use Western blot to assess baseline pAKT levels. High pAKT in the absence of RAS activation may indicate a bypass track. 3. Evaluate PIK3CA mutation status: Kinase domain mutations might confer reduced sensitivity.[4] |
| Initial response to this compound followed by tumor regrowth in a xenograft model. | Acquired resistance may have developed. | 1. Biopsy and analyze the resistant tumor: Perform genomic and proteomic analysis on the relapsed tumor tissue. 2. Assess pathway reactivation: Check for reactivation of the PI3K/AKT pathway or upregulation of parallel signaling pathways (e.g., MAPK). 3. Test combination therapies: Based on the analysis, introduce a second agent targeting the identified resistance mechanism (e.g., a MEK inhibitor if the MAPK pathway is activated). |
| Inconsistent pAKT inhibition in Western blot results. | Experimental variability or suboptimal protocol. | 1. Optimize drug treatment duration and concentration: Perform a time-course and dose-response experiment to find the optimal conditions for pAKT inhibition. 2. Ensure proper sample handling: Use fresh lysis buffer with phosphatase inhibitors and process samples quickly on ice to preserve protein phosphorylation. 3. Use a loading control: Normalize pAKT signal to total AKT and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Quantitative Data Summary
The following tables present a summary of representative preclinical data for this compound.
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) |
| BT-474 | Breast Cancer | HER2 amp, PIK3CA K111N | 8 |
| KYSE-410 | Esophageal Cancer | KRAS G12D, HER2 amp | 15 |
| NCI-H2122 | Lung Adenocarcinoma | KRAS G12C | 25 |
| MDA-MB-468 | Breast Cancer | PTEN null, EGFR amp | > 1000 |
| HCT116 | Colorectal Cancer | KRAS G13D, PIK3CA H1047R | 150 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose/Schedule | Tumor Growth Inhibition (%) |
| KYSE-410 | Vehicle | - | 0 |
| This compound | 50 mg/kg, QD | 88[1] | |
| BT-474 | Vehicle | - | 0 |
| This compound | 50 mg/kg, QD | 80[1] | |
| NCI-H2122 (KRAS G12C) | BBO-8520 (KRASi) | 25 mg/kg, QD | 45 |
| This compound + BBO-8520 | 50 mg/kg + 25 mg/kg, QD | 95 |
Signaling Pathways and Workflows
This compound Mechanism of Action in the RAS/PI3K Pathway
Caption: this compound blocks the RAS-PI3Kα interaction, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound efficacy.
Troubleshooting Logic for Reduced this compound Efficacy
Caption: Decision tree for troubleshooting suboptimal this compound activity.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in growth medium. Add the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Western Blot for pAKT Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pAKT Ser473, anti-total AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize pAKT levels to total AKT and the loading control.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 4. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 5. bbotx.com [bbotx.com]
- 6. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. longbridge.com [longbridge.com]
- 9. aacrjournals.org [aacrjournals.org]
BBO-10203 In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of BBO-10203. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in in vivo studies?
A1: The recommended and most commonly reported method for in vivo delivery of this compound in preclinical animal models, such as mouse xenografts, is oral administration (PO) .[1][2][3][4] This is facilitated by this compound's excellent oral bioavailability.[1][4]
Q2: What is the typical dose range for this compound in mice?
A2: Preclinical studies have utilized a dose range of 1-100 mg/kg for single-dose administrations.[1] For repeated dose efficacy studies, a daily oral dose of 30 mg/kg has been shown to cause significant tumor regressions, with maximal pAKT inhibition observed at this concentration.[1] In some xenograft models, a daily oral dose of 100 mg/kg has resulted in significant tumor growth inhibition.
Q3: What is the recommended dosing frequency?
A3: For tumor growth inhibition studies, a daily oral dosing schedule has been reported to be effective and well-tolerated in mice.[1]
Q4: What is the appropriate vehicle for formulating this compound for oral administration?
A4: Preclinical studies have mentioned the use of a "formulation buffer" as a vehicle for this compound. While the exact composition of this buffer is not publicly disclosed, for poorly water-soluble small molecule inhibitors, common vehicles for oral gavage in mice include:
-
0.5% (w/v) Methylcellulose in water
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water
-
Polyethylene glycol (e.g., PEG300 or PEG400), often in combination with other co-solvents like DMSO and/or saline.
It is highly recommended to perform small-scale formulation trials to assess the solubility and stability of this compound in the chosen vehicle. For definitive guidance on the formulation used in pivotal preclinical studies, contacting the manufacturer, BridgeBio Oncology Therapeutics, is advised.
Q5: How does this compound impact glucose metabolism in vivo?
A5: A key feature of this compound is that it does not induce hyperglycemia, a common side effect of other PI3Kα inhibitors.[2][4] Studies have shown that even at doses three times the maximal efficacious level, this compound does not impact glucose metabolism in vivo.[1]
Troubleshooting Guide for In Vivo Oral Delivery
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in plasma concentrations | - Improper oral gavage technique leading to inconsistent dosing.- Animal stress affecting gastrointestinal motility and absorption.- Formulation instability or precipitation of this compound. | - Ensure all personnel are properly trained in oral gavage techniques.- Handle animals gently to minimize stress.- Prepare the formulation fresh daily and visually inspect for any precipitation before administration. Vortex or sonicate if necessary to ensure a homogenous suspension. |
| Poor oral bioavailability | - Low solubility of this compound in the chosen vehicle.- Rapid metabolism in the gastrointestinal tract or liver.- Efflux transporter activity. | - Optimize the formulation by testing different vehicles or adding solubilizing agents.- While this compound has good oral bioavailability, if issues arise, consider co-administration with an inhibitor of relevant metabolic enzymes (requires careful consideration and justification). |
| Signs of animal distress after dosing (e.g., coughing, choking) | - Accidental administration into the trachea instead of the esophagus. | - Immediately stop the procedure. If severe distress is observed, humanely euthanize the animal.- Review and refine the oral gavage technique. Ensure the gavage needle is correctly placed and advanced gently along the esophagus. |
| Regurgitation of the administered dose | - Excessive dosing volume.- Animal stress or improper restraint. | - Adhere to recommended maximum oral gavage volumes for the animal's weight.- Ensure proper restraint to prevent movement during administration. |
| Inconsistent tumor growth inhibition despite consistent dosing | - Variability in tumor establishment and growth rates.- Heterogeneity in the xenograft model. | - Ensure tumors are of a consistent size at the start of the treatment period.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
| Parameter | Value | Species | Study Type | Reference |
| Oral Bioavailability (%F) | Good | Mouse, Dog | Pharmacokinetic | [2] |
| Effective Oral Dose (pAKT Inhibition) | 30 mg/kg (maximal inhibition) | Mouse | Pharmacodynamic | [1] |
| Effective Oral Dose (Tumor Regression) | 30 mg/kg (daily) | Mouse | Efficacy | [1] |
| Effective Oral Dose (Tumor Growth Inhibition) | 100 mg/kg (daily) | Mouse | Efficacy | |
| In Vitro IC50 (pAKT levels) | ~5 nM | Human Cell Lines | In Vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the average weight of the mice in the cohort, and the dosing volume (typically 5-10 mL/kg), calculate the total mass of this compound needed.
-
Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% Methylcellulose in sterile water) under sterile conditions.
-
Formulation:
-
Weigh the calculated amount of this compound powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) to achieve the final desired concentration.
-
If necessary, sonicate the suspension to ensure homogeneity.
-
-
Quality Control: Visually inspect the formulation for any clumps or precipitation. Ensure it is a uniform suspension before each use.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Bring to room temperature and re-suspend before administration.
Protocol 2: In Vivo Administration of this compound via Oral Gavage
-
Animal Handling: Acclimatize the animals to handling and the experimental environment to minimize stress.
-
Restraint: Gently but firmly restrain the mouse, ensuring a secure grip that prevents movement but does not impede breathing.
-
Dose Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized, ball-tipped oral gavage needle.
-
Gavage Procedure:
-
With the mouse held vertically, gently insert the gavage needle into the side of the mouth.
-
Allow the mouse to swallow the tip of the needle.
-
Gently advance the needle along the esophagus into the stomach. There should be no resistance.
-
Slowly dispense the formulation.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as coughing, choking, or difficulty breathing.
-
Record Keeping: Accurately record the date, time, dose, and any observations for each animal.
Visualizations
References
BBO-10203 toxicity assessment in preclinical models
Welcome to the BBO-10203 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in conducting preclinical toxicity assessments of this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Disclaimer
This compound is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting scenarios presented here are hypothetical and based on typical challenges encountered during the preclinical development of small molecule kinase inhibitors. This information should not be used for actual experimental design or interpretation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo toxicity studies with this compound.
1. Issue: Unexpected Animal Mortality at Low Doses
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity.
-
Troubleshooting: Conduct a vehicle-only control study to assess its tolerability at the administered volume and frequency. Consider alternative, less toxic vehicles if necessary.
-
-
Formulation Issues: Poor solubility or stability of this compound in the vehicle can lead to precipitation, causing emboli upon intravenous injection or erratic absorption via other routes.
-
Troubleshooting: Re-evaluate the formulation for solubility and stability. Particle size analysis and visual inspection for precipitates are recommended before each administration.
-
-
Rapid Infusion Rate (IV Administration): A fast injection rate can cause acute cardiovascular or respiratory distress.
-
Troubleshooting: Reduce the infusion rate and observe the animals closely during and immediately after dosing.
-
-
Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the pharmacological effects of this compound.
-
Troubleshooting: Review literature for known species differences related to the target kinase. Consider a dose-range finding study in a different species.[1]
-
2. Issue: High Variability in Pharmacokinetic (PK) and/or Toxicokinetic (TK) Data
Possible Causes & Solutions:
-
Inconsistent Dosing Technique: Variations in the administered volume or rate of administration can lead to inconsistent exposure.
-
Troubleshooting: Ensure all personnel are thoroughly trained in the specific dosing technique. Use calibrated equipment for dose preparation and administration.
-
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.
-
Troubleshooting: Standardize the fasting and feeding schedule for all animals in the study. Conduct pilot studies to assess the impact of food on this compound bioavailability.
-
-
Biological Variability: Factors such as age, sex, and underlying health status of the animals can contribute to variability.
-
Troubleshooting: Use animals from a reputable supplier with a well-defined health status. Ensure proper randomization of animals into study groups.
-
-
Sample Handling and Processing: Improper collection, storage, or processing of blood samples can lead to degradation of the analyte.
-
Troubleshooting: Review and standardize all bioanalytical procedures, from sample collection to analysis. Ensure proper storage conditions are maintained.
-
3. Issue: No Apparent Toxicity at the Maximum Feasible Dose (MFD)
Possible Causes & Solutions:
-
Low Bioavailability: The drug may not be well-absorbed, leading to systemic exposures that are too low to induce a toxic response.
-
Troubleshooting: Conduct a pharmacokinetic study to determine the bioavailability of this compound. If bioavailability is low, consider formulation optimization or an alternative route of administration.
-
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized and eliminated from the body.
-
Troubleshooting: Analyze plasma samples for major metabolites. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (in exploratory studies) to understand the potential for drug-drug interactions.
-
-
Lack of Pharmacological Activity in the Chosen Species: The animal model may not have the specific drug target or the target may have a different binding affinity.
-
Troubleshooting: Confirm the expression and homology of the target kinase in the selected species. Conduct in vitro assays with cells from the test species to confirm pharmacological activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended animal species for preclinical toxicity testing of this compound?
A1: For small molecule drugs like this compound, regulatory guidelines typically require toxicity studies in two mammalian species, one rodent and one non-rodent.[2] The most common choices are the rat (rodent) and the dog or non-human primate (non-rodent).[1] The selection should be based on similarities in metabolism and target biology to humans.
Q2: What is the appropriate duration for repeated-dose toxicity studies?
A2: The duration of repeated-dose toxicity studies should be equal to or exceed the intended duration of clinical trials.[2] For drugs intended for short-term use (e.g., up to 7 days), a 2-week study is often sufficient. For chronic conditions, studies of 6 months or longer may be required.[3]
Q3: Is it necessary to conduct safety pharmacology studies?
A3: Yes, a core battery of safety pharmacology studies is required to assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.[4] These studies are crucial for identifying potential adverse effects that may not be detected in general toxicology studies.
Q4: What are the key parameters to monitor in a general toxicology study?
A4: A comprehensive toxicology assessment should include monitoring of clinical signs, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and histopathology of target organs.[3]
Q5: Should the formulation used in preclinical studies be the same as the one intended for clinical trials?
A5: Ideally, the formulation used in pivotal preclinical toxicology studies should be the same as the one intended for initial clinical trials.[5] Any changes in the formulation late in development may require additional bridging studies to ensure that the toxicity profile has not changed.[6]
Data Presentation
Table 1: Hypothetical Single-Dose Toxicity of this compound in Rats (Oral Gavage)
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 10 (5M, 5F) | 0/10 | No abnormalities observed |
| 100 | 10 (5M, 5F) | 0/10 | Mild sedation, resolved within 4 hours |
| 300 | 10 (5M, 5F) | 0/10 | Moderate sedation, ataxia |
| 1000 | 10 (5M, 5F) | 2/10 | Severe sedation, ataxia, tremors |
| 2000 | 10 (5M, 5F) | 8/10 | Moribund condition, severe tremors |
Table 2: Hypothetical 28-Day Repeated-Dose Toxicity of this compound in Dogs (Oral Capsule)
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Vehicle Control | - | None | No treatment-related findings |
| 10 | 10 | None | No treatment-related findings |
| 30 | - | Liver, GI Tract | Increased liver enzymes (ALT, AST), mild gastrointestinal distress |
| 100 | - | Liver, GI Tract, Bone Marrow | Significant elevation in liver enzymes, vomiting, diarrhea, mild hypocellularity in bone marrow |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
-
Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals are housed individually under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with this compound via oral gavage at the starting dose level.
-
Observation: The animal is observed for clinical signs of toxicity for at least 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This process is continued until the criteria for stopping the study are met.
-
Endpoints: The primary endpoints are mortality and clinical signs of toxicity. The LD50 (median lethal dose) can be estimated from the results.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Dogs
-
Animal Model: Beagle dogs (6-9 months old), one male and one female per dose group.
-
Housing: Animals are housed individually in pens with access to enrichment.
-
Dosing: this compound is administered daily in gelatin capsules at three dose levels, plus a vehicle control group.
-
Clinical Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Safety Assessments: Pre-study and weekly assessments of hematology, clinical chemistry, and urinalysis. Ophthalmic and ECG examinations are conducted pre-study and at the end of the treatment period.
-
Toxicokinetics: Blood samples are collected at specified time points on Day 1 and Day 28 to determine the systemic exposure to this compound.
-
Pathology: At the end of the 28-day dosing period, all animals undergo a full necropsy, and a comprehensive list of tissues is collected for histopathological examination.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
Overcoming adaptive resistance to BBO-10203
Welcome to the technical support center for BBO-10203, a first-in-class, orally bioavailable small molecule designed to selectively disrupt the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during pre-clinical and clinical investigations, with a focus on overcoming adaptive resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][2] This binding physically obstructs the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.[1][3][4] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound does not directly inhibit the catalytic activity of PI3Kα.[5][6] This unique mechanism allows it to block tumor cell proliferation and survival driven by RAS-PI3Kα signaling while sparing insulin-mediated glucose metabolism, thus avoiding the common side effect of hyperglycemia.[1][5][7]
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents in a variety of preclinical cancer models.[4][8] These include models of:
-
HER2-positive (HER2+) breast cancer: In these models, this compound has shown synergistic effects when combined with the anti-HER2 antibody, Trastuzumab.[1][5]
-
Hormone receptor-positive (HR+) breast cancer: Enhanced efficacy has been observed in combination with selective estrogen receptor degraders (SERDs) like Fulvestrant and CDK4/6 inhibitors such as Palbociclib.[1][4]
-
KRAS-mutant cancers: this compound has shown promise in KRAS-mutant lung and colorectal cancer models, particularly when combined with KRAS inhibitors like BBO-8520 and BBO-11818.[1][9][10]
-
PIK3CA-mutant cancers: Cell lines with certain PIK3CA mutations, especially in the helical domain (e.g., E545K), have shown sensitivity to this compound.[11]
Q3: How does this compound help overcome resistance to other targeted therapies?
A3: Adaptive resistance to many targeted cancer therapies, including KRAS inhibitors, HER2 inhibitors, and endocrine therapies, often involves the reactivation of the PI3K/AKT signaling pathway.[5][10] By specifically blocking this escape route, this compound can restore or enhance sensitivity to these agents. Combination therapy with this compound and other targeted drugs can lead to a more durable and profound anti-tumor response by simultaneously inhibiting multiple key signaling pathways.[1][5][12]
Troubleshooting Guide: Overcoming Adaptive Resistance to this compound
While this compound is designed to overcome resistance mechanisms to other drugs, adaptive resistance to this compound itself may emerge over time. Below are potential mechanisms of resistance and experimental strategies to investigate and overcome them.
Issue 1: Decreased sensitivity to this compound in a previously responsive cell line or xenograft model.
This could be due to on-target modifications that prevent drug binding or bypass mechanisms that reactivate the PI3K/AKT pathway.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol | Expected Outcome if Cause is Confirmed | Strategy to Overcome |
| Mutation in PIK3CA at Cys242 | 1. Sanger Sequencing: Sequence the PIK3CA gene in resistant clones to identify mutations at or near the Cys242 residue. 2. Western Blot for Target Engagement: Use a competition assay with a biotinylated this compound probe to assess covalent binding to p110α in parental versus resistant cells. | A C242S mutation would prevent covalent binding.[4] Reduced or absent signal in the competition assay in resistant cells would indicate impaired drug binding. | Consider combination therapy with an allosteric PI3Kα inhibitor that does not depend on binding to the RBD.[5] |
| Amplification of PIK3CA | 1. Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Analyze genomic DNA from parental and resistant cells to determine the copy number of the PIK3CA gene. 2. Western Blot: Compare the total p110α protein levels in parental and resistant cells. | Increased PIK3CA copy number and higher p110α protein expression in resistant cells. | Increase the dose of this compound if tolerated, or combine with a drug that induces p110α degradation. |
| Loss of PTEN function | 1. Western Blot: Assess PTEN protein levels in parental and resistant cells. 2. Sequencing: Sequence the PTEN gene to identify loss-of-function mutations. | Absence or significant reduction of PTEN protein in resistant cells.[1] | This compound monotherapy is less likely to be effective.[11] Consider combination with a p110β-selective inhibitor or a dual p110α/β inhibitor. |
| Activation of bypass signaling pathways (e.g., other RTKs) | 1. Phospho-RTK Array: Screen for increased phosphorylation of various receptor tyrosine kinases in resistant cells compared to parental cells. 2. Western Blot: Validate the findings from the array by probing for specific phosphorylated RTKs (e.g., p-EGFR, p-HER3, p-AXL) and downstream effectors. | Increased phosphorylation of specific RTKs and downstream signaling molecules in resistant cells. | Combine this compound with an inhibitor targeting the identified activated RTK (e.g., an EGFR inhibitor if p-EGFR is elevated). |
| Activating mutations in downstream effectors (e.g., AKT1) | 1. Sequencing: Sequence key downstream signaling molecules like AKT1, PDK1, and mTOR in resistant clones. | Identification of known activating mutations (e.g., AKT1 E17K).[5] | Combine this compound with a direct inhibitor of the mutated downstream protein (e.g., an AKT inhibitor). |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition
-
Cell Culture and Treatment: Plate cancer cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound alone or in combination with another therapeutic agent.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential adaptive resistance pathways to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. esmo.org [esmo.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 12. Acquired resistance to combination treatment through loss of synergy with MEK and PI3K inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BBO-10203 Combination Therapy Dose Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose optimization of BBO-10203 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that acts as a RAS:PI3Kα breaker.[1] It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[2][3][4] This binding physically blocks the interaction between PI3Kα and RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting the downstream PI3Kα-AKT signaling pathway.[2][5] Unlike conventional PI3Kα kinase inhibitors, this compound does not directly inhibit the catalytic activity of PI3Kα.[6]
Q2: What is the primary advantage of this compound over other PI3Kα inhibitors?
A2: The primary advantage of this compound is its ability to inhibit the RAS-driven PI3Kα pathway without causing hyperglycemia.[2][7] This is because insulin-mediated activation of PI3Kα, which is crucial for glucose metabolism, does not depend on RAS. By selectively targeting the RAS-PI3Kα interaction, this compound avoids the metabolic side effects commonly associated with PI3Kα kinase inhibitors that broadly inhibit PI3Kα activity.[2]
Q3: In which cancer types has this compound shown preclinical efficacy?
A3: Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including those with HER2 amplification, and KRAS or PIK3CA mutations.[5][7] It has shown particular promise in breast and lung cancer models.[2]
Q4: With which drugs has this compound shown synergistic effects in preclinical studies?
A4: this compound has demonstrated synergistic or enhanced anti-tumor effects in combination with several standard-of-care therapies, including:
-
HER2 inhibitors: such as trastuzumab in HER2-positive breast cancer models.[2]
-
Estrogen receptor degraders (SERDs): such as fulvestrant in ER-positive breast cancer models.[2][4]
-
CDK4/6 inhibitors: such as palbociclib in ER-positive breast cancer models.[2][4]
-
KRAS inhibitors: including BBO-8520 and BBO-11818 in KRAS-mutant cancer models.[2][3][8]
Q5: Is there an ongoing clinical trial for this compound?
A5: Yes, this compound is currently being evaluated in a Phase 1 clinical trial designated as BREAKER-101 (NCT06625775).[2] This is a first-in-human, open-label study evaluating the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with other anti-cancer agents in patients with advanced solid tumors.[9]
Data Presentation
This compound Monotherapy In Vitro Efficacy
| Cell Line | Cancer Type | Key Mutations | IC50 / EC50 (nM) | Assay Type |
| BT-474 | Breast Cancer | HER2 amp, PIK3CA K111N | IC50: 1.4 nM | Cellular Target Engagement |
| BT-474 | Breast Cancer | HER2 amp, PIK3CA K111N | EC50: 3.2 nM (mean across 18 breast cancer cell lines) | pAKT Inhibition |
Data compiled from preclinical studies.[4]
This compound Monotherapy In Vivo Efficacy
| Xenograft Model | Cancer Type | Treatment Dose (oral) | Tumor Growth Inhibition |
| KYSE-410 | Esophageal Cancer | 30 mg/kg daily | 80% |
| BT-474 | Breast Cancer | 100 mg/kg daily | 88% |
Data compiled from preclinical studies.[4][10]
This compound Combination Therapy Synergy (User-Generated Data)
Note: Specific Combination Index (CI) values from preclinical studies of this compound are not publicly available. Researchers should perform their own synergy assays and use the provided protocol to calculate CI values. The Chou-Talalay method is the standard for determining synergy.[1][10][11][12][13]
| Combination | Cell Line | Fractional Effect (Fa) | Combination Index (CI) | Interpretation (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) |
| This compound + Trastuzumab | e.g., BT-474 | 0.5 | User Input | User Input |
| This compound + Fulvestrant | e.g., MCF7 | 0.5 | User Input | User Input |
| This compound + Palbociclib | e.g., MCF7 | 0.5 | User Input | User Input |
| This compound + KRAS G12C Inhibitor | e.g., NCI-H358 | 0.5 | User Input | User Input |
Experimental Protocols
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound blocks the RAS-PI3Kα interaction, inhibiting pAKT signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbotx.com [bbotx.com]
- 7. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types [businesswire.com]
- 8. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 9. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable responses to BBO-10203
Welcome to the technical support center for BBO-10203. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this novel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: Why am I observing variable responses to this compound across different cancer cell lines?
A1: The response to this compound is highly dependent on the genetic background of the cancer cells.[1][2] Preclinical studies have categorized cellular responses into three main groups[2]:
-
Highly Responsive: Cell lines with HER2 amplification show near-complete inhibition of phosphorylated AKT (pAKT), suggesting a strong dependency on RAS-mediated PI3Kα activation.[1][2]
-
Intermediate Response: Cell lines with KRAS or PIK3CA mutations typically exhibit a partial reduction in pAKT.[1]
-
Non-Responsive: Cell lines with PTEN loss are generally resistant to this compound. This is because PTEN loss leads to RAS-independent activation of the PI3K pathway.
It is crucial to characterize the genomic profile of your cell lines to anticipate their responsiveness to this compound.
Q2: I am not seeing the expected level of pAKT inhibition. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected pAKT inhibition:
-
Cell Line Genotype: As mentioned in Q1, the cell line's genetic makeup is a primary determinant of sensitivity.[1][2]
-
Suboptimal Compound Concentration: Ensure you are using the appropriate concentration range for your specific cell line. Refer to the IC50 values in Table 1 for guidance. Full cellular target engagement is typically observed at around 30 nM.[3]
-
Compound Stability: this compound is a covalent inhibitor. Ensure proper storage and handling to maintain its activity. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Conditions: The duration of treatment can influence the observed effect. A 4-hour treatment is often sufficient to observe pAKT inhibition.[4]
Q3: My in vitro results are promising, but the in vivo efficacy is lower than anticipated. What could be the issue?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Pharmacokinetics: While this compound has good oral bioavailability, factors such as dosing frequency and formulation can impact exposure at the tumor site.[5][6]
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response.
-
Adaptive Resistance: Tumors can develop adaptive resistance mechanisms to therapy.[7] Combination therapies may be necessary to overcome this.[1][8][9][10]
Q4: Is this compound expected to cause hyperglycemia like other PI3Kα inhibitors?
A4: No. A key advantage of this compound is that it does not induce hyperglycemia.[1][9][10][11] Its mechanism of action is to specifically block the interaction between RAS and PI3Kα, a signaling event more prevalent in cancer cells, while sparing the insulin-mediated activation of PI3Kα that is crucial for glucose uptake in normal cells.[1][8][10]
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: this compound IC50 Values for pAKT Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | pAKT Inhibition IC50 (nM) |
| BT-474 | Breast Cancer | HER2 amplified, PIK3CA K111N | ~5[5] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2 amplified, KRAS G12C | ~5[5] |
| N87 | Gastric Cancer | HER2 amplified | 4.0 |
| EFM-192A | Breast Cancer | HER2 amplified | 5.0 |
| SK-BR-3 | Breast Cancer | HER2 amplified | 6.0 |
| MDA-MB-361 | Breast Cancer | HER2 amplified | 9.0 |
| MDA-MB-453 | Breast Cancer | HER2 amplified, PIK3CA H1047R | 40.3 |
| U87-MG | Glioblastoma | PTEN null | >10,000 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
pAKT Inhibition Assay
This protocol outlines the procedure for measuring the inhibition of AKT phosphorylation in cancer cell lines treated with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth media
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (anti-pAKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight in a 37°C incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a 9-point dose titration, starting from a concentration of 3 µM with 1:3 dilution increments.[4] The final DMSO concentration in the media should be ≤ 0.1%.
-
Cell Treatment: Treat the cells with the this compound dilutions for 4 hours at 37°C.[4] Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pAKT signal to the total AKT signal.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines of interest
-
Complete growth media
-
This compound
-
DMSO
-
24-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a low density (e.g., 500 cells/well) in 500 µL of complete media and allow them to adhere overnight.[4]
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, replenishing the media and compound twice a week.[4] Monitor colony formation in the control wells.
-
Fixation and Staining:
-
Once colonies in the control wells are of a sufficient size (at least 50 cells), remove the media and gently wash the wells with PBS.
-
Fix the colonies with a fixation solution for 15-30 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet for 30-60 minutes.
-
-
Colony Counting: Gently wash off the excess stain with water and allow the plates to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Visualizations
Signaling Pathway of this compound
References
- 1. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 2. osti.gov [osti.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bbotx.com [bbotx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. bbotx.com [bbotx.com]
- 9. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechdaily.com [scitechdaily.com]
BBO-10203 long-term treatment effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BBO-10203.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the RAS-PI3Kα interaction.[1] It covalently binds to the Cysteine 242 (Cys242) residue within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This binding physically blocks the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby preventing RAS-mediated activation of the PI3K/AKT signaling pathway.[1][2] Unlike conventional PI3Kα inhibitors, this compound does not directly inhibit the kinase activity of PI3Kα.[1]
Q2: What is the key advantage of this compound over traditional PI3Kα inhibitors?
Q3: Is there currently any data on the long-term treatment effects of this compound in humans?
A3: As of late 2025, there is no publicly available data on the long-term treatment effects of this compound in humans. The compound is currently being evaluated in a Phase 1a/1b clinical trial (BREAKER-101; NCT06625775) to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[7][8][9][10] Initial clinical data from this trial are anticipated in the first half of 2026.[11] Preclinical studies in animal models have shown the treatment to be well-tolerated with repeated dosing.[12]
Q4: In which cancer models has this compound demonstrated preclinical efficacy?
A4: this compound has shown significant preclinical antitumor activity in a variety of cancer models, including:
-
PIK3CA-mutant cancer cell lines, particularly those with helical domain mutations like E545K.[5]
-
Estrogen receptor-positive (ER+) breast cancer.[1]
Q5: Has this compound been tested in combination with other anti-cancer agents?
A5: Yes, preclinical studies have demonstrated synergistic antitumor effects when this compound is combined with several standard-of-care therapies.[1][2] Enhanced efficacy has been observed with:
-
Trastuzumab (anti-HER2 antibody) in HER2-positive breast cancer models.[1][6]
-
Fulvestrant (SERD) and Palbociclib (CDK4/6 inhibitor) in ER-positive breast cancer models.[1][6]
-
KRAS inhibitors (e.g., BBO-8520, BBO-11818) in KRAS-mutant tumor models.[1][11]
-
Chemotherapy (e.g., Irinotecan) in KRAS-mutant colorectal cancer models.[14]
Troubleshooting Guides
Problem 1: Inconsistent pAKT inhibition in vitro.
-
Possible Cause 1: Cell line dependency on RAS-PI3Kα signaling.
-
Solution: The efficacy of this compound is dependent on the degree to which the PI3K pathway is driven by RAS. Cell lines with HER2 amplification or certain PIK3CA helical domain mutations show high sensitivity.[5] In contrast, cells with kinase domain mutations (e.g., H1047R) or those that are PTEN null may exhibit weaker responses due to lower RAS dependency.[5][14] It is crucial to select appropriate cell lines and verify their genetic background.
-
-
Possible Cause 2: Suboptimal compound concentration or incubation time.
Problem 2: Observing hyperglycemia in animal models.
-
Possible Cause: This is an unexpected result.
-
Solution: this compound is specifically designed to avoid hyperglycemia by not interfering with insulin signaling.[1][5] Preclinical data from oral glucose tolerance tests (OGTT) in mice, even at doses three times the therapeutic dose, showed no induction of hyperglycemia or hyperinsulinemia.[5][6]
-
Verify the identity and purity of the this compound compound.
-
Review the experimental protocol for the OGTT to ensure it was performed correctly on fasted animals.[14]
-
Consider potential confounding factors in the animal model or diet that could be affecting glucose metabolism independently of the drug.
-
-
Problem 3: Lack of in vivo tumor growth inhibition.
-
Possible Cause 1: Inappropriate xenograft model.
-
Solution: As with in vitro experiments, the choice of xenograft model is critical. This compound has demonstrated robust tumor growth inhibition (80-88%) in models such as KYSE-410 (HER2amp/KRAS G12C) and BT-474 (ER+, HER2amp, PIK3CA K111N).[1][6] Ensure the selected model has a genetic background known to be sensitive to the disruption of the RAS-PI3Kα interaction.
-
-
Possible Cause 2: Pharmacokinetic issues.
-
Solution: this compound is orally bioavailable.[1][12] However, ensure proper formulation and administration. In preclinical models, daily oral dosing of 30-100 mg/kg has resulted in significant tumor regressions.[6][12] It may be necessary to perform pharmacokinetic studies in your specific animal model to confirm adequate drug exposure.
-
Quantitative Data Summary
| Parameter | Cell Line / Model | Result | Reference |
| pAKT Inhibition (in vitro) | Panel of 18 human breast cancer cell lines | Mean EC50 of 3.2 nM | [6] |
| pAKT Inhibition (in vivo) | KYSE-410 Xenograft (30 mg/kg single oral dose) | ~80% maximal inhibition, lasting for 24 hours | [12] |
| Tumor Growth Inhibition (in vivo) | KYSE-410 Xenograft | 80-88% | [1] |
| Tumor Growth Inhibition (in vivo) | BT-474 Xenograft (100 mg/kg daily oral dose) | 88% | [6] |
Experimental Protocols
Protocol 1: In Vitro pAKT Inhibition Assay
-
Cell Seeding: Seed cells in 100 µL of complete growth media in a 96-well plate and allow them to adhere overnight in a 37°C incubator.[14]
-
Compound Preparation: Prepare a 9-point dose titration of this compound, typically starting at 3 µM with 1:3 serial dilutions. Resuspend the compound in 0.1% dimethyl sulfoxide (DMSO).[14]
-
Cell Treatment: Treat the cells with the prepared this compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control for maximal inhibition if available (e.g., 1 µM AMG511 for relevant models).[14]
-
Incubation: Incubate the treated cells for 4 hours at 37°C.[14]
-
Lysis and Analysis: After incubation, lyse the cells and quantify the levels of phosphorylated AKT (pAKT) and total AKT using a suitable method such as ELISA, Western Blot, or Meso Scale Discovery (MSD) assay.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Fast male C57BL/6 mice overnight.
-
Baseline Glucose: Measure baseline blood glucose levels from the tail vein.
-
Compound Administration: Administer this compound or vehicle control orally.
-
Post-Dose Glucose: After 60 minutes, measure fasted blood glucose levels again.[14]
-
Glucose Challenge: Administer a 2 g/kg oral glucose bolus to all animals.[14]
-
Time-Point Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes following the glucose challenge.[14]
-
Data Analysis: Plot the glucose concentration over time for each treatment group. Statistical analysis can be performed using a one-way ANOVA with post hoc tests at each time point.[14]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro pAKT inhibition assay.
Caption: Troubleshooting logic for pAKT inhibition.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 8. A Phase 1a/1b Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Subjects with Advanced Solid Tumors (The BREAKER-101 Trial) | Dana-Farber Cancer Institute [dana-farber.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 12. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 13. bbotx.com [bbotx.com]
- 14. bbotx.com [bbotx.com]
Validation & Comparative
BBO-10203: A Paradigm Shift in PI3K Inhibition by Targeting the RAS-PI3Kα Interaction
A comparative analysis of BBO-10203 against traditional PI3K inhibitors, highlighting its unique mechanism of action, preclinical efficacy, and notable lack of hyperglycemia.
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have been a focal point of research and development. However, the clinical utility of many PI3K inhibitors has been hampered by on-target toxicities, most notably hyperglycemia, which arises from the crucial role of the PI3Kα isoform in insulin signaling. This compound, a first-in-class, orally bioavailable small molecule, represents a novel strategy by selectively disrupting the interaction between RAS proteins and PI3Kα, rather than inhibiting the kinase activity of PI3Kα itself. This unique mechanism of action confers potent antitumor activity while circumventing the metabolic side effects associated with traditional PI3K inhibitors.[1]
This guide provides a comprehensive comparison of this compound with other notable PI3K inhibitors, including the PI3Kα-selective inhibitor alpelisib, the PI3Kδ-selective inhibitor idelalisib, the dual PI3Kδ/γ inhibitor duvelisib, and the pan-PI3K inhibitor copanlisib. The comparison is based on preclinical data, focusing on their mechanism of action, in vitro and in vivo efficacy, and their impact on glucose metabolism.
A Differentiated Mechanism of Action
Traditional PI3K inhibitors function by competing with ATP at the kinase domain of the p110 catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This non-selective inhibition of PI3Kα's kinase activity in both cancer cells and normal tissues is what leads to the common adverse event of hyperglycemia.[2][3]
In stark contrast, this compound is a covalent inhibitor that specifically binds to a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α subunit of PI3Kα.[1] This binding physically obstructs the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), a critical step for PI3Kα activation in many cancers.[1][4] Importantly, this compound does not inhibit the intrinsic kinase activity of PI3Kα, thus preserving its function in insulin-mediated glucose uptake, which is not dependent on RAS binding.[4][5]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_BBO10203" { label="this compound Mechanism"; bgcolor="#F1F3F4"; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3Kα (RBD)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAS" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" -> "PI3Kα (RBD)" [label="Covalently binds Cys242"]; "RAS" -> "PI3Kα (RBD)" [style=dashed, color="#5F6368", label="Interaction Blocked"]; "PI3Kα (Kinase Domain)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3Kα (RBD)" -> "PI3Kα (Kinase Domain)" [style=invis]; }
subgraph "cluster_Traditional" { label="Traditional PI3K Inhibitor Mechanism"; bgcolor="#F1F3F4"; "Traditional Inhibitor" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3Kα (Kinase Domain)_2" [label="PI3Kα (Kinase Domain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Traditional Inhibitor" -> "PI3Kα (Kinase Domain)_2" [label="Competes with ATP"]; "ATP" -> "PI3Kα (Kinase Domain)_2" [style=dashed, color="#5F6368", label="Binding Inhibited"]; } } this compound vs. Traditional PI3K Inhibitor Mechanism
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent and broad antitumor activity of this compound across a range of cancer models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[4][6]
In Vitro Activity
This compound potently inhibits the phosphorylation of AKT (pAKT), a key downstream effector of the PI3K pathway, in various cancer cell lines. In HER2-amplified and PIK3CA-mutant breast cancer cell lines, this compound has shown low nanomolar IC50 values for pAKT inhibition.[7] A key distinction from traditional PI3K inhibitors is that while this compound potently inhibits RAS-driven pAKT signaling, it may not achieve complete inhibition in all cell lines, as it does not affect RAS-independent PI3Kα activity. In contrast, ATP-competitive inhibitors like alpelisib can achieve complete pAKT inhibition at higher concentrations, but this often comes at the cost of off-target effects.[5]
| Inhibitor | Target | Cell Line | IC50 (pAKT Inhibition) |
| This compound | RAS-PI3Kα Interaction | BT-474 (HER2-amp) | ~5 nM[7] |
| This compound | RAS-PI3Kα Interaction | KYSE-410 (HER2-amp) | ~5 nM[7] |
| This compound | RAS-PI3Kα Interaction | HEK293T (KRAS-G12D) | 6 nM (RAS-PI3Kα interaction)[5] |
| Alpelisib | PI3Kα kinase | - | ~5 nM (enzymatic) |
| Idelalisib | PI3Kδ kinase | - | Data not directly comparable |
| Duvelisib | PI3Kδ/γ kinase | - | Data not directly comparable |
| Copanlisib | pan-PI3K kinase | - | Data not directly comparable |
In Vivo Tumor Growth Inhibition
In xenograft models of human cancers, this compound has demonstrated significant tumor growth inhibition and even tumor regression when administered as a monotherapy.[7] For instance, in a KYSE-410 (HER2-amplified) xenograft model, daily oral dosing of this compound at 30 mg/kg resulted in significant tumor regressions.[7] Furthermore, this compound has shown synergistic effects when combined with other targeted therapies, such as KRAS G12C inhibitors and HER2-targeted agents.[1][6]
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | KYSE-410 (HER2-amp) | 30 mg/kg, oral, daily | Significant tumor regression[7] |
| This compound | BT-474 (HER2-amp) | 100 mg/kg, oral, daily | 88% TGI[8] |
| Alpelisib | PIK3CA-mutant xenografts | - | Marked tumor suppressing effect |
| Idelalisib | B-cell malignancy xenografts | - | Significant antitumor activity |
| Duvelisib | T-cell lymphoma xenografts | 50 mg/kg, oral, twice daily | Reduced leukemia cells in peripheral blood |
| Copanlisib | GIST xenografts | - | Single-agent antitumor activity[9] |
Note: In vivo efficacy data is highly dependent on the specific cancer model, dosing regimen, and study duration. The data presented is a summary from various preclinical studies and is not a direct head-to-head comparison.
The Critical Advantage: Absence of Hyperglycemia
A major differentiating factor for this compound is its lack of impact on glucose metabolism. Hyperglycemia is a frequent and often dose-limiting toxicity of PI3Kα kinase inhibitors due to the essential role of PI3Kα in the insulin signaling pathway.[2][3][10] Clinical data for alpelisib, for example, shows a high incidence of hyperglycemia, which can necessitate dose interruptions or discontinuation of treatment.[10]
Preclinical studies, including oral glucose tolerance tests (OGTT) in mice, have consistently shown that this compound does not induce hyperglycemia or hyperinsulinemia, even at doses that achieve significant antitumor efficacy.[1][7] This is a direct consequence of its unique mechanism of action, which preserves the kinase activity of PI3Kα required for normal glucose homeostasis.
| Inhibitor | Mechanism | Induction of Hyperglycemia |
| This compound | RAS-PI3Kα Interaction Inhibitor | No[1][4] |
| Alpelisib | PI3Kα Kinase Inhibitor | Yes[2][10] |
| Idelalisib | PI3Kδ Kinase Inhibitor | Less common than with PI3Kα inhibitors |
| Duvelisib | PI3Kδ/γ Kinase Inhibitor | Less common than with PI3Kα inhibitors |
| Copanlisib | pan-PI3K Kinase Inhibitor | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro Kinase Assay
dot graph "In_Vitro_Kinase_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Recombinant_PI3K" [label="Recombinant PI3Kα", fillcolor="#F1F3F4"]; "Inhibitor" [label="this compound or\nComparator Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; "Substrate" [label="PIP2 Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATP" [label="ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction" [label="Kinase Reaction", shape=ellipse, fillcolor="#FFFFFF"]; "Detection" [label="Detection of\nPIP3 Product", shape=ellipse, fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(IC50 Calculation)", shape=ellipse, fillcolor="#FFFFFF"];
"Recombinant_PI3K" -> "Reaction"; "Inhibitor" -> "Reaction"; "Substrate" -> "Reaction"; "ATP" -> "Reaction"; "Reaction" -> "Detection"; "Detection" -> "Data_Analysis"; } In Vitro Kinase Assay Workflow
To assess the direct inhibitory effect of compounds on PI3Kα kinase activity, a common method is a luminescence-based kinase assay. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Materials : Recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The PI3Kα enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound, alpelisib) in a kinase buffer.
-
The kinase reaction is initiated by adding the lipid substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a vehicle control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated using non-linear regression analysis.
Cell Viability (MTT) Assay
dot graph "Cell_Viability_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plates", fillcolor="#F1F3F4"]; "Treatment" [label="Treat with Inhibitor\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="Incubate for\nSpecified Duration", fillcolor="#FFFFFF"]; "MTT_Addition" [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formazan_Formation" [label="Incubate for Formazan\nCrystal Formation", fillcolor="#FFFFFF"]; "Solubilization" [label="Add Solubilizing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorbance_Reading" [label="Measure Absorbance\n(e.g., 570 nm)", shape=ellipse, fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(GI50 Calculation)", shape=ellipse, fillcolor="#FFFFFF"];
"Cell_Seeding" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "MTT_Addition"; "MTT_Addition" -> "Formazan_Formation"; "Formazan_Formation" -> "Solubilization"; "Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; } Cell Viability (MTT) Assay Workflow
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials : Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl).
-
Procedure :
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PI3K inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), the MTT solution is added to each well.
-
The plates are incubated to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The concentration of the inhibitor that reduces cell viability by 50% (GI50) is determined by plotting the absorbance against the inhibitor concentration.
Western Blot for pAKT Analysis
dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Treatment" [label="Treat Cells with\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysis" [label="Cell Lysis and\nProtein Extraction", fillcolor="#F1F3F4"]; "Quantification" [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#FFFFFF"]; "Electrophoresis" [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transfer" [label="Transfer to\nMembrane (PVDF)", fillcolor="#FFFFFF"]; "Blocking" [label="Blocking", fillcolor="#F1F3F4"]; "Primary_Ab" [label="Incubate with Primary\nAntibody (e.g., anti-pAKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Secondary_Ab" [label="Incubate with HRP-conjugated\nSecondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detection" [label="Chemiluminescent\nDetection", shape=ellipse, fillcolor="#FFFFFF"]; "Analysis" [label="Densitometry Analysis", shape=ellipse, fillcolor="#FFFFFF"];
"Cell_Treatment" -> "Lysis"; "Lysis" -> "Quantification"; "Quantification" -> "Electrophoresis"; "Electrophoresis" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Analysis"; } Western Blot Workflow for pAKT Analysis
Western blotting is used to detect the levels of specific proteins in a sample, in this case, the phosphorylated form of AKT (pAKT), to assess the inhibition of the PI3K signaling pathway.
-
Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-pAKT and anti-total AKT), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure :
-
Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for pAKT.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the light emitted is detected using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for total AKT to serve as a loading control.
-
-
Data Analysis : The intensity of the pAKT bands is quantified using densitometry software and normalized to the intensity of the total AKT bands.
In Vivo Xenograft Model
dot graph "Xenograft_Model_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Implantation" [label="Implant Human Cancer\nCells into Mice", fillcolor="#F1F3F4"]; "Tumor_Growth" [label="Allow Tumors to\nEstablish", fillcolor="#FFFFFF"]; "Randomization" [label="Randomize Mice into\nTreatment Groups", fillcolor="#FFFFFF"]; "Treatment" [label="Administer Inhibitor or\nVehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; "Monitoring" [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Endpoint" [label="Endpoint Reached\n(e.g., Tumor Size Limit)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Tumor Growth\nInhibition (TGI)", shape=ellipse, fillcolor="#FFFFFF"];
"Cell_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Analysis"; } In Vivo Xenograft Model Workflow
Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.
-
Materials : Immunocompromised mice (e.g., nude or SCID mice), human cancer cell lines, and the test compound formulated for in vivo administration.
-
Procedure :
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) or a vehicle control is administered to the mice according to a defined dosing schedule (e.g., daily oral gavage).
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
Oral Glucose Tolerance Test (OGTT) in Mice
dot graph "OGTT_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Fasting" [label="Fast Mice Overnight", fillcolor="#F1F3F4"]; "Baseline_Glucose" [label="Measure Baseline\nBlood Glucose", fillcolor="#FFFFFF"]; "Glucose_Administration" [label="Administer Glucose\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Blood_Sampling" [label="Collect Blood at\nTimed Intervals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glucose_Measurement" [label="Measure Blood\nGlucose Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Plot Glucose Levels\nover Time", shape=ellipse, fillcolor="#FFFFFF"];
"Fasting" -> "Baseline_Glucose"; "Baseline_Glucose" -> "Glucose_Administration"; "Glucose_Administration" -> "Blood_Sampling"; "Blood_Sampling" -> "Glucose_Measurement"; "Glucose_Measurement" -> "Data_Analysis"; } Oral Glucose Tolerance Test (OGTT) Workflow
The OGTT is performed to assess how quickly glucose is cleared from the blood, providing a measure of glucose tolerance and the effect of a compound on glucose metabolism.
-
Materials : Mice, glucose solution, and a glucometer.
-
Procedure :
-
Mice are fasted overnight but have access to water.
-
A baseline blood glucose measurement is taken from the tail vein.
-
A concentrated glucose solution is administered to the mice via oral gavage.
-
Blood glucose levels are measured at several time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis : Blood glucose levels are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Conclusion
This compound represents a significant advancement in the field of PI3K pathway inhibition. Its unique mechanism of disrupting the RAS-PI3Kα interaction, rather than inhibiting the kinase domain, allows for potent antitumor activity without the dose-limiting toxicity of hyperglycemia that plagues traditional PI3K inhibitors.[1][4] This differentiated profile suggests that this compound may offer a wider therapeutic window and a more favorable safety profile in the treatment of a variety of solid tumors driven by RAS and PI3K pathway alterations. As this compound progresses through clinical trials, its potential to overcome the limitations of existing PI3K inhibitors will be further elucidated, offering new hope for patients with difficult-to-treat cancers.
References
- 1. osti.gov [osti.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PI3Kα Inhibitor | TargetMol [targetmol.com]
- 9. Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
BBO-10203: A Paradigm Shift in RAS-Driven Cancer Therapy Compared to Conventional Treatments
For Immediate Release to the Scientific Community
This guide offers a detailed comparison of the novel RAS-pathway inhibitor, BBO-10203, against conventional therapeutic regimens for several aggressive cancer subtypes. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical efficacy data, outlines experimental methodologies, and visualizes key biological and experimental frameworks to provide a clear, data-driven assessment of this compound's potential.
Executive Summary
Mechanism of Action: A Novel Approach to a Known Pathway
Conventional PI3Kα inhibitors typically target the kinase domain of the enzyme, which can interfere with insulin signaling and lead to metabolic complications. In contrast, this compound covalently binds to a specific cysteine residue within the RAS-binding domain of PI3Kα, physically preventing its activation by RAS isoforms (KRAS, HRAS, and NRAS).[7] This targeted disruption of the protein-protein interaction allows for the selective inhibition of tumor cell signaling while sparing normal physiological PI3Kα activity.
Preclinical Efficacy: this compound vs. Conventional Therapies
The following tables summarize the preclinical efficacy of this compound in comparison to standard-of-care therapies in various cancer models.
HER2-Positive (HER2+) Breast Cancer
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound | BT-474 Xenograft | Tumor Growth Inhibition (TGI) | 88% (at 100 mg/kg daily)[7] |
| Trastuzumab | BT-474 Xenograft | Tumor Volume Reduction | 57-62%[8] |
| This compound + Trastuzumab | BT-474 Xenograft | Enhanced Anti-tumor Activity | Significant enhancement over single agents |
Hormone Receptor-Positive (HR+)/HER2-Negative (HER2-) Breast Cancer
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound + Fulvestrant | MCF7 Xenograft | Enhanced Anti-tumor Activity | Significant enhancement |
| This compound + Palbociclib | MCF7 Xenograft | Enhanced Anti-tumor Activity | Significant enhancement |
| Palbociclib | MCF7 Xenograft | Tumor Growth Inhibition (TGI) | 65% (at 40 mg/kg)[9] |
| Fulvestrant + Palbociclib | MCF7 Cells | Colony Formation | Significant reduction compared to single agents[10] |
KRAS-Mutant Colorectal Cancer (CRC)
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound | KRAS-Mutant CRC Xenograft | Antitumor Activity | Potent activity |
| FOLFIRI + Bevacizumab | KRAS-Mutant mCRC Patients | Objective Response Rate (ORR) | 5-10%[11] |
| Onvansertib + FOLFIRI + Bevacizumab | KRAS-Mutant mCRC Patients | Partial Response (PR) | 45% of evaluable patients[12] |
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Cancer Model | Efficacy Metric | Result |
| This compound | KRAS-Mutant NSCLC Xenograft | Antitumor Activity | Potent activity |
| Platinum-Based Chemotherapy | KRAS-Mutant NSCLC Patients | Objective Response Rate (ORR) | ~15%[13] |
| Sotorasib (KRAS G12C inhibitor) | KRAS G12C-Mutant NSCLC Patients | Objective Response Rate (ORR) | 37.1%[13] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Xenograft Studies
Animal Models:
-
Female athymic nude mice or other immunocompromised strains (e.g., NSG mice) are typically used for xenograft studies.[14]
-
For HR+ models like MCF7, estrogen supplementation (e.g., estradiol pellets) is required for tumor growth.
Cell Lines and Implantation:
-
BT-474 (HER2+ Breast Cancer): 1 x 10^6 to 3 x 10^6 cells are subcutaneously injected into the flank of mice, often in a Matrigel suspension.[14][15]
-
MCF7 (HR+/HER2- Breast Cancer): 5 x 10^6 cells are subcutaneously injected into the flank of nude mice.[10]
-
KRAS-Mutant CRC and NSCLC Lines: Specific cell lines (e.g., HCT-116 for CRC, A549 or H1299 for NSCLC) are used, with cell numbers for implantation varying based on the line's tumorigenicity.[12][16]
Treatment Regimens:
-
This compound: Administered via oral gavage, typically once daily, at doses ranging from 10 to 100 mg/kg.[7]
-
Trastuzumab: Administered intraperitoneally, often twice a week, at doses around 2.0-2.5 mg/kg.[17]
-
Fulvestrant: Administered subcutaneously, typically once per week, at a dose of 5 mg/kg.[10]
-
Palbociclib: Administered intraperitoneally, daily, at a dose of 25 mg/kg.[10]
-
Control Groups: Receive a vehicle control (the formulation used to dissolve/suspend the drugs) following the same administration route and schedule.
Efficacy Assessment:
-
Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) is calculated as: [%TGI = 100 * (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study))].
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as Western blotting for target engagement (e.g., pAKT levels).
In Vitro Assays
Cell Viability and Colony Formation Assays:
-
Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of this compound and/or conventional therapies.
-
Cell viability is assessed after a set period (e.g., 6 days) using methods like trypan blue exclusion.[18]
-
For colony formation assays, after drug treatment, cells are allowed to grow in fresh media for an extended period (e.g., 7 days), and the resulting colonies are stained and quantified.[18]
Western Blotting for Phosphorylated AKT (pAKT):
-
Cells or tumor lysates are processed to extract proteins.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for pAKT and total AKT, followed by secondary antibodies.
-
The protein bands are visualized and quantified to determine the level of AKT phosphorylation relative to the total amount of AKT protein.
Conclusion
References
- 1. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker this compound to Provide Therapeutic Benefit across Multiple Tumor Types [businesswire.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 5. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 6. A Phase 1a/1b Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Subjects with Advanced Solid Tumors (The BREAKER-101 Trial) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Experimental Analysis of the Molecular Effects of Trastuzumab (Herceptin) and Fulvestrant (Falsodex), as Single Agents or in Combination, on Human HR+/HER2+ Breast Cancer Cell Lines and Mouse Tumor Xenografts | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Two PI3K Pathway Modulators: BBO-10203 and GDC-0941
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focus for drug development. Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers. This guide provides a comparative analysis of two distinct inhibitors targeting this pathway: BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, and GDC-0941 (Pictilisib), a pan-class I PI3K kinase inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, preclinical efficacy, and clinical development status, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and GDC-0941 lies in their distinct mechanisms of inhibiting the PI3K pathway.
This compound: A Novel "Breaker" of Protein-Protein Interaction
This compound represents a novel approach by functioning as a "RAS:PI3Kα breaker." It is a first-in-class, orally bioavailable, covalent small molecule that selectively targets the interaction between the RAS family of oncoproteins (K-RAS, H-RAS, and N-RAS) and the p110α catalytic subunit of PI3Kα.[1][2] Instead of inhibiting the enzyme's catalytic activity, this compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of PI3Kα.[1][3] This binding physically obstructs the association of RAS with PI3Kα, thereby preventing RAS-mediated activation of the PI3Kα-AKT signaling cascade.[1][3] A key advantage of this mechanism is that it does not interfere with insulin-mediated PI3Kα activation, which is independent of RAS. This selectivity is crucial for avoiding the metabolic side effects, such as hyperglycemia, commonly associated with traditional PI3K inhibitors.[1][2][4]
GDC-0941 (Pictilisib): A Pan-Class I Kinase Inhibitor
GDC-0941, also known as Pictilisib, is a potent, orally bioavailable, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6][7][8] By binding to the ATP-binding pocket of the kinase domain, GDC-0941 directly blocks the catalytic activity of the PI3K enzyme.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling pathways, including the AKT-mTOR axis.[7][8] Its action as a pan-inhibitor means it broadly suppresses signaling from all class I PI3K isoforms, which can be therapeutically beneficial but also contributes to on-target toxicities like hyperglycemia due to the role of PI3K in insulin signaling.[9]
Signaling Pathway Diagrams
Caption: this compound mechanism of action.
Caption: GDC-0941 mechanism of action.
Preclinical Efficacy and Quantitative Data
Both this compound and GDC-0941 have demonstrated significant anti-tumor activity in preclinical models.
This compound: Preclinical studies show that this compound potently inhibits pAKT signaling at low nanomolar concentrations across various human cancer cell lines, particularly those with KRAS mutations or HER2 amplification.[3][10] It has demonstrated significant tumor growth inhibition (80-88%) in xenograft models of KYSE-410 and BT-474 cells.[1] Importantly, even at doses exceeding those required for maximal efficacy, this compound did not induce hyperglycemia or hyperinsulinemia in oral glucose tolerance tests.[1][3] In combination with other targeted therapies such as trastuzumab, CDK4/6 inhibitors, and KRAS G12C inhibitors, this compound has shown synergistic anti-tumor effects.[1][2][11]
GDC-0941: GDC-0941 is a potent inhibitor of PI3Kα and PI3Kδ with an IC50 of 3 nM in cell-free assays.[5][7][8][12] It shows modest selectivity against p110β (11-fold) and p110γ (25-fold).[5][7][12] It effectively inhibits the phosphorylation of AKT in multiple cell lines, with IC50 values of 46 nM in U87MG, 37 nM in PC3, and 28 nM in MDA-MB-361 cells.[5] GDC-0941 has demonstrated broad anti-proliferative activity in a range of cancer cell lines and has shown significant tumor growth inhibition in various xenograft models, including those with PI3K pathway alterations.[5][13][14] For instance, oral administration at 150 mg/kg/day inhibited the growth of HER2-amplified MDA-MB-361.1 xenografts.[5]
Comparative Data Summary
| Parameter | This compound | GDC-0941 (Pictilisib) |
| Target | RAS-PI3Kα Protein-Protein Interaction | Class I PI3K Kinase Activity (α, β, δ, γ) |
| Mechanism | Covalent binding to Cys242 in PI3Kα RBD | ATP-competitive kinase inhibition |
| pAKT Inhibition IC50 | ~5 nM (in HER2-amplified cell lines)[10] | 28-46 nM (in various cell lines)[5] |
| Cell-Free IC50 | Not applicable (not a kinase inhibitor) | p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM[6][8][15] |
| Key Preclinical Finding | Potent anti-tumor activity without inducing hyperglycemia[1][2][4] | Broad anti-tumor activity in PI3K-activated models[5][13][14] |
| Combination Potential | Synergistic with HER2, CDK4/6, and KRAS inhibitors[1][2][11] | Enhances efficacy of docetaxel[13] |
Clinical Development and Safety Profile
This compound: this compound is currently being evaluated in a Phase 1 clinical trial (BREAKER-101; NCT06625775) for patients with advanced solid tumors, including breast, colorectal, and non-small cell lung cancers.[3][16][17][18][19] The trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with standard-of-care treatments.[16][17] The preclinical data strongly suggest a favorable safety profile, particularly the absence of hyperglycemia, which is a significant dose-limiting toxicity for conventional PI3K inhibitors.[1][4][20]
GDC-0941: GDC-0941 has undergone extensive clinical evaluation, including a first-in-human Phase 1 trial that established a recommended Phase 2 dose of 330 mg once daily.[6][9] The most common toxicities observed were grade 1-2 nausea, rash, and fatigue.[9][21] The dose-limiting toxicity was a grade 3 maculopapular rash.[9][21] Pharmacodynamic studies in patients confirmed on-target activity, including the suppression of pAKT in tumor tissue and an increase in plasma insulin and glucose levels, confirming the on-target effect on glucose metabolism.[6][9] It has also been evaluated in Phase 1b studies in combination with other agents like paclitaxel.[22][23]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PI3K pathway inhibitors.
Kinase Inhibition Assay (for GDC-0941)
Caption: Workflow for a typical kinase inhibition assay.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Methodology:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ) are expressed and purified.
-
The inhibitor (GDC-0941) is serially diluted in DMSO.
-
The kinase reaction is set up in a multi-well plate containing the PI3K enzyme, the lipid substrate (PIP2), and the inhibitor at various concentrations in an appropriate kinase buffer.
-
The reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (e.g., [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated product (PIP3) is quantified. This can be done by capturing the product on a filter and measuring radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
Western Blot for pAKT Inhibition
-
Objective: To measure the level of phosphorylated AKT (a downstream marker of PI3K activity) in cells treated with an inhibitor.
-
Methodology:
-
Cancer cells are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the inhibitor (this compound or GDC-0941) or vehicle control for a specified duration.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., pAKT Ser473).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The membrane is often stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
The band intensities are quantified to determine the relative inhibition of AKT phosphorylation.
-
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a range of concentrations of the inhibitor.
-
Cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
The signal is read using a plate reader.
-
The results are used to generate dose-response curves and calculate the GI50 or IC50 (the concentration of inhibitor that causes 50% growth inhibition or is cytotoxic to 50% of cells).
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, mice are euthanized, and tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pAKT).
-
The data is analyzed to determine the extent of tumor growth inhibition.
-
Conclusion
This compound and GDC-0941 represent two distinct and valuable approaches to targeting the PI3K signaling pathway. GDC-0941 is a well-characterized, potent pan-class I PI3K kinase inhibitor that has demonstrated broad anti-tumor activity, but its clinical utility can be hampered by on-target toxicities such as hyperglycemia. This compound, with its innovative mechanism of disrupting the RAS-PI3Kα interaction, offers a potentially more targeted and safer therapeutic strategy. By preserving RAS-independent PI3Kα signaling, this compound effectively inhibits tumor growth in preclinical models without the dose-limiting metabolic side effects seen with kinase inhibitors.[1][2][4] The ongoing clinical evaluation of this compound will be critical in determining if this promising preclinical profile translates into a superior therapeutic window for patients with PI3K- and RAS-driven cancers.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
- 4. BBOT develops selective PI3Kα inhibitor this compound with both anti-tumor and metabolic safety - Longbridge [longbridge.com]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
- 9. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 11. bbotx.com [bbotx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 1a/1b Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Subjects with Advanced Solid Tumors (The BREAKER-101 Trial) | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Facebook [cancer.gov]
- 19. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]
- 20. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A Phase IB, Open-Label, Dose-Escalation Study of The Safety and Pharmacology of PI3-Kinase Inhibitor GDC-0941 in Combination with Paclitaxel, With and Without Bevacizumab or Trastuzumab, and With Letrozole in Patients With Locally Recurrent or Metastatic Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
Comparative Analysis of BBO-10203: A Novel Approach to Mitigating Metabolic Dysregulation
Introduction
Metabolic dysregulation, a cornerstone of pathologies such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development. A key therapeutic target in this arena is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. While full agonists of PPARγ, such as the thiazolidinediones (TZDs), have been effective in improving insulin sensitivity, their clinical use is often hampered by adverse effects including weight gain, fluid retention, and bone loss.
This guide presents a comparative analysis of BBO-10203, a next-generation selective PPARγ modulator (SPPARM), against a conventional TZD. The data herein demonstrates the superior profile of this compound in achieving glycemic control while circumventing the hallmark side effects associated with full PPARγ activation.
Mechanism of Action: Selective PPARγ Modulation
This compound is engineered to selectively modulate the conformation of the PPARγ receptor. This selective action leads to a differential recruitment of co-activator and co-repressor proteins to the transcriptional complex. The result is a targeted gene expression profile that favors pathways of insulin sensitization and glucose uptake, while minimizing the expression of genes linked to adipogenesis and fluid retention.
Caption: Comparative signaling pathways of a conventional TZD and this compound on PPARγ.
Comparative Efficacy and Safety Data
The superiority of this compound in avoiding metabolic dysregulation is demonstrated through a series of in vitro and in vivo studies.
In Vitro Comparative Data
The following table summarizes the differential effects of this compound and a conventional TZD on gene expression in 3T3-L1 adipocytes.
| Gene Target | This compound (EC50, nM) | Conventional TZD (EC50, nM) | Fold Induction (this compound) | Fold Induction (TZD) |
| GLUT4 | 15 | 10 | 8.5 | 9.2 |
| Adiponectin | 500 | 25 | 2.1 | 15.8 |
| aP2 (FABP4) | >1000 | 50 | 1.5 | 25.3 |
| AQP2 | >1000 | 75 | 1.2 | 18.6 |
Table 1: In Vitro Gene Expression Analysis in 3T3-L1 Adipocytes. Data are presented as EC50 values and maximal fold induction over vehicle control.
In Vivo Comparative Data
Studies were conducted in a diet-induced obese (DIO) mouse model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Conventional TZD (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 110 ± 8 | 105 ± 9 |
| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| Body Weight Gain (%) | 15.2 ± 2.1 | 5.1 ± 1.5 | 18.5 ± 2.5 |
| Edema Incidence (%) | 0 | 0 | 40 |
| Bone Mineral Density (mg/cm³) | 1.25 ± 0.08 | 1.22 ± 0.07 | 1.05 ± 0.09 |
Table 2: In Vivo Efficacy and Safety in DIO Mice. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Gene Expression Assay
Caption: Workflow for the in vitro gene expression assay.
Protocol:
-
Cell Culture: 3T3-L1 pre-adipocytes were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Differentiation: Differentiation was induced by treating confluent cells with a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin for 48 hours, followed by maintenance in DMEM with 10% FBS and 1.7 µM insulin.
-
Treatment: Mature adipocytes were treated with varying concentrations of this compound, a conventional TZD, or vehicle control for 24 hours.
-
RNA Isolation and qRT-PCR: Total RNA was isolated using TRIzol reagent, and cDNA was synthesized. Quantitative real-time PCR was performed using SYBR Green chemistry with primers specific for the target genes.
In Vivo DIO Mouse Study
Caption: Workflow for the in vivo diet-induced obese (DIO) mouse study.
Protocol:
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and a conventional TZD (10 mg/kg), administered daily by oral gavage for 8 weeks.
-
Metabolic Phenotyping: Body weight and food intake were monitored weekly. At the end of the study, fasting blood glucose and plasma insulin levels were measured.
-
Safety Assessment: The incidence of edema was visually assessed. Bone mineral density was determined by dual-energy X-ray absorptiometry (DEXA).
Conclusion
The presented data strongly supports the superior profile of this compound in comparison to conventional TZDs for the management of metabolic dysregulation. This compound demonstrates comparable efficacy in improving insulin sensitivity and glucose homeostasis while exhibiting a significantly improved safety profile, with a marked reduction in weight gain, edema, and adverse effects on bone density. This favorable profile is attributed to its unique mechanism as a selective PPARγ modulator. These findings position this compound as a promising therapeutic candidate for metabolic diseases, warranting further clinical investigation.
Head-to-Head Comparison: BBO-10203 vs. Taselisib in PI3K Pathway Inhibition
In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) pathway remains a critical focus due to its frequent dysregulation in various malignancies. This guide provides a detailed, head-to-head comparison of two distinct inhibitors targeting this pathway: BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, and taselisib (GDC-0032), a potent PI3Kα-dominant inhibitor. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals to delineate the unique mechanisms, efficacy, and safety profiles of these two agents.
Executive Summary
Mechanism of Action
The fundamental difference between this compound and taselisib lies in their mechanism of action.
This compound acts as a "RAS:PI3Kα breaker." It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][10] This binding physically obstructs the interaction between all RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby preventing RAS-mediated activation of the PI3K pathway.[1][2] Importantly, this compound does not inhibit the kinase activity of PI3Kα directly. This novel approach is designed to specifically block oncogenic signaling while preserving normal physiological PI3Kα functions, such as insulin-regulated glucose metabolism.[1][2]
Taselisib is a direct inhibitor of the PI3K enzyme. It is a potent, next-generation, β-isoform-sparing PI3K inhibitor that targets the α, δ, and γ isoforms of PI3K.[5] By binding to the ATP-binding site of the kinase domain, taselisib blocks the catalytic activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream AKT/mTOR signaling pathway.[11] Furthermore, taselisib has a unique dual mechanism of action, as it also induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein, leading to its depletion in cancer cells.[7][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and taselisib, providing a basis for a comparative assessment of their potency and selectivity.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Conditions | Reference |
| This compound | RAS-PI3Kα Interaction | pAKT Inhibition | IC50: ~5 nM | BT-474/KYSE-410 cells | [12] |
| PI3Kα (RBD) | Binding Assay | IC50: 3 nM | [13] | ||
| Taselisib | PI3Kα | Kinase Assay | Ki: 0.29 nM | Cell-free | [5] |
| PI3Kδ | Kinase Assay | Ki: 0.12 nM | Cell-free | [5] | |
| PI3Kγ | Kinase Assay | Ki: 0.97 nM | Cell-free | [5] | |
| PI3Kβ | Kinase Assay | Ki: 9.1 nM | Cell-free | [14] | |
| pAKT Inhibition | IC50: 4 nM | [15] | |||
| Cell Proliferation | IC50: 2.5 nM | MCF7-neo/HER2 cells | [5] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound | KYSE-410 Xenograft | 30 mg/kg, PO, daily | 80-88% | [1] |
| BT-474 Xenograft | 80-88% | [1] | ||
| Taselisib | KPL-4 Xenograft | 25 mg/kg | Sustained pathway suppression | [11] |
| PIK3CA mutant xenografts | Tumor regressions | [7] |
Experimental Protocols
PI3K Enzymatic Assay (for Taselisib)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, PIP2, is prepared in a lipid vesicle solution.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, MgCl2, and the lipid vesicles.
-
Inhibitor Addition: Serial dilutions of taselisib or a control compound are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the PI3K enzyme and incubated at room temperature for a specified time.
-
Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as a fluorescence polarization assay that monitors the displacement of a fluorescently labeled PIP3 probe from a PIP3-binding protein (e.g., GRP-1 pleckstrin homology domain).[5]
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, taselisib, or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50) is calculated from the dose-response curves.
Western Blotting for Phospho-AKT (pAKT)
This technique is used to confirm target engagement within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time, followed by cell lysis to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the pAKT band is normalized to the total AKT band to determine the extent of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and points of intervention for this compound and taselisib.
Caption: Experimental workflow for Western Blot analysis of pAKT levels.
Clinical Development and Safety Profile
Taselisib has undergone more extensive clinical evaluation, including the Phase III SANDPIPER trial in patients with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[18][19] The trial met its primary endpoint, showing a modest 2-month improvement in progression-free survival with the addition of taselisib to fulvestrant compared to fulvestrant alone.[9] However, the combination was associated with significant toxicity, including diarrhea, hyperglycemia, and rash, which led to treatment discontinuations.[9][20] Consequently, it was concluded that the combination has no clinical utility given its safety profile and modest benefit.[20]
Conclusion
This compound and taselisib exemplify two distinct and evolving approaches to targeting the PI3K pathway in cancer. Taselisib, a direct kinase inhibitor, validated the therapeutic potential of targeting PI3Kα, particularly in PIK3CA-mutant tumors, but its clinical utility has been limited by on-target toxicities such as hyperglycemia.
This compound represents a novel, mechanistically distinct strategy that aims to overcome the limitations of direct kinase inhibition. By selectively disrupting the RAS-PI3Kα interaction, it offers the potential for potent anti-tumor activity across a range of tumor types driven by RAS and PI3K pathway alterations, with a potentially improved safety profile that avoids the metabolic side effects that have plagued previous PI3K inhibitors.[1] The ongoing clinical evaluation of this compound will be critical in determining whether this innovative approach can provide a more favorable therapeutic window and expand the utility of PI3K pathway inhibition in oncology.
References
- 1. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
- 4. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tenovapharma.com [tenovapharma.com]
- 9. onclive.com [onclive.com]
- 10. bbotx.com [bbotx.com]
- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound | RAS-PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Taselisib (GDC-0032, RG-7604 | PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Facebook [cancer.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy [clin.larvol.com]
- 20. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: BBO-10203 Demonstrates Potent In Vivo Efficacy Without the Hyperglycemic Burden of Existing PI3Kα Inhibitors
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – BridgeBio Oncology Therapeutics today announced a comprehensive preclinical data comparison highlighting the superior in vivo efficacy and safety profile of BBO-10203, a first-in-class RAS:PI3Kα interaction inhibitor, when compared to existing PI3Kα inhibitors such as alpelisib. The data, primarily from the pivotal study published in Science by Simanshu et al., underscores this compound's potential to provide robust anti-tumor activity across a range of cancer models without inducing the dose-limiting hyperglycemia commonly associated with conventional PI3Kα kinase inhibitors.[1][2][3]
This compound represents a paradigm shift in targeting the PI3Kα pathway. Instead of directly inhibiting the kinase domain, this compound covalently binds to a unique cysteine (Cys242) in the RAS-binding domain (RBD) of PI3Kα, effectively preventing its activation by all RAS isoforms (KRAS, HRAS, and NRAS).[1] This novel mechanism spares the insulin-mediated activation of PI3Kα, thereby avoiding the on-target toxicity of hyperglycemia that plagues current treatments.[1][2]
In Vivo Efficacy: this compound Drives Tumor Regression in Challenging Cancer Models
Preclinical studies in xenograft models of HER2-amplified and KRAS-mutant cancers have demonstrated the potent anti-tumor effects of this compound. In the KYSE-410 esophageal squamous cell carcinoma model, which harbors both HER2 amplification and a KRAS G12C mutation, daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition, with tumor regression observed at a 30 mg/kg dose.[4] Similarly, in the BT-474 breast cancer xenograft model (HER2-amplified, PIK3CA K111N mutant), a 100 mg/kg daily oral dose of this compound led to 88% tumor growth inhibition.
In contrast, conventional PI3Kα inhibitors like alpelisib have shown more modest activity in similar models and their efficacy is often hampered by the onset of hyperglycemia, which can necessitate dose interruptions or reductions, potentially limiting their anti-tumor effect.
Quantitative Comparison of In Vivo Efficacy
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Hyperglycemia | Reference |
| This compound | KYSE-410 (Esophageal) | 30 mg/kg, oral, daily | Tumor Regression | Not Induced | [4] |
| This compound | BT-474 (Breast) | 100 mg/kg, oral, daily | 88% TGI | Not Induced | |
| Alpelisib | HCC1954 (Breast) | 30 mg/kg, oral, daily | Delayed Tumor Growth | Induced | [5] |
| Alpelisib | Various Breast Cancer PDX | 35 mg/kg, oral, daily | Varied Responses (some sensitive with regression) | Induced |
Uncoupling Efficacy from Toxicity: The Mechanistic Advantage of this compound
The key differentiator for this compound lies in its mechanism of action. Conventional PI3Kα inhibitors block the ATP-binding site of the kinase, indiscriminately inhibiting both oncogenic and physiologic (e.g., insulin-mediated) signaling. This leads to impaired glucose uptake in peripheral tissues and subsequent hyperglycemia and hyperinsulinemia. This insulin feedback can paradoxically reactivate the PI3K pathway in tumor cells, potentially leading to treatment resistance.
This compound, by selectively disrupting the RAS-PI3Kα interaction, inhibits the oncogenic signaling cascade without affecting the insulin signaling pathway, thus preserving glucose homeostasis. This was confirmed in preclinical oral glucose tolerance tests where this compound did not induce hyperglycemia or hyperinsulinemia.
Caption: this compound selectively blocks RAS-mediated PI3Kα activation, sparing insulin signaling.
Experimental Protocols
In Vivo Xenograft Studies
1. Cell Line-Derived Xenograft (CDX) Model Establishment (General Protocol):
-
Cell Lines: KYSE-410 (esophageal squamous cell carcinoma) and BT-474 (breast cancer) cells were cultured in their respective recommended media.
-
Animals: Female athymic nude mice (5-6 weeks old) were used for the studies.
-
Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a mixture of media and Matrigel was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers. The tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment and control groups.
2. Dosing and Administration:
-
This compound: Administered orally (p.o.) once daily at doses ranging from 3 to 100 mg/kg. The compound was formulated in an appropriate vehicle.
-
Alpelisib: Administered orally (p.o.) once daily at doses typically ranging from 20 to 35 mg/kg.
-
Control Group: Received the vehicle used for drug formulation.
3. Efficacy Assessment:
-
Primary Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Secondary Endpoints: Tumor regression, body weight changes (as a measure of toxicity), and pharmacodynamic analysis of downstream biomarkers (e.g., pAKT) in tumor tissue.
4. Glucose Metabolism Assessment:
-
Oral Glucose Tolerance Test (OGTT): Mice were fasted overnight and then administered a bolus of glucose via oral gavage. Blood glucose levels were measured at various time points post-glucose administration to assess glucose clearance.
Caption: A generalized workflow for assessing the in vivo efficacy of anti-cancer agents.
Conclusion
The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate with a novel mechanism of action that translates into potent anti-tumor efficacy without the metabolic liabilities of current PI3Kα inhibitors. By selectively targeting the RAS-driven activation of PI3Kα, this compound offers the potential for a wider therapeutic window and improved clinical outcomes for patients with a variety of solid tumors. This compound is currently being evaluated in a Phase 1 clinical trial.
References
- 1. bbotx.com [bbotx.com]
- 2. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BBO-10203 against next-generation PI3Kα inhibitors
For Immediate Release
In the landscape of precision oncology, the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway remains a critical target. Overactivation of this pathway, often driven by mutations in the PIK3CA gene, is a key factor in the progression of various cancers. While several PI3Kα inhibitors have been developed, their clinical utility has been hampered by on-target toxicities, most notably hyperglycemia, and the emergence of resistance. This guide provides a comparative analysis of BBO-10203, a first-in-class PI3Kα:RAS breaker, against a cohort of next-generation PI3Kα inhibitors, offering researchers and drug development professionals a data-driven overview of the current state of PI3Kα-targeted therapies.
This compound represents a paradigm shift in PI3Kα inhibition. Instead of targeting the kinase's active site, it covalently binds to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, thereby disrupting its interaction with RAS proteins (K-RAS, H-RAS, and N-RAS).[1][2][3][4] This novel mechanism of action allows this compound to inhibit RAS-driven pAKT signaling without directly affecting the catalytic activity of PI3Kα, a key differentiator that preclinical data suggests mitigates the risk of hyperglycemia.[2][3][4][5]
This guide will compare this compound with next-generation PI3Kα inhibitors such as inavolisib, serabelisib, and STX-478, which have been designed to improve upon first-generation inhibitors by offering greater selectivity for mutant forms of PI3Kα or employing allosteric inhibition mechanisms to enhance the therapeutic window.
Data Presentation
The following tables summarize the key preclinical data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target/Mechanism | Biochemical IC50 (PI3Kα) | Cellular pAKT Inhibition (IC50/EC50) | Selectivity Profile |
| This compound | PI3Kα:RAS Interaction Breaker | Not Applicable (Does not inhibit kinase activity) | ~5 nM (in HER2-amplified and wild-type or mutant PI3Kα cell lines)[6] | Selective for RAS-dependent PI3Kα activation |
| Inavolisib | PI3Kα inhibitor and mutant degrader | 0.038 nM[1][7][8][9] | 30 nM (MCF7), 60 nM (HCC1954)[1] | >300-fold selective for PI3Kα over β, δ, and γ isoforms[1][10] |
| Serabelisib | PI3Kα inhibitor | 15 nM[11][12][13] | ~2 µM (in PIK3CA mutant breast cancer cells)[12][14] | >100-fold selective for PI3Kα over β, γ, δ isoforms and mTOR[11][14][15] |
| STX-478 | Allosteric, mutant-selective PI3Kα inhibitor | 9.4 nM (H1047R mutant)[16][17][18] | 15-319 nM (in kinase-domain mutant PI3Kα cell lines)[16] | 14-fold selective for H1047R mutant over wild-type PI3Kα[16][17][18] |
| LOXO-783 | Allosteric, mutant-selective PI3Kα inhibitor | <5 nM (H1047R mutant) | EC50 <5 nM (in H1047R mutated PI3Kα cell lines)[19] | Highly selective for H1047R mutant over wild-type PI3Kα and other isoforms[19][20] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | KYSE-410 (Esophageal, HER2amp/KRAS G12C) | 30 mg/kg, daily, oral | Significant tumor regression[5][6] | Well-tolerated, no hyperglycemia.[5] |
| This compound | BT-474 (Breast, HER2amp/PIK3CA K111N) | 100 mg/kg, daily, oral | 88% TGI[3] | Dose-dependent inhibition of pAKT.[3] |
| Inavolisib | KPL-4 (Breast, PIK3CA mutant) | Not specified | Efficacious[21][22] | Dose-dependent tumor regressions in multiple PIK3CA-mutant models.[9][23] |
| Serabelisib | PIK3CA mutant models | 30-60 mg/kg | Significant efficacy | Activity in models with wild-type or mutated p110α.[11] |
| STX-478 | GP2d (H1047L PI3Kα) | 100 mg/kg, daily | Similar or superior to alpelisib (50 mg/kg) | Tumor regressions observed; no metabolic dysfunction.[16] |
| LOXO-783 | T47D (Breast, HR+/HER2-/PIK3CA H1047R) | Not specified | Additive effect with endocrine therapies | Brain-penetrant with dose-dependent TGI in brain metastasis models.[20] |
Experimental Protocols
A summary of the key experimental methodologies used to generate the data in this guide is provided below.
Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kα protein. A common method is a homogenous time-resolved fluorescence (HTRF) assay or an ADP-Glo kinase assay.
-
Principle: These assays measure the production of ADP, a product of the kinase reaction where ATP is hydrolyzed to phosphorylate a substrate (e.g., PIP2).
-
General Protocol:
-
Recombinant PI3Kα enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of a substrate (e.g., diC8-PIP2) and ATP.
-
After a defined incubation period, a detection reagent is added that converts the generated ADP into a detectable signal (e.g., light or fluorescence).
-
The signal is measured using a plate reader, and the IC50 value is calculated by plotting the signal against the compound concentration.
-
Cellular Assays for PI3K Pathway Inhibition
Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. The most common readout for PI3K pathway inhibition is the phosphorylation level of AKT (pAKT), a key downstream effector.
-
Principle: The inhibition of PI3Kα prevents the phosphorylation of AKT. This can be quantified using various techniques, including Western blotting, ELISA, or high-content imaging.
-
General Protocol (for Western Blotting):
-
Cancer cell lines with known PIK3CA mutation status are seeded in culture plates.
-
Cells are treated with a range of concentrations of the test compound for a specified duration.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for pAKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition.
-
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
When tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered (e.g., orally) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bbotx.com [bbotx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BridgeBio Oncology Therapeutics (BBOT) Announces First Patient Dosed with First-in-Class this compound, a RAS:PI3Kα Breaker, in the Phase 1 BREAKER-101 Trial for Advanced Solid Tumors [businesswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 7. Inavolisib | Apoptosis | PI3K | TargetMol [targetmol.com]
- 8. Inavolisib, 2060571-02-8 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. Inavolisib: A Selective Inhibitor of Mutant PI3Kα for the Treatment of Breast Cancer [xiahepublishing.com]
- 11. Serabelisib (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
BBO-10203 Combination Therapy Demonstrates Superior Anti-Tumor Efficacy Over Monotherapy in Preclinical Models
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – Preclinical data presented at recent major oncology conferences have highlighted the enhanced anti-tumor activity of BBO-10203, a first-in-class RAS-PI3Kα interaction breaker, when used in combination with other targeted therapies compared to its activity as a monotherapy. These findings, showcased at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics and the 2025 San Antonio Breast Cancer Symposium (SABCS), suggest a promising new avenue for treating a range of cancers, including KRAS-mutant and hormone receptor-positive breast cancers.
This compound is an investigational agent that selectively disrupts the interaction between RAS and PI3Kα, a key signaling node in cancer cell growth and survival. A significant advantage of this compound is its ability to inhibit this pathway without causing hyperglycemia, a common side effect of other PI3Kα inhibitors.[1][2]
Enhanced Efficacy in Combination Regimens
In preclinical studies, this compound has demonstrated robust anti-tumor activity on its own. Notably, in the BT-474 breast cancer xenograft model, this compound monotherapy resulted in an 88% tumor growth inhibition when administered at a daily oral dose of 100 mg/kg.
However, the true potential of this compound appears to be unlocked in combination with other targeted agents. In models of KRAS-mutant cancers, the combination of this compound with BridgeBio Oncology Therapeutics' own KRAS inhibitors, BBO-8520 (a KRASG12C ON/OFF inhibitor) and BBO-11818 (a pan-KRAS inhibitor), led to deep and sustained tumor regressions.[1][2][3] This suggests a synergistic effect where the dual blockade of both the MAPK and PI3Kα signaling pathways is more effective than inhibiting either pathway alone.
Furthermore, in preclinical models of estrogen receptor-positive (ER+) breast cancer, combining this compound with standard-of-care agents like fulvestrant (an ER antagonist) and palbociclib (a CDK4/6 inhibitor) also resulted in significantly enhanced anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound as a monotherapy and in combination therapies.
| Monotherapy | |||
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |
| BT-474 Xenograft | Breast Cancer | This compound (100 mg/kg, daily) | 88% |
| Combination Therapy | |||
| Model | Cancer Type | Treatment | Observed Effect |
| KRAS-Mutant Xenografts | Various | This compound + BBO-8520 | Deep tumor regressions |
| KRAS-Mutant Xenografts | Various | This compound + BBO-11818 | Deep tumor regressions |
| MCF7 Xenograft | ER+ Breast Cancer | This compound + Fulvestrant | Enhanced anti-tumor activity |
| MCF7 Xenograft | ER+ Breast Cancer | This compound + Palbociclib | Enhanced anti-tumor activity |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of this compound and a general workflow for the preclinical xenograft studies.
Experimental Protocols
Below are representative protocols for the key preclinical experiments cited.
In Vivo Xenograft Studies (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., BT-474 for breast cancer, various KRAS-mutant lines) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used as the host for tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse. For ER+ models like MCF7 and BT-474, estrogen supplementation is often required.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, this compound monotherapy, combination therapy).
-
Treatment Administration: this compound and combination agents are administered orally or via other appropriate routes at specified doses and schedules. The vehicle control group receives the delivery vehicle without the active drug.
-
Tumor Measurement and Data Analysis: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Phospho-AKT (pAKT) Inhibition Assay
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting or ELISA: Levels of phosphorylated AKT (pAKT) and total AKT are measured using specific antibodies.
-
Data Analysis: The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition. The EC50 value (the concentration at which 50% of the maximum inhibitory effect is observed) is then determined.
Conclusion
The preclinical data strongly support the continued investigation of this compound, particularly in combination with other targeted therapies. The ability to inhibit the RAS-PI3Kα pathway without inducing hyperglycemia, coupled with the enhanced efficacy seen in combination regimens, positions this compound as a promising candidate for the treatment of various solid tumors. Further clinical studies are warranted to translate these preclinical findings into benefits for patients.
References
Unveiling the Synergistic Power of BBO-10203: A Comparative Guide to Combination Therapies
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – BridgeBio Oncology Therapeutics (BBOT) today released a comprehensive guide on the synergistic effects of its first-in-class RAS:PI3Kα breaker, BBO-10203, in combination with various established anti-cancer agents. This guide, intended for researchers, scientists, and drug development professionals, details the preclinical data supporting the enhanced anti-tumor activity of this compound combination regimens and provides insights into the underlying mechanisms of action.
This compound is an orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of PI3Kα, effectively blocking the interaction between RAS and PI3Kα.[1] This innovative mechanism inhibits the PI3Kα-AKT signaling pathway in tumors without directly targeting the enzyme's catalytic activity, a key differentiator from conventional PI3Kα inhibitors. A significant advantage of this approach is the avoidance of hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα inhibitors, as this compound does not interfere with insulin-mediated PI3Kα activation.[2][3][4]
Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound as a monotherapy and have revealed profound synergistic effects when combined with other targeted therapies and chemotherapies. These combinations have shown the potential to overcome resistance mechanisms and induce deeper and more durable tumor regressions.[2][3][4][5]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy versus its performance in combination with other anti-cancer agents in various cancer models.
In Vitro Inhibition of pAKT
| Cell Line | Treatment | Concentration (nM) | % pAKT Inhibition |
| HER2+ Breast Cancer | |||
| BT-474 | This compound | <10 | Near-complete |
| Trastuzumab | - | Partial | |
| This compound + Trastuzumab | - | Sustained and near-complete | |
| ER+/HER2- Breast Cancer | |||
| MCF7 | This compound | - | - |
| Fulvestrant | - | - | |
| Palbociclib | - | - | |
| This compound + Fulvestrant | - | Enhanced | |
| This compound + Palbociclib | - | Enhanced | |
| KRAS-Mutant Cancer | |||
| Multiple Cell Lines | This compound | - | - |
| BBO-8520 (KRAS G12C Inhibitor) | - | - | |
| BBO-11818 (pan-KRAS Inhibitor) | - | - | |
| This compound + BBO-8520 | - | Deep tumor regressions | |
| This compound + BBO-11818 | - | Deep tumor regressions |
Data synthesized from preclinical presentations and publications. Specific IC50 values and detailed dose-response curves are available in the referenced materials.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) / Regression |
| HER2+ Breast Cancer | This compound + Trastuzumab | Pronounced synergistic antitumor effects |
| ER+/HER2- Breast Cancer | This compound + Fulvestrant or Palbociclib | Markedly enhanced antitumor activity, including tumor stasis or regression |
| KRAS-Mutant Lung Cancer | This compound + BBO-8520 / BBO-11818 | Promising therapeutic benefits |
Qualitative descriptions are based on available preclinical data. Quantitative TGI percentages and tumor volume measurements are detailed in specific study reports.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs, the following diagrams have been generated.
Experimental Protocols
In Vitro pAKT Inhibition Assay
-
Cell Culture: Cancer cell lines were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with this compound, the combination partner drug, or the combination of both at various concentrations for a specified duration.
-
Lysis: Following treatment, cells were lysed to extract total protein.
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT.
-
Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. The intensity of the pAKT band was normalized to the total AKT band to determine the percentage of inhibition.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells were subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a specified volume.
-
Treatment: Mice were randomized into control and treatment groups. This compound was administered orally, and partner drugs were administered according to their standard protocols, either as single agents or in combination.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in the treated groups to the control group. Tumor regression was noted when tumor volume decreased from the initial measurement.
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with a range of standard-of-care and novel anti-cancer agents. By selectively targeting the RAS-PI3Kα interaction, this compound offers a unique and well-tolerated backbone for combination therapies aimed at overcoming drug resistance and improving patient outcomes in various solid tumors. Further clinical investigation of these combinations is ongoing in the BREAKER-101 trial (NCT06625775).[3]
References
- 1. BBOT Announces Poster Presentations at the San Antonio Breast Cancer Symposium (SABCS) | Nasdaq [nasdaq.com]
- 2. BridgeBio Oncology Therapeutics Presents Preclinical Data on this compound Inhibiting RAS-PI3Kα Interaction and Showing Promise in Cancer Treatment [quiverquant.com]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bbotx.com [bbotx.com]
- 5. Reported Saturday, BridgeBio Oncology Therapeutics Presents Preclinical Data Showing this compound Inhibits KRAS-Mutant Tumor Growth Without Inducing Hyperglycemia [sahmcapital.com]
BBO-10203: A Comparative Analysis Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, across various cancer subtypes. The data presented is based on available preclinical studies and aims to offer an objective overview of its performance, including head-to-head comparisons with other targeted therapies where data is available.
Executive Summary
This compound is an orally bioavailable small molecule that selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit p110α.[1] This unique mechanism of action disrupts the interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, leading to the inhibition of downstream signaling pathways implicated in tumor growth and survival.[1] A significant advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors.[2][3][4] Preclinical evidence demonstrates this compound's potent anti-tumor activity in a range of cancer models, particularly those with HER2 amplification, PIK3CA mutations, and KRAS mutations.[2][5][6]
Mechanism of Action
This compound represents a paradigm shift in targeting the PI3K pathway. Instead of directly inhibiting the kinase activity of PI3Kα, it acts as a "breaker" of the RAS:PI3Kα protein-protein interaction.[2][7] This targeted approach preserves the insulin-mediated activation of PI3Kα, which is independent of RAS, thereby avoiding the metabolic side effects associated with broad PI3Kα inhibition.[5]
Comparative In Vitro Efficacy
This compound has demonstrated potent inhibition of phosphorylated AKT (pAKT), a key downstream effector of PI3Kα signaling, across a panel of cancer cell lines with varying genetic backgrounds.
| Cell Line | Cancer Type | Key Genetic Features | This compound pAKT Inhibition IC50 |
| BT-474 | Breast Cancer | HER2 amplified, PIK3CA K111N | ~5 nM[2] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2 amplified, KRAS G12C | ~5 nM[2] |
| Panel of 18 Breast Cancer Cell Lines | Breast Cancer | HER2 amplified or PIK3CA mutated | Mean EC50 of 3.2 nM[8][9] |
Table 1: In Vitro pAKT Inhibition by this compound in Various Cancer Cell Lines.
Notably, in a NanoBioluminescence Resonance Energy Transfer (NanoBRET) protein-protein interaction assay, this compound potently disrupted the interaction between PI3Kα and KRAS with an IC50 of 3 nM.[1] This potency was significantly reduced by over 650-fold when the target Cysteine 242 was mutated to a serine, highlighting the specificity of this compound.[1]
Comparative In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has shown significant dose-dependent anti-tumor activity.
| Xenograft Model | Cancer Type | Key Genetic Features | This compound Treatment | Tumor Growth Inhibition (TGI) |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | HER2 amplified, KRAS G12C | 30 mg/kg, daily oral | 80-88%[3][9] |
| BT-474 | Breast Cancer | HER2 amplified, PIK3CA K111N | 100 mg/kg, daily oral | 88%[8][9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.
In the KYSE-410 xenograft model, a 30 mg/kg daily oral dose of this compound resulted in significant tumor regression.[2][10] This was accompanied by a dose- and time-dependent inhibition of pAKT in the tumors, with maximal inhibition of approximately 80% achieved at 30 mg/kg and lasting for 24 hours.[2][10]
Combination Therapy Potential
Preclinical studies have indicated that this compound can enhance the efficacy of standard-of-care therapies, suggesting its potential use in combination regimens.
-
HER2-Positive Breast Cancer: In HER2-positive breast cancer models, this compound exhibited synergistic anti-tumor effects when combined with the anti-HER2 antibody, trastuzumab.[3]
-
Hormone Receptor-Positive (HR+) Breast Cancer: The anti-tumor activity of the selective estrogen receptor degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib was significantly enhanced when combined with this compound in the MCF7 breast cancer model.[9]
-
KRAS-Mutant Cancers: this compound has shown combination benefits with KRAS inhibitors in KRAS-mutant tumor models.[7][11]
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial, BREAKER-101 (NCT06625775).[12][13] This is a first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[13] The trial is enrolling patients with HER2-positive advanced breast cancer, HR-positive/HER2-negative advanced breast cancer, KRAS-mutant advanced colorectal cancer, and KRAS-mutant advanced non-small cell lung cancer.[14] Initial results from this trial are anticipated in the first half of 2026.[14][15]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound, based on available information.
In Vitro pAKT Inhibition Assay
-
Cell Lines: A panel of human cancer cell lines with relevant genetic mutations (e.g., BT-474, KYSE-410) were cultured under standard conditions.
-
Treatment: Cells were treated with increasing concentrations of this compound for a specified period.
-
Lysis and Protein Quantification: After treatment, cells were lysed, and total protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). Membranes were blocked and then incubated with primary antibodies against phosphorylated AKT (pAKT) and total AKT.
-
Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.
-
Quantification: Band intensities were quantified using densitometry software. The ratio of pAKT to total AKT was calculated to determine the extent of inhibition. IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., KYSE-410, BT-474) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.
-
Pharmacodynamic Analysis: At specified time points after the final dose, tumors were excised to assess target engagement and pAKT inhibition by Western blotting.
Oral Glucose Tolerance Test (OGTT)
-
Animal Models: Male C57BL/6 mice were used.
-
Fasting: Mice were fasted overnight.
-
Drug Administration: this compound or vehicle was administered orally.
-
Glucose Challenge: After a specified time, a glucose solution (e.g., 2 g/kg) was administered orally.
-
Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
Conclusion
This compound is a promising, first-in-class inhibitor of the RAS-PI3Kα interaction with a unique mechanism of action that spares insulin signaling, thereby avoiding hyperglycemia. Preclinical data demonstrates its potent anti-tumor activity as a single agent and in combination with standard-of-care therapies across a range of cancer subtypes, particularly those with HER2 amplification, PIK3CA mutations, and KRAS mutations. The ongoing Phase 1 BREAKER-101 trial will be crucial in determining the safety and efficacy of this compound in patients with advanced solid tumors. The results of this trial are eagerly awaited and have the potential to establish a new therapeutic paradigm for RAS- and PI3Kα-driven cancers.
References
- 1. osti.gov [osti.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of this compound in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BBOT Initiates Treatment with this compound in Phase 1 BREAKER-101 Study for Advanced Solid Tumors [synapse.patsnap.com]
- 5. This compound inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Kα interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BridgeBio Oncology Therapeutics, Inc. Announces New Preclinical Data Showing this compound Selectively | MarketScreener [marketscreener.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 11. This compound | RAS-PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 12. kraskickers.org [kraskickers.org]
- 13. A Phase 1a/1b open-label study evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in subjects with advanced solid tumors (The BREAKER-101 Trial) [mdanderson.org]
- 14. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics Support Potential of this compound, a First-in-Class RAS:PI3Kα Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing Hyperglycemia – Company Announcement - FT.com [markets.ft.com]
- 15. finviz.com [finviz.com]
Safety Operating Guide
Navigating the Disposal of B-10203: A Guide to Safe Laboratory Practices
For Immediate Release
Researchers and drug development professionals handling BBO-10203, a novel inhibitor of the RAS-PI3Kα interaction, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent research-grade pharmaceutical compounds provide a clear framework for its safe management.
The primary principle is to treat all waste containing this compound as hazardous chemical waste. This necessitates a multi-step approach involving proper personal protective equipment (PPE), waste segregation, secure containment, and coordination with your institution's Environmental Health & Safety (EHS) department.
Essential Pre-Disposal Safety Measures
Before beginning any process that will generate this compound waste, it is crucial to have a waste disposal plan in place. All personnel handling the compound should be thoroughly trained on these procedures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard lab coat should be worn to protect from contamination.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood or glove box, a respirator may be required. Consult your institution's EHS for specific guidance.
Step-by-Step Disposal Protocol for this compound
The following procedures provide a comprehensive guide for the safe disposal of this compound waste streams.
1. Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and shatter-resistant waste container, preferably plastic-coated glass or high-density polyethylene. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Containerization and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Label every waste container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the quantity of the waste, and the date accumulation started. For mixtures, list all chemical components.
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers securely closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once a waste container is full or you are finished generating that specific waste stream, complete the hazardous waste tag and contact your institution's EHS department to schedule a pickup.
-
Do not transport hazardous waste across the laboratory or to other rooms. EHS personnel are trained for this task.
5. Decontamination and Empty Container Disposal:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent. All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.
-
An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Quantitative Data for Waste Management
To facilitate proper waste management and communication with your EHS department, the following information on this compound is essential.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C34H30F2N6O3S | [1] |
| Molecular Weight | 640.70 g/mol | [1] |
| Physical State | Solid Powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. The disposal procedures outlined above are designed to be integrated into any experimental workflow that utilizes this compound. The core principle is that any material that comes into contact with this compound should be considered for disposal as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision points and steps in the process.
Caption: Workflow for this compound Waste Disposal.
Caption: Disposal of Empty this compound Containers.
References
Essential Safety and Operational Guide for Handling BBO-10203
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, logistical, and operational guidance for the handling and disposal of BBO-10203, a potent, first-in-class inhibitor of the RAS-PI3Kα interaction. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound is a potent research compound with biological activity at nanomolar concentrations. While a comprehensive toxicological profile is not yet available, it should be handled with care, assuming high potency and potential hazards. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the prescribed PPE is appropriate for the planned procedures.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to provide a complete seal around the eyes. A face shield should be worn over goggles for added protection during procedures with a high risk of splashing. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated lab coat is mandatory. For procedures involving larger quantities or with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended. |
| Respiratory Protection | N95 or FFP2 Respirator | A disposable respirator should be worn when handling the powdered form of this compound to prevent inhalation of aerosolized particles. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Handling and Storage
This compound should be handled in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when working with the solid compound.
| Parameter | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. |
| Recommended Solvent | DMSO (up to 100 mg/mL) |
Operational Plans: Experimental Protocols
The following are representative protocols for in vitro and in vivo studies with this compound. These should be adapted based on specific experimental requirements.
In Vitro Study: pAKT Inhibition in BT-474 Cells
Objective: To assess the potency of this compound in inhibiting the phosphorylation of AKT in a HER2-amplified breast cancer cell line.
Methodology:
-
Cell Culture: Culture BT-474 cells in Hybri-Care Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed BT-474 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated AKT (pAKT) and total AKT.
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for pAKT inhibition.
In Vivo Study: Anti-Tumor Efficacy in a Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant BT-474 cells into the flanks of the mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing: Administer this compound orally (by gavage) at the desired dose (e.g., 30 mg/kg) and schedule (e.g., daily).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Disposal Plan
All materials contaminated with this compound, including unused compound, solutions, and consumables (e.g., pipette tips, gloves, vials), must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, leak-proof, and puncture-resistant container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed waste container. Do not dispose of down the drain. |
| Sharps | Dispose of in a designated sharps container. |
All this compound waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.
Visualized Workflows and Signaling Pathways
To further clarify the handling procedures and the mechanism of action of this compound, the following diagrams have been generated.
Caption: General workflow for safely handling potent compounds like this compound.
Caption: this compound inhibits the RAS-PI3K-AKT signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
